molecular formula C6H3IN2 B1415159 2-Cyano-5-iodopyridine CAS No. 41960-47-8

2-Cyano-5-iodopyridine

Cat. No.: B1415159
CAS No.: 41960-47-8
M. Wt: 230.01 g/mol
InChI Key: JMFSIRGELWNSRE-UHFFFAOYSA-N
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Description

2-Cyano-5-iodopyridine is a useful research compound. Its molecular formula is C6H3IN2 and its molecular weight is 230.01 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-iodopyridine-2-carbonitrile
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InChI

InChI=1S/C6H3IN2/c7-5-1-2-6(3-8)9-4-5/h1-2,4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMFSIRGELWNSRE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1I)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3IN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90653266
Record name 5-Iodopyridine-2-carbonitrile
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Molecular Weight

230.01 g/mol
Source PubChem
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CAS No.

41960-47-8
Record name 5-Iodo-2-pyridinecarbonitrile
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Record name 5-Iodopyridine-2-carbonitrile
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Record name 5-Iodopyridine-2-carbonitrile
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Foundational & Exploratory

An In-Depth Technical Guide to the Physicochemical Properties of 2-Cyano-5-iodopyridine (CAS: 41960-47-8)

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: 2-Cyano-5-iodopyridine is a pivotal heterocyclic building block, extensively utilized by researchers in medicinal chemistry, drug discovery, and materials science. Its value is anchored in the strategic placement of two distinct and orthogonally reactive functional groups: a cyano moiety and an iodine atom on the pyridine scaffold. This combination facilitates a wide array of synthetic transformations, making it an ideal intermediate for constructing complex molecular architectures. This guide provides a comprehensive technical overview of its core physical properties, spectroscopic signatures for characterization, essential safety protocols, and its synthetic utility, designed to empower researchers in their experimental endeavors.

Core Molecular and Physical Properties

This compound is a solid at room temperature, often appearing as a brown crystalline substance.[1] Its molecular structure is fundamental to its reactivity and physical behavior. The electron-withdrawing nature of the pyridine nitrogen and the cyano group, combined with the polarizable iodine atom, creates a unique electronic profile that dictates its role in chemical synthesis.

Chemical Identity

A consistent and accurate identification of this reagent is the first step in any successful research protocol.

IdentifierValueSource(s)
CAS Number 41960-47-8[2][3]
Molecular Formula C₆H₃IN₂[2][4]
Molecular Weight 230.01 g/mol [2][5]
Common Synonyms 5-Iodo-2-cyanopyridine, 5-Iodopicolinonitrile[2][6]
SMILES IC1=CN=C(C=C1)C#N[2]
InChI Key JMFSIRGELWNSRE-UHFFFAOYSA-N[6]
Physicochemical Data

The physical properties of a compound are critical for designing experimental setups, including reaction conditions, solvent selection, and purification strategies. Notably, there are some discrepancies in reported values for boiling point and flash point across different suppliers, which may be attributable to measurement conditions or sample purity.

PropertyValueSource(s)
Appearance Brown Solid[1]
Melting Point 26 - 28 °C / 78.8 - 82.4 °F[1]
Boiling Point 314.3 °C at 760 mmHg[7]
212 - 215 °C[1]
Density 2.04 g/cm³[7]
Flash Point 143.9 °C[7]
89 °C / 192.2 °F[1]
Vapor Pressure 0.5 mmHg @ 25 °C[1]
Water Solubility Low to insoluble; sinks in water.[1]
Computational Properties

In-silico parameters provide valuable predictions of a molecule's behavior in biological and chemical systems, aiding in areas like drug design and process development.

ParameterValueSource(s)
Topological Polar Surface Area (TPSA) 36.68 Ų[2]
LogP (Octanol-Water Partition Coeff.) 1.55788[2]
Hydrogen Bond Acceptors 2[2]
Hydrogen Bond Donors 0[2]
Rotatable Bonds 0[2]

Expert Insight: The low melting point indicates that the compound can be handled as a liquid with gentle warming, which can be advantageous for certain reaction setups. The LogP value of ~1.56 suggests moderate lipophilicity, making it more soluble in organic solvents than in water, a key consideration for reaction and purification solvent systems.

Spectroscopic and Analytical Characterization

Confirming the identity and purity of this compound is a critical self-validating step in any protocol. A multi-faceted analytical approach is recommended.

G cluster_workflow Analytical Workflow for Identity & Purity Start Received Sample NMR ¹H & ¹³C NMR (Structural Confirmation) Start->NMR Primary Check MS Mass Spectrometry (Molecular Weight) NMR->MS Corroborate IR Infrared Spectroscopy (Functional Groups) MS->IR Corroborate Chroma HPLC / GC (Purity Assessment) IR->Chroma Final Check End Identity & Purity Confirmed Chroma->End

Caption: A standard workflow for the analytical validation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structure elucidation. The predicted spectra for this compound are distinctive.

  • ¹H NMR: The spectrum will show three signals in the aromatic region (typically δ 7.5-9.0 ppm).

    • Causality: The proton at C6 will be a doublet, shifted downfield due to the anisotropic effect of the adjacent nitrogen. The proton at C4 will be a doublet of doublets, coupled to both H3 and H6 (though long-range coupling may be small). The proton at C3 will be a doublet, shifted downfield relative to a standard pyridine ring due to the deshielding effect of the adjacent cyano group.

  • ¹³C NMR: The spectrum will display six distinct signals.

    • Causality: The cyano carbon (C≡N) will appear around 115-120 ppm. The carbon bearing the iodine (C-I) will have a characteristic chemical shift, typically lower than other aromatic carbons due to the heavy atom effect. The remaining four aromatic carbons will have shifts determined by their position relative to the nitrogen and cyano substituents.

Infrared (IR) Spectroscopy

IR spectroscopy is ideal for rapid confirmation of key functional groups.

  • C≡N Stretch: A strong, sharp, and unambiguous absorbance is expected in the range of 2220-2240 cm⁻¹ . The absence of this peak is a clear indicator that the material is not the correct compound.

  • Aromatic C=C and C=N Stretches: Multiple peaks will be present in the 1400-1600 cm⁻¹ region.

  • Aromatic C-H Stretch: Signals will appear just above 3000 cm⁻¹.

Mass Spectrometry (MS)

MS confirms the molecular weight and can provide fragmentation data to support the structure.

  • Molecular Ion (M⁺): The primary peak will be observed at an m/z ratio of approximately 230 , corresponding to the molecular weight of the compound.

  • Fragmentation: Common fragmentation pathways would include the loss of the iodine atom ([M-127]⁺) and/or the cyano group ([M-26]⁺).

Reactivity and Synthetic Applications

The synthetic utility of this compound arises from the ability to selectively functionalize the iodine and cyano groups. This dual reactivity makes it a valuable precursor, particularly as a protein degrader building block.[4] The pyridine ring itself is a common scaffold in pharmaceuticals due to its ability to improve pharmacological parameters.[8]

G cluster_reactions Key Synthetic Transformations cluster_products Resulting Functionalities Core This compound I C≡N CrossCoupling Pd-Catalyzed Cross-Coupling (e.g., Suzuki, Sonogashira) Core:f1->CrossCoupling Hydrolysis Hydrolysis Core:f2->Hydrolysis Reduction Reduction Core:f2->Reduction Aryl C-Aryl / C-Alkynyl Bond CrossCoupling->Aryl Amide Amide / Carboxylic Acid Hydrolysis->Amide Amine Aminomethyl Group Reduction->Amine

Caption: Orthogonal reactivity of this compound's key functional groups.

Expert Insight: The C-I bond at the 5-position is highly susceptible to oxidative addition to a low-valent palladium catalyst, making it an excellent electrophile for a variety of cross-coupling reactions. This allows for the introduction of aryl, heteroaryl, or alkynyl groups. The cyano group is relatively robust to these conditions, allowing it to be carried through the reaction and transformed in a subsequent step, such as hydrolysis to an amide or reduction to a primary amine. This step-wise functionalization is a cornerstone of modern synthetic strategy.

Safety, Handling, and Storage Protocol

Due to its hazardous nature, strict adherence to safety protocols is mandatory when handling this compound. It is classified as toxic if swallowed or in contact with skin and can cause severe skin burns and eye damage.[9]

Step-by-Step Handling and Storage
StepActionRationale (Causality)
1. Preparation Work exclusively within a certified chemical fume hood. Don all required Personal Protective Equipment (PPE): nitrile gloves, chemical splash goggles, and a lab coat.To prevent inhalation of dust/vapors and to protect skin and eyes from contact with the toxic and corrosive material.[1][9]
2. Aliquoting Handle as a solid. If melting is required for transfer, use a precisely controlled heating mantle and perform the transfer within the fume hood. Avoid generating dust.Minimizes the risk of airborne exposure.[9]
3. Reaction Quench Plan quenching procedures carefully. Be aware that reactions may generate hazardous byproducts.Ensures safe termination of the reaction and neutralization of any remaining reactive species.
4. Disposal Dispose of all waste (solid and solutions) in a dedicated, clearly labeled hazardous waste container according to institutional guidelines.Prevents environmental contamination and ensures compliance with safety regulations. The compound is harmful to aquatic life.[9]
5. Storage Store the container tightly sealed in a cool (2-8°C), dry, and dark environment, preferably under an inert atmosphere like nitrogen.[1][2][3]Protects the compound from degradation via moisture, light, or oxidation, ensuring its integrity for future experiments.
6. Emergency Skin Contact: Immediately remove contaminated clothing and rinse skin with copious amounts of water for at least 15 minutes. Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding eyelids open. Ingestion/Inhalation: Move to fresh air. In all cases, seek immediate medical attention.[9]Rapid and appropriate response is critical to mitigate the severe health effects of exposure.

Conclusion

This compound is a high-value synthetic intermediate whose physical and chemical properties make it a versatile tool for chemical innovation. Its well-defined structure allows for predictable characterization by standard spectroscopic methods. However, its utility is matched by its hazardous nature, demanding rigorous and informed handling procedures. This guide provides the foundational knowledge required for researchers to safely and effectively incorporate this powerful building block into their synthetic programs.

References

The Strategic Utility of 2-Cyano-5-iodopyridine in Modern Organic Synthesis and Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry and materials science, the pyridine scaffold remains a cornerstone for the design of novel functional molecules. Among the vast array of substituted pyridines, 2-Cyano-5-iodopyridine has emerged as a particularly valuable and versatile building block. Its unique electronic and steric properties, arising from the presence of both a cyano group and an iodine atom on the pyridine ring, offer a powerful platform for intricate molecular engineering. This guide provides a comprehensive overview of the chemical structure, formula, synthesis, and reactivity of this compound, with a focus on its practical applications in palladium-catalyzed cross-coupling reactions and its role in the synthesis of complex pharmaceutical intermediates.

Core Chemical and Physical Properties

This compound, also known by its synonym 5-Iodo-2-pyridinecarbonitrile, is a crystalline solid at room temperature.[1][2] A thorough understanding of its fundamental properties is crucial for its effective use in synthesis.

PropertyValueReference(s)
Molecular Formula C₆H₃IN₂[1][3]
Molecular Weight 230.01 g/mol [1][3]
CAS Number 41960-47-8[1][4]
Appearance White to off-white or light yellow crystalline powder
Melting Point 128-131 °C[5]
Boiling Point ~314.3 °C at 760 mmHg
Density ~2.04 g/cm³
Solubility Soluble in many organic solvents such as DMSO, DMF, and chlorinated solvents.
SMILES N#Cc1ccc(I)cn1[6]
InChI InChI=1S/C6H3IN2/c7-5-1-2-6(3-8)9-4-5/h1-2,4H[3]

Synthesis of this compound: A Practical Approach

The synthesis of this compound is most commonly achieved through a Sandmeyer reaction, a robust and well-established method for the conversion of an amino group on an aromatic ring to a variety of functional groups.[3] The readily available 2-Amino-5-iodopyridine serves as the starting material.

Synthesis_of_2_Cyano_5_iodopyridine A 2-Amino-5-iodopyridine B Diazonium Salt Intermediate A->B  NaNO₂, HCl, 0-5 °C   C This compound B->C  CuCN, KCN  

Caption: Synthesis of this compound via Sandmeyer reaction.

Step-by-Step Synthesis Protocol

Materials:

  • 2-Amino-5-iodopyridine

  • Sodium nitrite (NaNO₂)

  • Concentrated Hydrochloric Acid (HCl)

  • Copper(I) cyanide (CuCN)

  • Potassium cyanide (KCN)

  • Ice

  • Sodium bicarbonate (NaHCO₃)

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Deionized water

Procedure:

  • Diazotization: In a flask equipped with a magnetic stirrer and cooled in an ice-salt bath to 0-5 °C, dissolve 2-Amino-5-iodopyridine in a mixture of concentrated HCl and water. While maintaining the temperature below 5 °C, add a solution of sodium nitrite in water dropwise. Stir the mixture for an additional 30 minutes at this temperature to ensure complete formation of the diazonium salt.

  • Cyanation: In a separate flask, prepare a solution of copper(I) cyanide and potassium cyanide in water. Cool this solution in an ice bath.

  • Reaction: Slowly add the cold diazonium salt solution to the cyanide solution with vigorous stirring. A reaction is evident by the evolution of nitrogen gas. After the addition is complete, allow the reaction mixture to warm to room temperature and then heat gently (e.g., to 50-60 °C) for 1-2 hours to drive the reaction to completion.

  • Work-up: Cool the reaction mixture to room temperature and neutralize it by the slow addition of a saturated sodium bicarbonate solution until the evolution of gas ceases.

  • Extraction: Extract the aqueous mixture with dichloromethane (3 x 50 mL). Combine the organic layers.

  • Drying and Concentration: Dry the combined organic extracts over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel.

The Role of this compound in Palladium-Catalyzed Cross-Coupling Reactions

The presence of an iodine atom on the electron-deficient pyridine ring makes this compound an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions. The carbon-iodine bond is highly susceptible to oxidative addition to a palladium(0) center, which is the initial and often rate-determining step in these catalytic cycles. This reactivity allows for the facile formation of new carbon-carbon and carbon-heteroatom bonds at the 5-position of the pyridine ring.

Cross_Coupling_Reactions A This compound B Suzuki Coupling (Ar-B(OH)₂) A->B  Pd Catalyst, Base   C Sonogashira Coupling (R-C≡CH) A->C  Pd/Cu Catalysts, Base   D Buchwald-Hartwig Amination (R₂NH) A->D  Pd Catalyst, Base   E 5-Aryl-2-cyanopyridines B->E F 5-Alkynyl-2-cyanopyridines C->F G 5-Amino-2-cyanopyridines D->G

Caption: Key cross-coupling reactions of this compound.

Suzuki-Miyaura Coupling: Synthesis of 5-Aryl-2-cyanopyridines

The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds between an organohalide and an organoboron compound.[7]

Exemplary Protocol:

  • Reactants: this compound (1.0 equiv), Phenylboronic acid (1.2 equiv).

  • Catalyst: Pd(PPh₃)₄ (3 mol%).

  • Base: K₂CO₃ (2.0 equiv).

  • Solvent: 1,4-Dioxane/H₂O (4:1).

  • Temperature: 90 °C.

  • Procedure: To a degassed solution of this compound and phenylboronic acid in the solvent mixture, add the palladium catalyst and base. Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) until the starting material is consumed (monitored by TLC or LC-MS). After cooling, the reaction is worked up by partitioning between water and an organic solvent (e.g., ethyl acetate), followed by purification of the organic layer.

Sonogashira Coupling: Synthesis of 5-Alkynyl-2-cyanopyridines

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[8]

Exemplary Protocol:

  • Reactants: this compound (1.0 equiv), Phenylacetylene (1.2 equiv).

  • Catalysts: PdCl₂(PPh₃)₂ (2 mol%), CuI (4 mol%).

  • Base: Triethylamine (Et₃N) (2.0 equiv).

  • Solvent: Anhydrous THF or DMF.

  • Temperature: Room temperature to 50 °C.

  • Procedure: To a solution of this compound in the chosen solvent, add the palladium and copper catalysts, followed by the base and the terminal alkyne. The reaction is typically stirred under an inert atmosphere at the specified temperature until completion. Work-up involves removal of the solvent, followed by extraction and purification.

Buchwald-Hartwig Amination: Synthesis of 5-Amino-2-cyanopyridines

The Buchwald-Hartwig amination is a versatile method for the formation of carbon-nitrogen bonds.[9][10]

Exemplary Protocol:

  • Reactants: this compound (1.0 equiv), Morpholine (1.2 equiv).[11]

  • Catalyst: Pd₂(dba)₃ (2 mol%).

  • Ligand: Xantphos (4 mol%).

  • Base: Cs₂CO₃ (1.5 equiv).

  • Solvent: Anhydrous Toluene or Dioxane.

  • Temperature: 100-110 °C.

  • Procedure: In a glovebox or under an inert atmosphere, combine the palladium catalyst, ligand, base, and this compound in a reaction vessel. Add the solvent, followed by the amine. The reaction is heated with stirring until the starting material is consumed. The product is then isolated and purified following a standard aqueous work-up and chromatography.

Application in Drug Discovery: A Case Study

The utility of this compound as a key building block is exemplified in the synthesis of various kinase inhibitors, which are a major class of anticancer drugs. For instance, derivatives of 2-cyanopyridine have been investigated as inhibitors of Glycogen Synthase Kinase 3β (GSK-3β), a therapeutic target in several diseases including Alzheimer's disease, type 2 diabetes, and cancer.[12] The cyano group can act as a hydrogen bond acceptor, while the substituted pyridine core provides a scaffold for further functionalization to achieve high binding affinity and selectivity.

Spectroscopic Characterization

Accurate characterization of this compound is essential for its use in synthesis. The following are expected spectroscopic data:

  • ¹H NMR: The proton NMR spectrum is expected to show three signals in the aromatic region, corresponding to the three protons on the pyridine ring. The proton at the 6-position will likely appear as a doublet, the proton at the 4-position as a doublet of doublets, and the proton at the 3-position as a doublet. The chemical shifts will be influenced by the electron-withdrawing effects of the cyano and iodo groups.

  • ¹³C NMR: The carbon NMR spectrum will display six distinct signals. The carbon of the cyano group will appear in the characteristic region for nitriles (around 115-120 ppm). The five carbons of the pyridine ring will have chemical shifts determined by their position relative to the nitrogen atom and the substituents.

  • Mass Spectrometry: The mass spectrum will show a prominent molecular ion peak (M⁺) at m/z = 230, corresponding to the molecular weight of the compound.

Safety and Handling

This compound is a chemical that should be handled with appropriate safety precautions in a laboratory setting.

  • General Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Avoid inhalation of dust and contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Storage: Store in a tightly sealed container in a cool, dry place, protected from light.[1]

  • Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.

Conclusion

This compound is a high-value building block for organic synthesis, offering a strategic entry point for the construction of complex and diverse molecular architectures. Its predictable reactivity in palladium-catalyzed cross-coupling reactions, coupled with the synthetic versatility of the cyano group, makes it an indispensable tool for researchers in drug discovery and materials science. A thorough understanding of its properties, synthesis, and reactivity, as outlined in this guide, will enable scientists to fully leverage the potential of this important chemical intermediate.

References

Foreword: The Strategic Importance of 2-Cyano-5-iodopyridine

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of 2-Cyano-5-iodopyridine

In the landscape of modern medicinal chemistry and materials science, the pyridine scaffold remains a cornerstone of molecular design. Among its myriad derivatives, this compound (CAS No. 41960-47-8) has emerged as a particularly valuable building block. Its unique electronic and structural features—a nucleophilic nitrogen, an electron-withdrawing cyano group, and a versatile iodine atom amenable to cross-coupling reactions—make it a highly sought-after intermediate in the synthesis of complex molecular architectures.[1][2] Its derivatives have shown promise as potent inhibitors of therapeutic targets like indoleamine-2,3-dioxygenase 1 (IDO1) and various kinases, highlighting its significance in the development of novel anticancer agents.[1][3]

This guide provides an in-depth exploration of the primary synthetic routes to this compound, grounded in established chemical principles. We will move beyond simple procedural lists to dissect the causality behind experimental choices, offering field-proven insights for researchers, scientists, and drug development professionals. The protocols described herein are designed to be self-validating, emphasizing safety, reproducibility, and efficiency.

Physicochemical & Safety Data

A thorough understanding of the target compound's properties is paramount for successful synthesis, handling, and storage.

PropertyValueSource
CAS Number 41960-47-8[4]
Molecular Formula C₆H₃IN₂[4]
Molecular Weight 230.01 g/mol [4]
Appearance White to tan powder or crystalline solid[5]
Boiling Point 314.3 °C at 760 mmHg[6]
Density 2.04 g/cm³[6]
Storage 4°C, protect from light, stored under inert atmosphere (e.g., nitrogen)[4][7]

Safety Profile: this compound is classified as harmful if swallowed or inhaled and causes skin and eye irritation.[7] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, is mandatory. All manipulations should be performed within a certified chemical fume hood.[8]

Primary Synthesis Route 1: The Sandmeyer Reaction

The Sandmeyer reaction is a cornerstone of aromatic chemistry, providing a reliable method to convert an aryl amine into a halide or pseudohalide via a diazonium salt intermediate.[9][10] For the synthesis of this compound, the most logical precursor is 5-Amino-2-cyanopyridine. The reaction proceeds in two distinct, temperature-critical stages: diazotization followed by nucleophilic displacement.

Logical Framework & Mechanism

The process begins with the conversion of the primary aromatic amine on 5-amino-2-cyanopyridine into a diazonium salt using nitrous acid (HNO₂), which is generated in situ from sodium nitrite (NaNO₂) and a strong acid (e.g., H₂SO₄ or HCl). The resulting diazonium group (-N₂⁺) is an excellent leaving group (N₂ gas). In the second step, an iodide source, typically potassium iodide (KI) or sodium iodide (NaI), is introduced. Unlike Sandmeyer reactions for chlorides or bromides, the iodination of diazonium salts does not strictly require a copper(I) catalyst, though its presence can sometimes improve yields.[11] The iodide ion displaces the diazonium group to yield the final product.

Visualizing the Sandmeyer Workflow

Sandmeyer_Workflow cluster_diazotization Stage 1: Diazotization cluster_iodination Stage 2: Iodination & Work-up start 5-Amino-2-cyanopyridine in conc. H₂SO₄ cool Cool to 0-5 °C (Ice Bath) start->cool add_nitrite Slowly add aq. NaNO₂ Solution cool->add_nitrite stir Stir for 1 hour at 0-5 °C add_nitrite->stir diazonium Formation of Pyridinium Diazonium Salt Solution stir->diazonium add_iodide Add aq. KI Solution diazonium->add_iodide Transfer Diazonium Solution warm Warm to Room Temp. (N₂ evolution) add_iodide->warm quench Neutralize with aq. Na₂S₂O₃ / NaOH warm->quench extract Extract with Organic Solvent (e.g., Ethyl Acetate) quench->extract finish Dry, Concentrate & Purify (Crystallization/Chromatography) extract->finish product This compound finish->product

Caption: Workflow for the synthesis of this compound via the Sandmeyer reaction.

Detailed Experimental Protocol: Sandmeyer Synthesis

This protocol is a synthesized representation based on established Sandmeyer procedures.

Reagents:

  • 5-Amino-2-cyanopyridine (1.0 eq)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Sodium Nitrite (NaNO₂) (1.05 eq)

  • Potassium Iodide (KI) (1.2 eq)

  • Sodium Thiosulfate (Na₂S₂O₃)

  • Sodium Hydroxide (NaOH)

  • Ethyl Acetate

  • Deionized Water

  • Brine

Procedure:

  • Diazotization: a. In a three-neck round-bottom flask equipped with a mechanical stirrer, thermometer, and dropping funnel, carefully add concentrated sulfuric acid. b. Cool the acid to 0-5 °C using an ice-salt bath. c. Slowly add 5-amino-2-cyanopyridine in portions, ensuring the temperature does not exceed 10 °C. Stir until a homogenous solution is formed. d. In a separate beaker, dissolve sodium nitrite (1.05 eq) in a minimal amount of deionized water. e. Add the sodium nitrite solution dropwise to the reaction flask via the dropping funnel, maintaining the internal temperature between 0 and 5 °C. The addition should take approximately 30-45 minutes. f. After the addition is complete, continue stirring the mixture at 0-5 °C for an additional hour to ensure complete formation of the diazonium salt.

  • Iodination & Work-up: a. In a separate, larger beaker, dissolve potassium iodide (1.2 eq) in deionized water and cool it in an ice bath. b. Slowly and carefully add the cold diazonium salt solution from step 1f to the potassium iodide solution with vigorous stirring. Significant gas evolution (N₂) will be observed. Control the rate of addition to manage foaming. c. Once the addition is complete, allow the mixture to slowly warm to room temperature and stir for 2-3 hours until gas evolution ceases. d. Cool the reaction mixture in an ice bath and slowly add a saturated aqueous solution of sodium thiosulfate to quench any excess iodine (the dark color will fade). e. Carefully neutralize the mixture by adding a cold aqueous solution of sodium hydroxide until the pH is approximately 7-8. f. Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3x). g. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: a. The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel to afford pure this compound.

Primary Synthesis Route 2: Halogen Exchange (Aromatic Finkelstein Reaction)

An alternative and powerful strategy is the metal-mediated halogen exchange, often referred to as an aromatic Finkelstein reaction.[12] This route is particularly advantageous if the corresponding bromo- or chloro-precursor is more readily available or cost-effective. The synthesis of 2-Cyano-5-bromopyridine from 2-nitro-5-bromopyridine is a known process, making it a viable starting material.[13] The exchange from bromide to iodide is typically driven by the precipitation of the less soluble metal bromide salt (e.g., CuBr, NaBr) in the chosen solvent.

Logical Framework & Mechanism

This reaction relies on the displacement of a bromide with an iodide. While this can be achieved under forcing conditions, the reaction is significantly more efficient when catalyzed by a transition metal, most commonly copper(I).[12] A typical system involves reacting 2-cyano-5-bromopyridine with an iodide salt (e.g., NaI or KI) in the presence of a catalytic amount of copper(I) iodide (CuI) and often a ligand, such as a diamine, to stabilize the copper catalyst and enhance its reactivity. The reaction is performed in a high-boiling polar aprotic solvent like dioxane, DMF, or NMP to facilitate the reaction.

Visualizing the Halogen Exchange Workflow

Halogen_Exchange_Workflow start Combine: - 2-Cyano-5-bromopyridine - Sodium Iodide (NaI) - Copper(I) Iodide (CuI) (cat.) - Ligand (e.g., DMCDA) (cat.) - Solvent (e.g., Dioxane) inert Purge with Inert Gas (e.g., Argon or Nitrogen) start->inert heat Heat to Reflux (e.g., ~110 °C) for 12-24h inert->heat monitor Monitor Reaction (TLC / GC-MS) heat->monitor cool Cool to Room Temperature monitor->cool workup Aqueous Work-up: - Add aq. NH₄OH - Extract with Ethyl Acetate cool->workup purify Dry, Concentrate & Purify (Column Chromatography) workup->purify product This compound purify->product

Caption: General workflow for the Cu-catalyzed halogen exchange synthesis of this compound.

Detailed Experimental Protocol: Halogen Exchange

This protocol is adapted from general procedures for copper-catalyzed Finkelstein reactions on aryl bromides.[12]

Reagents:

  • 2-Cyano-5-bromopyridine (1.0 eq)

  • Sodium Iodide (NaI) (2.0 eq)

  • Copper(I) Iodide (CuI) (0.1 eq)

  • (±)-trans-N,N′-Dimethyl-1,2-cyclohexanediamine (DMCDA) (0.2 eq)

  • 1,4-Dioxane (anhydrous)

Procedure:

  • Reaction Setup: a. To an oven-dried round-bottom flask or reaction vessel, add copper(I) iodide (0.1 eq), sodium iodide (2.0 eq), and 2-cyano-5-bromopyridine (1.0 eq). b. Seal the flask with a septum, and purge with an inert gas (argon or nitrogen) for 10-15 minutes. c. Via syringe, add anhydrous 1,4-dioxane, followed by the DMCDA ligand (0.2 eq). d. Equip the flask with a reflux condenser under the inert atmosphere.

  • Reaction Execution: a. Heat the reaction mixture to reflux (approximately 110 °C) with vigorous stirring. b. Maintain the reaction at this temperature for 12-24 hours. The progress can be monitored by taking small aliquots and analyzing them by TLC or GC-MS until the starting material is consumed.

  • Work-up and Purification: a. Once the reaction is complete, cool the mixture to room temperature. b. Add aqueous ammonium hydroxide solution and stir for 30 minutes. c. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x). d. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. e. The resulting crude material should be purified by column chromatography on silica gel (using a gradient of ethyl acetate in hexanes) to isolate the pure this compound.

Comparative Analysis of Synthesis Routes

FeatureSandmeyer ReactionHalogen Exchange
Starting Material 5-Amino-2-cyanopyridine2-Cyano-5-bromopyridine
Key Reagents NaNO₂, H₂SO₄, KINaI, CuI (catalyst)
Temperature Low temperature critical (0-5 °C)High temperature (reflux)
Pros - Uses inexpensive reagents- Well-established, robust reaction- Tolerant of various functional groups- Avoids handling of diazonium salts
Cons - Diazonium salts can be unstable- Strict temperature control required- Requires inert atmosphere- Metal catalyst and ligand can be costly- Longer reaction times
Ideal For Large-scale synthesis where cost is a primary driver.Scenarios where the bromo-precursor is readily available or when avoiding unstable intermediates is prioritized.

Conclusion

The synthesis of this compound is readily achievable through multiple, reliable synthetic strategies. The choice between the Sandmeyer reaction and a copper-catalyzed halogen exchange depends largely on the availability and cost of starting materials, scale of the reaction, and the specific equipment and safety protocols available to the researcher. The Sandmeyer route offers a cost-effective pathway but demands rigorous control over reaction conditions. Conversely, the halogen exchange provides a milder alternative for the functional group transformation, albeit with requirements for an inert atmosphere and potentially higher reagent costs. Both methods, when executed with precision, provide reliable access to this invaluable chemical intermediate, paving the way for further innovation in drug discovery and materials science.

References

An In-depth Technical Guide to 2-Cyano-5-iodopyridine: Synthesis, Reactivity, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 2-Cyano-5-iodopyridine

In the landscape of modern medicinal chemistry and organic synthesis, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. This compound (CAS No. 41960-47-8), a halogenated pyridine derivative, has emerged as a highly versatile and valuable intermediate for researchers, scientists, and drug development professionals. Its unique trifunctional nature—comprising a pyridine core, a cyano group, and an iodine atom—offers a powerful handle for a diverse array of chemical transformations, particularly in the realm of cross-coupling reactions.

The pyridine scaffold is a ubiquitous motif in pharmaceuticals, imparting favorable pharmacokinetic properties and serving as a key interaction point with biological targets.[1] The cyano group, a versatile functional group, can be readily transformed into amines, amides, or carboxylic acids, and its electron-withdrawing nature modulates the reactivity of the pyridine ring.[2][3] The iodine atom at the 5-position is the most crucial feature for synthetic diversification, serving as an excellent leaving group in palladium- and copper-catalyzed cross-coupling reactions.[1][4] This guide provides an in-depth technical overview of this compound, from its synthesis and characterization to its reactivity and application in the synthesis of medicinally relevant compounds.

Physicochemical and Spectroscopic Properties

A thorough understanding of the physical and chemical properties of a reagent is fundamental to its effective use in the laboratory. The key properties of this compound are summarized in the table below.

PropertyValueReference(s)
CAS Number 41960-47-8[5][6]
Molecular Formula C₆H₃IN₂[5][6]
Molecular Weight 230.01 g/mol [5]
Appearance Off-white to yellow crystalline solid
Melting Point 135-139 °C
Boiling Point 314.3 °C at 760 mmHg[7]
Density 2.04 g/cm³[7]
Flash Point 143.9 °C[7]
Solubility Soluble in common organic solvents such as DMSO, DMF, and chlorinated solvents.

Spectroscopic Characterization (Predicted)

While a publicly available, fully assigned spectrum for this compound can be difficult to locate, we can predict the expected NMR shifts based on the analysis of similar structures, such as 2-cyanopyridine and other substituted pyridines.[8][9]

  • ¹H NMR (400 MHz, CDCl₃): The proton spectrum is expected to show three signals in the aromatic region. The proton at C6 (adjacent to the nitrogen) would be the most deshielded, appearing as a doublet. The proton at C4 would appear as a doublet of doublets, and the proton at C3 would be the most upfield, also as a doublet.

    • δ ~8.8 ppm (d, 1H, H-6)

    • δ ~8.0 ppm (dd, 1H, H-4)

    • δ ~7.8 ppm (d, 1H, H-3)

  • ¹³C NMR (101 MHz, CDCl₃): The carbon spectrum will display six distinct signals. The cyano carbon will be in the typical nitrile region. The carbon bearing the iodine (C5) will be significantly shifted upfield due to the heavy atom effect.

    • δ ~152 ppm (C-6)

    • δ ~145 ppm (C-4)

    • δ ~135 ppm (C-2)

    • δ ~130 ppm (C-3)

    • δ ~117 ppm (CN)

    • δ ~95 ppm (C-5)

Synthesis of this compound: A Practical Approach

The synthesis of this compound can be efficiently achieved from the readily available precursor, 2-amino-5-iodopyridine, via a Sandmeyer reaction. This classic transformation provides a reliable method for the conversion of an amino group to a cyano group.[3][10]

Workflow for the Synthesis of this compound

G cluster_0 Step 1: Synthesis of 2-Amino-5-iodopyridine cluster_1 Step 2: Sandmeyer Reaction A 2-Aminopyridine B Iodination (I₂, H₂O, H₂O₂) A->B C 2-Amino-5-iodopyridine B->C D 2-Amino-5-iodopyridine E Diazotization (NaNO₂, aq. H₂SO₄, 0-5 °C) D->E F Pyridinediazonium Salt E->F G Cyanation (CuCN, KCN, heat) F->G H This compound G->H

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol: Sandmeyer Reaction

This protocol is adapted from established procedures for the Sandmeyer reaction on heterocyclic amines.[3][10]

Materials:

  • 2-Amino-5-iodopyridine (1.0 eq)

  • Concentrated Sulfuric Acid

  • Sodium Nitrite (NaNO₂) (1.1 eq)

  • Copper(I) Cyanide (CuCN) (1.2 eq)

  • Potassium Cyanide (KCN) (1.2 eq)

  • Deionized Water

  • Ice

  • Sodium Bicarbonate (NaHCO₃)

  • Ethyl Acetate

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Diazotization:

    • In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, carefully add 2-amino-5-iodopyridine to a mixture of concentrated sulfuric acid and water, cooled to 0-5 °C with an ice-salt bath.

    • Dissolve sodium nitrite in a minimal amount of cold water and add it dropwise to the reaction mixture, maintaining the temperature below 5 °C. The addition should be slow to control the exothermic reaction and prevent the decomposition of the diazonium salt.

    • Stir the mixture for an additional 30 minutes at 0-5 °C after the addition is complete to ensure full formation of the pyridinediazonium salt.

  • Cyanation:

    • In a separate flask, prepare a solution of copper(I) cyanide and potassium cyanide in water. This forms the soluble dicyanocuprate(I) complex, which is the active cyanating agent.

    • Carefully and slowly add the cold diazonium salt solution to the copper cyanide solution. Vigorous evolution of nitrogen gas will be observed. The addition rate should be controlled to manage the effervescence.

    • After the addition is complete, gently heat the reaction mixture to 50-60 °C for 1-2 hours to drive the reaction to completion.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature and neutralize it carefully with a saturated solution of sodium bicarbonate until the pH is approximately 7-8.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

    • Remove the solvent under reduced pressure to obtain the crude product.

    • Purify the crude this compound by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate).

Key Reactions and Mechanistic Insights

The synthetic utility of this compound is most profoundly demonstrated in palladium-catalyzed cross-coupling reactions. The carbon-iodine bond is the most reactive of the carbon-halogen bonds, allowing for facile oxidative addition to a Pd(0) catalyst under mild conditions.[11]

Sonogashira Coupling: Forging C(sp²)-C(sp) Bonds

The Sonogashira coupling is a powerful method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[12][13] This reaction is of immense importance in the synthesis of pharmaceuticals and functional materials.

G cluster_0 Sonogashira Coupling Catalytic Cycle A Pd(0)Ln B Oxidative Addition (Ar-I) A->B C Ar-Pd(II)-I(Ln) B->C D Transmetalation (Cu-C≡C-R) C->D E Ar-Pd(II)-C≡C-R(Ln) D->E F Reductive Elimination E->F F->A Regenerates Catalyst G Ar-C≡C-R F->G

Caption: Simplified catalytic cycle for the Sonogashira coupling.

Exemplary Protocol for Sonogashira Coupling:

This protocol is based on general procedures for the Sonogashira coupling of iodoarenes.[11][14][15]

Materials:

  • This compound (1.0 eq)

  • Terminal Alkyne (1.2 eq)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.03 eq)

  • Copper(I) Iodide (CuI) (0.05 eq)

  • Triethylamine (Et₃N) (2.0 eq)

  • Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)

Procedure:

  • To a Schlenk flask, add this compound, the terminal alkyne, bis(triphenylphosphine)palladium(II) dichloride, and copper(I) iodide.

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the anhydrous solvent and triethylamine via syringe.

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 50 °C) until the starting material is consumed, as monitored by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove the catalyst.

  • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the product by flash column chromatography.

Suzuki-Miyaura Coupling: Constructing Biaryl Scaffolds

The Suzuki-Miyaura coupling is arguably one of the most important carbon-carbon bond-forming reactions in modern organic synthesis, enabling the formation of biaryl structures from an organohalide and a boronic acid or ester.[16][17]

G cluster_0 Suzuki-Miyaura Coupling Catalytic Cycle A Pd(0)Ln B Oxidative Addition (Ar-I) A->B C Ar-Pd(II)-I(Ln) B->C D Transmetalation (Ar'-B(OR)₂) C->D E Ar-Pd(II)-Ar'(Ln) D->E F Reductive Elimination E->F F->A Regenerates Catalyst G Ar-Ar' F->G

Caption: Simplified catalytic cycle for the Suzuki-Miyaura coupling.

Exemplary Protocol for Suzuki-Miyaura Coupling:

This protocol is based on general procedures for the Suzuki-Miyaura coupling of iodoarenes.[18][19]

Materials:

  • This compound (1.0 eq)

  • Arylboronic Acid (1.5 eq)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 eq)

  • Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃) (2.0 eq)

  • 1,4-Dioxane and Water (e.g., 4:1 mixture)

Procedure:

  • In a reaction vessel, combine this compound, the arylboronic acid, Pd(dppf)Cl₂, and the base.

  • Evacuate and backfill the vessel with an inert gas.

  • Add the degassed solvent mixture via syringe.

  • Heat the mixture to 80-100 °C with stirring.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water.

  • Separate the organic layer, extract the aqueous layer with ethyl acetate, and combine the organic fractions.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by flash column chromatography.

Applications in Drug Discovery and Medicinal Chemistry

The 2-cyano-5-substituted pyridine motif is a key structural element in a number of biologically active molecules. The ability to readily introduce a wide range of substituents at the 5-position via cross-coupling reactions makes this compound a highly sought-after intermediate in drug discovery programs. For instance, similar building blocks like 2-amino-5-iodopyridine are crucial for synthesizing precursors to antiviral and anticancer agents.[1][2][4] The resulting 5-aryl or 5-alkynyl-2-cyanopyridines can serve as scaffolds for the development of kinase inhibitors, receptor antagonists, and other therapeutic agents.

Safety and Handling

This compound is a hazardous substance and should be handled with appropriate safety precautions in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.

  • Inhalation: Avoid breathing dust.

  • Skin and Eye Contact: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

  • Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents. Keep the container tightly sealed.[20]

Conclusion

This compound is a powerful and versatile building block for organic synthesis, particularly in the construction of complex molecules for pharmaceutical and materials science applications. Its well-defined reactivity, especially in palladium-catalyzed cross-coupling reactions, provides a reliable and efficient means to introduce molecular diversity. A thorough understanding of its synthesis, properties, and reactivity, as outlined in this guide, will enable researchers and scientists to fully leverage the synthetic potential of this valuable intermediate in their research and development endeavors.

References

The Strategic Intermediate: A Comprehensive Technical Guide to 5-Iodopyridine-2-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Unassuming Workhorse of Complex Synthesis

In the landscape of modern medicinal chemistry and materials science, the strategic importance of functionalized heterocyclic building blocks cannot be overstated. Among these, 5-iodopyridine-2-carbonitrile emerges as a pivotal intermediate, valued for its precisely arranged reactive sites that enable intricate molecular constructions. With a molecular weight of 230.01 g/mol and the chemical formula C₆H₃IN₂, this compound provides a robust scaffold for the introduction of diverse functionalities.[1] Its utility stems from the orthogonal reactivity of the cyano and iodo groups on the pyridine ring, allowing for selective and sequential chemical transformations. This guide offers an in-depth exploration of the synthesis, properties, and applications of 5-iodopyridine-2-carbonitrile, providing researchers with the technical insights necessary to leverage this versatile molecule in their synthetic endeavors.

Physicochemical Properties and Identification

A thorough understanding of the physicochemical properties of a synthetic intermediate is fundamental to its effective application. The key identifiers and properties of 5-iodopyridine-2-carbonitrile are summarized below.

PropertyValueSource
Molecular Weight 230.01 g/mol [1]
Molecular Formula C₆H₃IN₂[1]
CAS Number 41960-47-8[2]
Density 2.04 g/cm³[3]
Boiling Point 314.3°C at 760 mmHg[3]
Flash Point 143.9°C[3]
Appearance Solid
Purity Typically ≥95%[1]

Synthesis of 5-Iodopyridine-2-carbonitrile: A Mechanistic Perspective

The most logical and widely applicable synthetic route to 5-iodopyridine-2-carbonitrile is through a Sandmeyer reaction, a cornerstone of aromatic chemistry for the conversion of aryl amines to various functional groups. This process begins with the precursor, 2-amino-5-iodopyridine.

Step 1: Synthesis of the Precursor, 2-Amino-5-iodopyridine

The synthesis of 2-amino-5-iodopyridine is itself a critical step. An environmentally conscious and efficient method involves the direct iodination of 2-aminopyridine in an aqueous medium.

Experimental Protocol: Synthesis of 2-Amino-5-iodopyridine

  • Dissolution: Dissolve 2-aminopyridine in water.

  • Iodination: Under stirring, add iodine in several portions. Maintain the reaction temperature and allow for a sufficient reaction time after the addition is complete.

  • Oxidation: Add hydrogen peroxide dropwise to the reaction mixture and continue to maintain the temperature for an additional period.

  • Work-up: Heat the mixture to reflux, followed by cooling and filtration. The resulting solid is washed with cold water and dried to yield 2-amino-5-iodopyridine.

This method avoids the use of organic solvents, making it a safer and more sustainable process.

Step 2: Sandmeyer Cyanation of 2-Amino-5-iodopyridine

The Sandmeyer reaction facilitates the conversion of the amino group of 2-amino-5-iodopyridine to a cyano group. This transformation proceeds via the formation of a diazonium salt intermediate.

Experimental Protocol: Sandmeyer Cyanation

  • Diazotization: The 2-amino-5-iodopyridine is treated with a source of nitrous acid, typically generated in situ from sodium nitrite and a strong acid (e.g., hydrochloric acid or sulfuric acid), at low temperatures (0-5 °C) to form the corresponding diazonium salt.

  • Cyanation: The freshly prepared diazonium salt is then added to a solution of a copper(I) cyanide, which catalyzes the displacement of the diazonium group with a cyanide ion, yielding 5-iodopyridine-2-carbonitrile. The reaction also releases nitrogen gas.

The use of copper(I) cyanide is crucial for the efficiency of the cyanation step.

Caption: Synthetic workflow for 5-iodopyridine-2-carbonitrile.

Applications in Drug Discovery and Medicinal Chemistry

The structural motifs present in 5-iodopyridine-2-carbonitrile make it a valuable building block in the synthesis of complex, biologically active molecules. The iodine atom serves as a handle for cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings, allowing for the introduction of aryl, alkynyl, and amino moieties, respectively. The cyano group can be hydrolyzed to a carboxylic acid or an amide, or it can be reduced to an amine, providing further avenues for molecular diversification.

Caption: Role of 5-iodopyridine-2-carbonitrile in drug discovery.

Analytical Characterization

The identity and purity of 5-iodopyridine-2-carbonitrile are confirmed through standard analytical techniques. While a comprehensive set of publicly available spectra specifically for this compound is limited, the expected spectral characteristics can be inferred from its structure and data from analogous compounds.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the three aromatic protons on the pyridine ring, with chemical shifts and coupling constants characteristic of their positions relative to the iodo and cyano substituents.

    • ¹³C NMR: The carbon NMR spectrum will display six signals corresponding to the six carbon atoms in the molecule. The carbon atom of the cyano group will have a characteristic chemical shift in the downfield region, while the carbon atom attached to the iodine will also show a distinct chemical shift.

  • Infrared (IR) Spectroscopy: The IR spectrum will be characterized by a strong absorption band corresponding to the C≡N stretching vibration of the nitrile group, typically observed in the range of 2220-2260 cm⁻¹.

  • Mass Spectrometry (MS): Mass spectral analysis will show a molecular ion peak corresponding to the molecular weight of the compound (230.01 g/mol ).

Safety, Handling, and Storage

As with any chemical intermediate, proper safety precautions must be observed when handling 5-iodopyridine-2-carbonitrile. The following information is based on a Safety Data Sheet for the compound.[6]

  • Hazard Identification: While specific GHS classifications were not detailed in the readily available SDS, related iodinated pyridine compounds are often classified as skin irritants, eye irritants, and may cause respiratory irritation.

  • First Aid Measures:

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes.

    • Skin Contact: Wash off with soap and plenty of water.

    • Inhalation: Move the person into fresh air.

    • Ingestion: Rinse mouth with water.

  • Handling: Avoid contact with skin and eyes. Avoid formation of dust and aerosols. Provide appropriate exhaust ventilation at places where dust is formed.

  • Storage: Store in a cool place. Keep the container tightly closed in a dry and well-ventilated place.

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Safety glasses with side-shields.

    • Skin Protection: Handle with gloves. Wear impervious clothing.

    • Respiratory Protection: Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced.

Conclusion

5-Iodopyridine-2-carbonitrile stands as a testament to the enabling power of well-designed chemical intermediates. Its strategic placement of functional groups offers a gateway to a vast chemical space, making it a valuable asset in the synthesis of complex molecules for pharmaceutical and materials science applications. A comprehensive understanding of its synthesis, reactivity, and handling, as outlined in this guide, is paramount for researchers aiming to unlock its full synthetic potential.

References

A Technical Guide to 5-Iodopyridine-2-carbonitrile: Synthesis, Reactivity, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

5-Iodopyridine-2-carbonitrile, a halogenated pyridine derivative, is a pivotal building block in contemporary organic synthesis and medicinal chemistry. Its unique electronic and steric properties, arising from the juxtaposition of an electron-withdrawing nitrile group and a versatile iodine substituent, render it an invaluable precursor for creating complex molecular architectures. This guide provides an in-depth analysis of the compound's nomenclature, physicochemical properties, synthesis, and characteristic reactivity. Furthermore, it explores its critical applications in drug discovery and materials science, offering field-proven insights for researchers, chemists, and drug development professionals. Detailed protocols, safety information, and mechanistic diagrams are included to furnish a comprehensive resource for laboratory applications.

Chemical Identity and Physicochemical Properties

IUPAC Nomenclature and CAS Registration

The compound commonly known as 2-Cyano-5-iodopyridine is systematically named 5-Iodopyridine-2-carbonitrile according to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature rules. Other recognized synonyms include 5-Iodopicolinonitrile.[1][2] It is uniquely identified for commercial and research purposes by its CAS (Chemical Abstracts Service) Registry Number: 41960-47-8 .[3]

Molecular Structure and Key Identifiers

The structure consists of a pyridine ring substituted at the 2-position with a nitrile (-C≡N) group and at the 5-position with an iodine (-I) atom. This arrangement is critical to its reactivity, with the electron-withdrawing nature of the nitrile group influencing the reactivity of the C-I bond.

  • Molecular Formula: C₆H₃IN₂[3]

  • Molecular Weight: 230.01 g/mol [3]

  • Canonical SMILES: C1=CC(=NC=C1I)C#N[2]

  • InChI Key: JMFSIRGELWNSRE-UHFFFAOYSA-N[1]

Physicochemical Data

The physical and chemical properties of 5-Iodopyridine-2-carbonitrile are essential for its handling, storage, and application in synthesis. The compound is typically a solid at room temperature.[1][4]

PropertyValueSource(s)
Appearance Solid (e.g., powder)[1][4]
Molecular Weight 230.01 g/mol [3][5]
Molecular Formula C₆H₃IN₂[3][5]
Purity Typically ≥95%[5][6]
pKa (Predicted) -2.34 ± 0.10[2]
Topological Polar Surface Area 36.7 Ų[2]

Synthesis and Purification

Key Synthetic Pathways

The synthesis of 5-Iodopyridine-2-carbonitrile can be achieved through several routes, most commonly starting from readily available aminopyridines or bromopyridines.

  • From 2-Amino-5-iodopyridine (Sandmeyer-type Reaction): A robust and common method involves the diazotization of 2-amino-5-iodopyridine, followed by a cyanation reaction. The amino group is converted into a diazonium salt, which is then displaced by a cyanide nucleophile. This classic transformation is a reliable method for introducing the nitrile functionality onto the pyridine ring.

  • From 5-Bromo-2-cyanopyridine (Halogen Exchange): Finkelstein-type reactions can be employed where the bromo-substituent on 5-Bromo-2-cyanopyridine is exchanged for iodine using an iodide salt like sodium iodide (NaI). This route is advantageous if the bromo-precursor is more accessible or cost-effective.[6]

Detailed Experimental Protocol: Synthesis from 2-Amino-5-iodopyridine

This protocol describes a representative lab-scale synthesis via the Sandmeyer reaction.

Objective: To synthesize 5-Iodopyridine-2-carbonitrile from 2-Amino-5-iodopyridine.

Materials:

  • 2-Amino-5-iodopyridine

  • Hydrochloric acid (HCl), concentrated

  • Sodium nitrite (NaNO₂)

  • Copper(I) cyanide (CuCN)

  • Sodium cyanide (NaCN)

  • Dichloromethane (DCM)

  • Sodium bicarbonate (NaHCO₃), saturated solution

  • Magnesium sulfate (MgSO₄), anhydrous

  • Ice

Procedure:

  • Diazotization: In a three-neck flask equipped with a mechanical stirrer and thermometer, suspend 2-amino-5-iodopyridine in an aqueous solution of HCl at 0-5°C using an ice bath.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) dropwise, ensuring the temperature remains below 5°C. The formation of the diazonium salt is indicated by a change in the solution's appearance.

  • Cyanation: In a separate flask, prepare a solution of copper(I) cyanide and sodium cyanide in water. Cool this solution in an ice bath.

  • Slowly add the cold diazonium salt solution to the cyanide solution. Vigorous nitrogen evolution will be observed.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat gently (e.g., to 50-60°C) for 1-2 hours to ensure the reaction goes to completion.

  • Work-up and Purification: Cool the mixture and extract the product into dichloromethane.

  • Wash the organic layer with saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography on silica gel to yield pure 5-Iodopyridine-2-carbonitrile.

Chemical Reactivity and Mechanistic Insights

The synthetic utility of 5-Iodopyridine-2-carbonitrile stems from the distinct reactivity of its two functional groups. The iodine atom at the 5-position serves as an excellent leaving group for transition-metal-catalyzed cross-coupling reactions, while the nitrile group can undergo various transformations.

The Duality of Functional Groups
  • C-I Bond: The carbon-iodine bond is relatively weak and highly polarizable, making the 5-position of the pyridine ring susceptible to oxidative addition by transition metals like palladium. This is the mechanistic cornerstone for its use in cross-coupling reactions.

  • Nitrile Group: The cyano group is a strong electron-withdrawing group, which influences the electron density of the pyridine ring. It can also be hydrolyzed to a carboxylic acid or reduced to an amine, offering further synthetic diversification.

Core Reactions: Transition-Metal-Catalyzed Cross-Coupling

5-Iodopyridine-2-carbonitrile is an ideal substrate for forming new carbon-carbon and carbon-heteroatom bonds.

  • Suzuki-Miyaura Coupling: Reaction with boronic acids or esters in the presence of a palladium catalyst and a base to form biaryl compounds.

  • Sonogashira Coupling: Palladium and copper co-catalyzed reaction with terminal alkynes to introduce alkynyl substituents.

  • Buchwald-Hartwig Amination: Palladium-catalyzed reaction with amines to form 5-amino-2-cyanopyridine derivatives.

  • Heck Coupling: Palladium-catalyzed reaction with alkenes.

Mechanistic Workflow: Suzuki-Miyaura Coupling

The following diagram illustrates the catalytic cycle for a typical Suzuki-Miyaura cross-coupling reaction involving 5-Iodopyridine-2-carbonitrile.

Suzuki_Coupling_Workflow cluster_cycle Catalytic Cycle cluster_reactants Reactants & Products Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd PdII Ar-Pd(II)-I OxAdd->PdII Transmetal Transmetalation PdII->Transmetal PdII_R Ar-Pd(II)-R Transmetal->PdII_R Waste Borate Salts + I⁻ Transmetal->Waste RedElim Reductive Elimination PdII_R->RedElim RedElim->Pd0:w Product Product: 5-Aryl-pyridine-2-carbonitrile RedElim->Product Reactant_Iodo 5-Iodopyridine-2-carbonitrile Reactant_Iodo->OxAdd Reactant_Boronic R-B(OH)₂ + Base Reactant_Boronic->Transmetal

Caption: Catalytic cycle of a Suzuki-Miyaura cross-coupling reaction.

Applications in Research and Development

The versatility of 5-Iodopyridine-2-carbonitrile makes it a valuable intermediate in several high-value research areas.[7]

Drug Discovery and Medicinal Chemistry

Halogenated heterocycles are privileged scaffolds in drug design.[7] This compound is a key precursor for synthesizing a wide range of biologically active molecules. The pyridine core is present in numerous approved drugs, and the ability to functionalize the 5-position allows for the exploration of structure-activity relationships (SAR) to optimize potency, selectivity, and pharmacokinetic properties. It is used in the synthesis of inhibitors for various enzymes and as a building block for compounds targeting neurological disorders and cancer.[5][8]

Materials Science

The rigid, planar structure of the pyridine ring and its unique electronic properties make it a candidate for the synthesis of organic electronic materials. By incorporating it into larger conjugated systems via cross-coupling reactions, researchers can develop novel organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors.

Safety, Handling, and Storage

As with any laboratory chemical, proper handling of 5-Iodopyridine-2-carbonitrile is paramount to ensure safety.

Hazard Identification

Based on available safety data sheets (SDS), the compound is classified with the following hazards:

  • Acute Toxicity, Oral (Category 4): Harmful if swallowed.[9][10]

  • Skin Irritation (Category 2): Causes skin irritation.[9][10]

  • Eye Irritation (Category 2A): Causes serious eye irritation.[9][10]

  • Acute Toxicity, Inhalation (Category 4): Harmful if inhaled.[9]

  • Specific target organ toxicity — Single exposure (Category 3): May cause respiratory irritation.[9][10]

GHS Pictogram:

alt text

Signal Word: Warning[9]

Recommended Handling and Personal Protective Equipment (PPE)
  • Work in a well-ventilated area, preferably within a chemical fume hood.[11][12]

  • Wear suitable protective clothing, including a lab coat, chemical-resistant gloves (e.g., nitrile), and tightly fitting safety goggles.[11][12]

  • Avoid formation of dust and aerosols.[11][12]

  • Wash hands thoroughly after handling.[10]

Storage and Stability
  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[12]

  • Keep away from heat, sparks, and open flames.[12]

  • The compound is stable under normal storage conditions but should be protected from light and stored under an inert atmosphere (e.g., nitrogen) for long-term stability.[3][13]

  • Incompatible with strong oxidizing agents.[13]

Conclusion

5-Iodopyridine-2-carbonitrile is a high-utility building block whose value is derived from its strategically placed and reactive functional groups. Its importance in transition-metal-catalyzed cross-coupling reactions provides a reliable gateway to a vast chemical space, making it an indispensable tool for medicinal chemists and materials scientists. A thorough understanding of its synthesis, reactivity, and handling protocols, as outlined in this guide, is essential for leveraging its full potential in research and development endeavors.

References

Key chemical features of 2-Cyano-5-iodopyridine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2-Cyano-5-iodopyridine: Properties, Reactivity, and Applications

Introduction

This compound is a pivotal heterocyclic building block in modern organic synthesis, particularly within the realms of medicinal chemistry and materials science. Its structure, which integrates a pyridine core, a cyano activating group, and a versatile iodine substituent, offers a unique combination of electronic properties and reactive sites. The pyridine ring, a common motif in pharmaceuticals, provides aqueous solubility and hydrogen bonding capabilities, while the electron-withdrawing cyano group modulates the ring's reactivity.[1] Most importantly, the carbon-iodine bond serves as a highly effective handle for a variety of powerful cross-coupling reactions, enabling the strategic introduction of molecular complexity. This guide provides a comprehensive technical overview for researchers and drug development professionals, detailing the compound's physicochemical properties, core reactivity, synthetic protocols, and key applications.

Physicochemical and Spectroscopic Profile

Understanding the fundamental properties of this compound is essential for its effective use in synthesis. These characteristics dictate its solubility, stability, and compatibility with various reaction conditions.

Physical and Chemical Properties

The key physicochemical data for this compound are summarized in the table below.

PropertyValueSource(s)
CAS Number 41960-47-8[2][3][4]
Molecular Formula C₆H₃IN₂[4]
Molecular Weight 230.01 g/mol [4]
Appearance White to light yellow solid/powder[5]
Boiling Point 314.3 °C at 760 mmHg[2]
Density 2.04 g/cm³[2]
Flash Point 143.9 °C[2][6]
Topological Polar Surface Area (TPSA) 36.68 Ų[4]
LogP 1.55788[4][6]
Storage Conditions 2-8°C, protect from light, stored under inert atmosphere[4][7]
Spectroscopic Characterization

Spectroscopic analysis is critical for confirming the identity and purity of this compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy :

    • ¹H NMR : The proton spectrum is characterized by distinct signals for the three aromatic protons on the pyridine ring. The chemical shifts and coupling constants are highly sensitive to the positions of the cyano and iodo substituents.

    • ¹³C NMR : The carbon spectrum will show six signals corresponding to the six carbon atoms in the molecule. The carbon atom attached to the cyano group (C2) and the iodine atom (C5) will have characteristic chemical shifts.

  • Infrared (IR) Spectroscopy : A key diagnostic feature in the IR spectrum is the sharp, strong absorption band corresponding to the C≡N (nitrile) stretching vibration, typically found in the 2240-2220 cm⁻¹ region.

  • Mass Spectrometry (MS) : Mass spectrometry will confirm the molecular weight of the compound, with the molecular ion peak (M⁺) appearing at m/z 230. The isotopic pattern will clearly indicate the presence of one iodine atom.

General Protocol for Spectroscopic Data Acquisition [8]

  • NMR Spectroscopy : Dissolve 5-10 mg of this compound in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube. Acquire ¹H and ¹³C spectra on a 300 MHz or higher spectrometer.

  • IR Spectroscopy : Prepare a KBr pellet by grinding a small amount of the solid sample with dry potassium bromide and pressing it into a thin disk. Record the spectrum using an FTIR spectrometer over a range of 4000 to 400 cm⁻¹.

  • Mass Spectrometry : Introduce the sample into the mass spectrometer via a direct insertion probe (for solids) or after separation by gas chromatography (GC-MS).

Synthesis of this compound

While commercially available, understanding the synthesis of this compound provides insight into impurity profiles and potential scale-up strategies. A common approach involves the cyanation of a halogenated precursor. The synthesis of the analogous 2-cyano-5-bromopyridine often proceeds from 2-nitro-5-bromopyridine via nucleophilic substitution with a cyanide salt.[9] A similar pathway can be envisioned for the iodo derivative. An alternative and widely cited route starts from the readily available 2-amino-5-iodopyridine.

Example Protocol: Synthesis from 2-Amino-5-iodopyridine via Sandmeyer Reaction

This protocol outlines a two-step procedure involving diazotization of the amino group followed by cyanation.

Step 1: Diazotization of 2-Amino-5-iodopyridine

  • Setup : In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, suspend 2-amino-5-iodopyridine (1.0 eq) in an aqueous solution of a strong acid (e.g., H₂SO₄ or HCl) at 0-5 °C.

  • Nitrite Addition : Slowly add a solution of sodium nitrite (NaNO₂, 1.1 eq) in water dropwise, ensuring the temperature is maintained below 5 °C.

  • Stirring : Stir the resulting solution for 30-60 minutes at 0-5 °C to ensure complete formation of the diazonium salt.

Step 2: Cyanation (Sandmeyer Reaction)

  • Catalyst Preparation : In a separate flask, prepare a solution of copper(I) cyanide (CuCN, 1.2 eq) and sodium cyanide (NaCN, 1.2 eq) in water.

  • Addition : Slowly add the cold diazonium salt solution from Step 1 to the cyanide solution. Vigorous nitrogen evolution will be observed.

  • Reaction : Allow the reaction mixture to warm to room temperature and then heat gently (e.g., 50-60 °C) for 1-2 hours to ensure the reaction goes to completion.

  • Work-up : Cool the mixture, and extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane). Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification : Purify the crude product by flash column chromatography on silica gel to yield pure this compound.

Key Chemical Reactivity and Synthetic Applications

The synthetic utility of this compound stems from its C-I bond, which is an excellent substrate for palladium-catalyzed cross-coupling reactions. This allows for the modular and efficient construction of complex molecular architectures.

Palladium-Catalyzed Cross-Coupling Reactions

The iodine atom at the C5 position is the primary site for diversification. Its high reactivity in oxidative addition to Pd(0) complexes makes it a superior coupling partner compared to the analogous bromo or chloro derivatives.

The Suzuki-Miyaura reaction is a robust method for forming carbon-carbon bonds by coupling this compound with various organoboron reagents (boronic acids or esters).[10][11] This reaction is fundamental for synthesizing biaryl and heteroaryl-aryl structures, which are prevalent in pharmaceuticals.[12][13]

Causality : The reaction is driven by the formation of a stable C-C bond and the regeneration of the Pd(0) catalyst. A base is required to activate the organoboron species, facilitating the transmetalation step.[10][11][14]

Suzuki_Coupling Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd PdII Ar-Pd(II)-I Complex OxAdd->PdII Transmetal Transmetalation PdII->Transmetal PdII_R Ar-Pd(II)-R' Complex Transmetal->PdII_R RedElim Reductive Elimination PdII_R->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-R' (Product) RedElim->Product Start Ar-I (this compound) Start->OxAdd Boronic R'-B(OH)₂ + Base Boronic->Transmetal

Caption: Catalytic cycle for the Suzuki-Miyaura coupling reaction.

General Protocol for Suzuki-Miyaura Coupling [12]

  • Setup : To a reaction vessel, add this compound (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 eq).

  • Solvent : Add a degassed solvent system, such as a mixture of 1,4-dioxane and water.

  • Reaction : Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen). Heat the mixture with stirring (e.g., 80-100 °C) and monitor the reaction progress by TLC or LC-MS.

  • Work-up : Upon completion, cool the mixture, dilute with water, and extract with an organic solvent. Wash, dry, and concentrate the organic phase.

  • Purification : Purify the residue by column chromatography to obtain the coupled product.

The Sonogashira coupling enables the synthesis of aryl-alkynes by reacting this compound with a terminal alkyne.[15] This reaction is invaluable for creating rigid molecular scaffolds and for accessing precursors for further transformations. The classic protocol uses a dual catalytic system of palladium and copper(I).[15] However, copper-free methods have been developed to avoid the formation of alkyne homocoupling byproducts.[16][17]

Causality : The palladium cycle facilitates the C-C bond formation, while the copper co-catalyst reacts with the terminal alkyne to form a copper(I) acetylide, which is the active species in the transmetalation step.[15]

Sonogashira_Coupling cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ OxAdd Ar-Pd(II)-I Pd0->OxAdd Oxidative Addition (Ar-I) RedElim Ar-Pd(II)-C≡CR' OxAdd->RedElim Transmetalation (from Cu cycle) RedElim->Pd0 Reductive Elimination Product_out Ar-C≡CR' RedElim->Product_out CuI Cu(I)X CuAcetylide Cu(I)-C≡CR' CuI->CuAcetylide CuAcetylide->OxAdd Transfers Acetylide Alkyne R'C≡CH + Base Alkyne->CuI Buchwald_Hartwig Pd0 Pd(0)L (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd PdII Ar-Pd(II)-I Complex OxAdd->PdII AmineCoord Amine Coordination & Deprotonation PdII->AmineCoord AmideComplex Ar-Pd(II)-NR'R'' (Amide Complex) AmineCoord->AmideComplex RedElim Reductive Elimination AmideComplex->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-NR'R'' (Product) RedElim->Product Start Ar-I (this compound) Start->OxAdd Amine HNR'R'' + Base Amine->AmineCoord

References

An In-depth Technical Guide to the Solubility and Stability of 2-Cyano-5-iodopyridine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the essential physicochemical properties of 2-Cyano-5-iodopyridine, with a focus on its solubility and stability. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical and practical aspects of characterizing this compound. We will explore the underlying principles that govern its behavior in various environments and provide detailed, field-proven methodologies for its empirical determination.

Introduction to this compound: A Molecule of Interest

This compound, with the chemical formula C₆H₃IN₂ and a molecular weight of 230.01, is a halogenated pyridine derivative.[1][2] Its structure, featuring a pyridine ring substituted with a cyano group at the 2-position and an iodine atom at the 5-position, imparts a unique electronic and steric profile. This makes it a valuable building block in medicinal chemistry and materials science. The cyano group acts as a hydrogen bond acceptor and can participate in various chemical transformations, while the iodo-substituent provides a site for cross-coupling reactions, making it a versatile intermediate in the synthesis of more complex molecules.[3]

Understanding the solubility and stability of this compound is paramount for its effective application. Solubility dictates the choice of appropriate solvent systems for reactions, purifications, and formulations. Stability, on the other hand, informs handling, storage, and shelf-life considerations, ensuring the integrity of the compound throughout its lifecycle.[4]

Key Physicochemical Properties:

PropertyValueSource
Molecular FormulaC₆H₃IN₂[1][2]
Molecular Weight230.01 g/mol [1][2]
CAS Number41960-47-8[1]
Density2.04 g/cm³[2][5]
Boiling Point314.3 °C at 760 mmHg[2][5]
Flash Point143.9 °C[2][5]

Solubility Profile: A Theoretical and Practical Approach

The solubility of a compound is a critical parameter that influences its reactivity, bioavailability, and formulation possibilities. While specific quantitative solubility data for this compound is not extensively available in public literature, we can infer its likely behavior based on its structure and the known properties of related compounds. The presence of a polar pyridine ring and a cyano group suggests potential solubility in polar organic solvents. However, the nonpolar iodine atom and the overall molecular size may confer solubility in less polar organic solvents as well.

A systematic approach to determining the solubility of this compound involves a tiered screening process, starting with a qualitative assessment followed by quantitative analysis.

Recommended Solvents for Solubility Screening

The following table outlines a selection of common laboratory solvents, categorized by polarity, that are recommended for the initial solubility screening of this compound.

Solvent CategoryRecommended SolventsRationale
Polar Aprotic Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Acetonitrile (ACN)These solvents are excellent at solvating polar molecules and are often used in organic synthesis. Studies on other cyanopyridine derivatives have shown good solubility in DMF and DMSO.[6]
Polar Protic Methanol, Ethanol, Isopropanol, WaterAlcohols can act as both hydrogen bond donors and acceptors, potentially interacting with the pyridine nitrogen. Water solubility is expected to be low due to the hydrophobic nature of the iodinated ring.
Nonpolar Aprotic Toluene, Hexanes, Dichloromethane (DCM), ChloroformThese solvents will help to understand the compound's lipophilicity. DCM and chloroform are good solvents for a wide range of organic compounds.
Ethers Diethyl ether, Tetrahydrofuran (THF)These solvents have intermediate polarity and are commonly used in organic reactions and extractions.
Experimental Workflow for Solubility Determination

The following workflow provides a robust methodology for determining the solubility of this compound.

Caption: Experimental workflow for determining the solubility of this compound.

Detailed Protocol for Quantitative Solubility Analysis

Objective: To accurately determine the concentration of this compound in a saturated solution.

Materials:

  • This compound

  • Selected solvents (HPLC grade)

  • Vials with screw caps

  • Orbital shaker or magnetic stirrer

  • Centrifuge

  • Syringe filters (0.22 µm)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a Liquid Chromatography-Mass Spectrometry (LC-MS) system.[7]

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a known volume (e.g., 1 mL) of each selected solvent in a vial. The excess solid should be clearly visible.

    • Seal the vials and place them on an orbital shaker or use a magnetic stirrer to agitate the mixtures.

    • Equilibrate the samples for a minimum of 24 hours at a controlled temperature (e.g., 25 °C) to ensure that equilibrium is reached.

  • Sample Preparation for Analysis:

    • After equilibration, centrifuge the vials at high speed (e.g., 10,000 rpm for 10 minutes) to pellet the undissolved solid.

    • Carefully withdraw an aliquot of the clear supernatant using a syringe and filter it through a 0.22 µm syringe filter to remove any remaining particulate matter.

    • Dilute the filtered supernatant with a suitable solvent (usually the mobile phase of the analytical method) to a concentration that falls within the linear range of the calibration curve.

  • Quantification by HPLC-UV or LC-MS:

    • Develop a validated analytical method for the quantification of this compound.[8] This involves selecting an appropriate column, mobile phase, and detection wavelength (for UV) or mass transition (for MS).

    • Prepare a series of calibration standards of known concentrations of this compound.

    • Inject the calibration standards to generate a calibration curve.

    • Inject the diluted sample solutions and determine their concentrations by interpolating from the calibration curve.

    • Calculate the original concentration in the saturated solution by applying the dilution factor.

Stability Profile: Ensuring Compound Integrity

The stability of this compound is a critical attribute that affects its storage, handling, and use in various applications. Stability studies are designed to evaluate how the quality of the compound varies with time under the influence of environmental factors such as temperature, humidity, and light.[4]

Factors Influencing Stability
  • Temperature: Elevated temperatures can accelerate degradation reactions.

  • Light (Photostability): Exposure to UV or visible light can induce photochemical degradation. The presence of the iodo-substituent may increase the compound's sensitivity to light.

  • pH: The stability of the compound in solution can be pH-dependent, especially if it is susceptible to acid or base-catalyzed hydrolysis of the cyano group.

  • Oxidation: The pyridine ring can be susceptible to oxidation, particularly in the presence of oxidizing agents.

Recommended Storage and Handling

Based on available safety data sheets for this compound and related compounds, the following storage and handling procedures are recommended:

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[9] For long-term storage, keeping the compound at 4°C, under a nitrogen atmosphere, and protected from light is advisable.[1]

  • Handling: Handle in a well-ventilated area or under a chemical fume hood.[10] Avoid contact with skin, eyes, and clothing. Wear appropriate personal protective equipment, including gloves and safety glasses.[11]

Experimental Design for Stability Studies

A comprehensive stability study for this compound should assess its stability in both solid-state and in solution under various stress conditions.

Caption: Logical workflow for a comprehensive stability study of this compound.

Protocol for a Forced Degradation Study

Objective: To identify potential degradation products and pathways and to develop a stability-indicating analytical method.

Materials:

  • This compound

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC-grade solvents

  • pH meter

  • Temperature-controlled oven

  • Photostability chamber

Procedure:

  • Sample Preparation:

    • Prepare stock solutions of this compound in a suitable solvent (e.g., acetonitrile or methanol).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at a controlled temperature (e.g., 60°C).

    • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and keep at room temperature or heat gently.

    • Oxidation: Mix the stock solution with a solution of hydrogen peroxide (e.g., 3%) and keep at room temperature.

    • Thermal Stress (Solid): Store the solid compound in an oven at elevated temperatures (e.g., 60°C, 80°C).

    • Photostability (Solid and Solution): Expose the solid compound and a solution of the compound to light according to ICH Q1B guidelines.

  • Time Points and Analysis:

    • Withdraw aliquots from the stressed samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

    • Neutralize the acidic and basic samples before analysis.

    • Analyze all samples using a stability-indicating HPLC-UV or LC-MS method. The method should be able to separate the parent compound from all significant degradation products.

  • Data Evaluation:

    • Calculate the percentage of degradation of this compound at each time point.

    • Identify the major degradation products using LC-MS by analyzing their mass-to-charge ratios and fragmentation patterns.

    • Determine the degradation kinetics (e.g., zero-order, first-order) under each stress condition.

Conclusion

This technical guide has provided a comprehensive framework for understanding and evaluating the solubility and stability of this compound. While specific experimental data for this compound is not widely published, the methodologies and protocols outlined herein offer a robust and scientifically sound approach for its characterization. By systematically applying these experimental workflows, researchers, scientists, and drug development professionals can generate the critical data needed to effectively utilize this compound in their respective fields, ensuring both the success of their research and the quality of their final products.

References

An In-Depth Technical Guide to the Spectroscopic Data of 2-Cyano-5-iodopyridine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive analysis of the spectroscopic properties of 2-Cyano-5-iodopyridine, a key building block in medicinal chemistry and materials science. By delving into the principles and experimental details of various spectroscopic techniques, we aim to equip researchers with the foundational knowledge to confidently identify and characterize this versatile molecule.

Introduction: The Significance of this compound

This compound, with the chemical formula C₆H₃IN₂, is a substituted pyridine derivative of significant interest in the synthesis of complex organic molecules. Its structure, featuring a nitrile group and an iodine atom on the pyridine ring, provides two reactive centers for diverse chemical transformations. This dual functionality makes it a valuable precursor in the development of novel pharmaceutical agents and functional materials. A thorough understanding of its spectroscopic signature is paramount for reaction monitoring, quality control, and structural elucidation in these applications.

Molecular Structure and Key Physical Properties

A foundational understanding of the molecule's physical characteristics is essential before delving into its spectroscopic data.

PropertyValueSource
CAS Number 41960-47-8[1][2]
Molecular Formula C₆H₃IN₂[1][3]
Molecular Weight 230.01 g/mol [1][4]
Density 2.04 g/cm³[4]
Boiling Point 314.3 °C at 760 mmHg[4]
Flashing Point 143.9 °C[4]

digraph "this compound" {
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node [shape=plaintext, fontname="Arial", fontsize=12];
edge [fontname="Arial", fontsize=10];

// Atom nodes N1 [label="N", pos="0,1.5!"]; C2 [label="C", pos="-1.3,0.75!"]; C3 [label="C", pos="-1.3,-0.75!"]; C4 [label="C", pos="0,-1.5!"]; C5 [label="C", pos="1.3,-0.75!"]; C6 [label="C", pos="1.3,0.75!"]; I[label="I", pos="2.8,-1.25!"]; C7 [label="C", pos="-2.6,1.25!"]; N8 [label="N", pos="-3.6,1.65!"];

// Bonds N1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- N1; C5 -- I; C2 -- C7; C7 -- N8 [style=triple];

// Atom labels with numbers for clarity H3[label="H", pos="-2.1,-1.25!"]; H4[label="H", pos="0,-2.5!"]; H6[label="H", pos="2.1,1.25!"];

C3 -- H3; C4 -- H4; C6 -- H6; }

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. Due to the limited public availability of experimental spectra for this compound, the following data is based on predictive models and analysis of closely related structures.

¹H NMR Spectroscopy

Principle: ¹H NMR spectroscopy probes the chemical environment of hydrogen nuclei (protons). The chemical shift (δ) of a proton is influenced by the electron density around it, and spin-spin coupling between neighboring protons provides information about their connectivity.

Experimental Protocol (General):

  • Dissolve ~5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Transfer the solution to a 5 mm NMR tube.

  • Acquire the ¹H NMR spectrum on a spectrometer operating at a frequency of 300 MHz or higher.

  • Process the data, including Fourier transformation, phase correction, and baseline correction.

  • Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

Predicted ¹H NMR Data:

ProtonPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)
H-37.8 - 8.0ddJ(H3-H4) = ~8.0, J(H3-H6) = ~0.5
H-47.5 - 7.7ddJ(H4-H3) = ~8.0, J(H4-H6) = ~2.0
H-68.7 - 8.9dJ(H6-H4) = ~2.0

Interpretation:

  • The pyridine ring protons are expected in the aromatic region (7.0-9.0 ppm).

  • The electron-withdrawing nature of the cyano group and the iodine atom will deshield the ring protons, shifting them downfield.

  • H-6 is expected to be the most downfield proton due to its proximity to the nitrogen atom and the deshielding effect of the cyano group.

  • The coupling constants are typical for ortho, meta, and para relationships in a pyridine ring.

¹³C NMR Spectroscopy

Principle: ¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. The chemical shift of each carbon is dependent on its hybridization and the electronic effects of neighboring atoms.

Experimental Protocol (General):

  • Prepare a more concentrated sample (~20-50 mg) in a suitable deuterated solvent.

  • Acquire a proton-decoupled ¹³C NMR spectrum on a spectrometer operating at a frequency of 75 MHz or higher.

  • Longer acquisition times are typically required due to the low natural abundance of ¹³C.

Predicted ¹³C NMR Data:

CarbonPredicted Chemical Shift (δ, ppm)
C-2 (C-CN)135 - 140
C-3130 - 135
C-4145 - 150
C-5 (C-I)95 - 100
C-6150 - 155
CN115 - 120

Interpretation:

  • The carbon atoms of the pyridine ring are expected in the aromatic region (120-160 ppm).

  • The carbon bearing the iodine (C-5) is expected to be significantly shielded (shifted upfield) due to the heavy atom effect.

  • The carbon of the nitrile group (CN) will appear in a characteristic region around 115-120 ppm.

NMR_Workflow cluster_0 Sample Preparation cluster_1 Data Acquisition cluster_2 Data Processing & Analysis Sample This compound Solvent Deuterated Solvent (e.g., CDCl3) Sample->Solvent NMR_Tube NMR Tube Solvent->NMR_Tube Spectrometer NMR Spectrometer NMR_Tube->Spectrometer Acquisition Acquire FID Spectrometer->Acquisition Processing Fourier Transform, Phasing, Baseline Correction Acquisition->Processing Analysis Chemical Shift & Coupling Constant Analysis Processing->Analysis Spectrum Final NMR Spectrum Analysis->Spectrum

Caption: General workflow for NMR spectroscopy.

Infrared (IR) Spectroscopy

Principle: IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to the vibrations of its chemical bonds. Specific functional groups have characteristic absorption frequencies.

Experimental Protocol (General):

  • For a solid sample, prepare a KBr pellet by grinding a small amount of the sample with dry KBr powder and pressing it into a thin disk.

  • Alternatively, acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.

  • Record the spectrum over the range of 4000-400 cm⁻¹.

Characteristic IR Absorption Bands:

Wavenumber (cm⁻¹)VibrationFunctional Group
~2230C≡N stretchNitrile
1580-1450C=C and C=N ring stretchesPyridine Ring
~1100-1000C-I stretchAryl Iodide
3100-3000C-H stretchAromatic

Interpretation:

  • The most prominent and diagnostic peak will be the sharp absorption around 2230 cm⁻¹, confirming the presence of the nitrile group.

  • The characteristic ring stretching vibrations will confirm the pyridine core.

  • The C-I stretch is typically weak and may be difficult to assign definitively.

Mass Spectrometry (MS)

Principle: Mass spectrometry measures the mass-to-charge ratio (m/z) of ions. In electron ionization (EI) MS, the molecule is fragmented, and the resulting fragmentation pattern can provide valuable structural information.

Experimental Protocol (General):

  • Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).

  • Ionize the sample using a high-energy electron beam (EI).

  • Separate the resulting ions based on their m/z ratio in a mass analyzer.

  • Detect the ions to generate the mass spectrum.

Expected Mass Spectrum Data:

m/zIonInterpretation
230[C₆H₃IN₂]⁺Molecular Ion (M⁺)
203[C₅H₃IN]⁺Loss of HCN from M⁺
127[I]⁺Iodine cation
103[C₆H₃N₂]⁺Loss of I from M⁺
76[C₅H₂N]⁺Further fragmentation

Interpretation:

  • The molecular ion peak at m/z 230 confirms the molecular weight of the compound.

  • The fragmentation pattern will be influenced by the stability of the resulting ions and neutral fragments. The loss of a stable neutral molecule like HCN is a common fragmentation pathway for cyanopyridines.

  • The presence of an intense peak at m/z 127 corresponding to the iodine cation is also expected.

UV-Visible (UV-Vis) Spectroscopy

Principle: UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to electronic transitions between different energy levels.

Experimental Protocol (General):

  • Prepare a dilute solution of this compound in a suitable UV-transparent solvent (e.g., ethanol, acetonitrile).

  • Record the absorption spectrum over a range of approximately 200-400 nm using a dual-beam UV-Vis spectrophotometer.

Expected UV-Vis Absorption Data:

  • λmax: Expected to be in the range of 230-280 nm.

Interpretation:

  • The absorption is due to π → π* electronic transitions within the aromatic pyridine ring. The cyano and iodo substituents will influence the exact position and intensity of the absorption maximum (λmax).

Applications in Drug Development and Research

This compound is a versatile building block in the synthesis of a wide range of biologically active molecules. The iodo group can be readily displaced or used in cross-coupling reactions, while the nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine, providing numerous avenues for further functionalization. Its derivatives have been explored for their potential as kinase inhibitors, antiviral agents, and other therapeutic applications.

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated fume hood. Wear personal protective equipment, including gloves, safety glasses, and a lab coat. Avoid inhalation of dust and contact with skin and eyes. For detailed safety information, consult the Safety Data Sheet (SDS) from the supplier.

Conclusion

The spectroscopic data presented in this guide provide a comprehensive fingerprint for the identification and characterization of this compound. A thorough understanding of its NMR, IR, MS, and UV-Vis spectra is crucial for any researcher working with this important synthetic intermediate. While experimental data for this specific compound is not widely published, the predictive data and analysis of related structures offered here provide a robust framework for its characterization.

References

Methodological & Application

Application Notes & Protocols: 2-Cyano-5-iodopyridine as a Strategic Intermediate in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract & Introduction

2-Cyano-5-iodopyridine is a pivotal heterocyclic building block in the landscape of organic synthesis. Its structure, featuring a pyridine core substituted with a synthetically versatile cyano group at the 2-position and a highly reactive iodine atom at the 5-position, renders it an exceptionally valuable intermediate.[1][2] The electron-withdrawing nature of the cyano group and the pyridine nitrogen atom enhances the reactivity of the carbon-iodine bond, making it an ideal substrate for a multitude of cross-coupling reactions. This guide provides an in-depth exploration of its applications, particularly in palladium-catalyzed C-C and C-N bond-forming reactions, which are cornerstones of modern medicinal chemistry and materials science.[3][4][5][6] We will delve into the causality behind experimental choices and provide detailed, field-proven protocols for its use in key synthetic transformations.

Physicochemical Properties & Handling

A thorough understanding of the reagent's properties is fundamental to its successful application and safe handling.

PropertyValueReference
CAS Number 41960-47-8[1][2]
Molecular Formula C₆H₃IN₂[1][2]
Molecular Weight 230.01 g/mol [1][2][7]
Appearance Off-white to light yellow crystalline powder
Boiling Point ~314.3 °C at 760 mmHg[7]
Storage 2-8°C, protect from light, stored under inert atmosphere (e.g., Nitrogen)[1][8]

Handling Precautions: this compound should be handled in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, is required. It is classified as harmful if swallowed or inhaled and may cause skin and eye irritation.[8]

Core Application: Palladium-Catalyzed Cross-Coupling Reactions

The C(sp²)-I bond in this compound is significantly weaker than corresponding C-Br or C-Cl bonds, making it highly susceptible to oxidative addition to a Pd(0) center. This reactivity is the cornerstone of its utility in the three major classes of palladium-catalyzed cross-coupling reactions detailed below.

Suzuki-Miyaura Coupling: Synthesis of 5-Aryl-2-cyanopyridines

Principle & Causality: The Suzuki-Miyaura reaction forms a carbon-carbon bond between an organohalide and an organoboron compound.[9][10][11] It is a robust and widely used method due to the mild reaction conditions, commercial availability of a vast array of boronic acids, and excellent functional group tolerance. For this compound, this reaction provides a direct and efficient route to 5-aryl-2-cyanopyridines, a scaffold prevalent in kinase inhibitors and other pharmacologically active agents. The choice of a moderately strong base like K₃PO₄ or K₂CO₃ is crucial; it facilitates the transmetalation step by forming a more nucleophilic boronate species without promoting unwanted side reactions.[10] Ligands such as SPhos or other bulky, electron-rich phosphines are chosen to stabilize the Pd(0) species and accelerate the rate-limiting reductive elimination step.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

  • Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and a base such as potassium phosphate (K₃PO₄, 2.0-3.0 equiv.).

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times.

  • Catalyst/Ligand Addition: In a separate vial, pre-mix the palladium source (e.g., Pd(OAc)₂, 2 mol%) and the phosphine ligand (e.g., SPhos, 4 mol%). Add this catalyst system to the Schlenk flask under a positive flow of inert gas.

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., 1,4-dioxane, or a mixture like DMF/water) via syringe. A typical concentration is 0.1 M with respect to the limiting reagent.[9]

  • Reaction Conditions: Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitoring: Track the reaction's progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting iodide is consumed (typically 4-24 hours).

  • Work-up: Cool the mixture to room temperature. Dilute with ethyl acetate and wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[9][12]

  • Purification: Purify the crude residue by flash column chromatography on silica gel to yield the pure 5-aryl-2-cyanopyridine.

Suzuki_Coupling cluster_reactants Reactants cluster_reagents Conditions IodoPy This compound Catalyst Pd Catalyst (e.g., Pd(OAc)₂) Ligand (e.g., SPhos) Base (e.g., K₃PO₄) Boronic Ar-B(OH)₂ Product 5-Aryl-2-cyanopyridine Catalyst->Product Dioxane, 100 °C

Caption: Suzuki-Miyaura coupling of this compound.

Sonogashira Coupling: Synthesis of 5-Alkynyl-2-cyanopyridines

Principle & Causality: The Sonogashira coupling is a highly efficient method for forming a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne.[13][14] The reaction traditionally employs a dual catalytic system of palladium and copper(I).[15] The palladium catalyst facilitates the main cross-coupling cycle, while the copper(I) iodide co-catalyst reacts with the terminal alkyne to form a copper(I) acetylide intermediate. This intermediate is crucial as it readily undergoes transmetalation with the palladium center, a step that is otherwise slow. The use of an amine base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is twofold: it acts as a solvent and scavenges the HI produced during the reaction.[15] This transformation is invaluable for introducing alkynyl functionalities, which can serve as handles for further diversification (e.g., via click chemistry) or as components of conjugated materials.

Protocol 2: Standard Procedure for Sonogashira Coupling

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv.), a palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2 mol%), and a copper co-catalyst (e.g., CuI, 4 mol%).[15]

  • Solvent and Base: Add an anhydrous solvent such as THF, followed by an amine base like triethylamine (TEA, 2.0-3.0 equiv.).[15][16] Degas the resulting suspension with a stream of argon for 10-15 minutes.

  • Alkyne Addition: Add the terminal alkyne (1.1-1.2 equiv.) dropwise via syringe.

  • Reaction Conditions: Stir the reaction mixture at room temperature or heat gently (e.g., 50-70 °C) if the reactants are sluggish.

  • Monitoring: Monitor the reaction by TLC or LC-MS for the disappearance of the starting material. Reactions are often complete within 2-16 hours.[16]

  • Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove catalyst residues. Wash the filtrate with water and brine, dry the organic layer over Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired 5-alkynyl-2-cyanopyridine.

Sonogashira_Coupling cluster_reactants Reactants cluster_reagents Conditions IodoPy This compound Catalyst Pd Catalyst (e.g., PdCl₂(PPh₃)₂) CuI (co-catalyst) Base (e.g., TEA) Alkyne R-C≡CH Product 5-Alkynyl-2-cyanopyridine Catalyst->Product THF, RT-50 °C

Caption: Sonogashira coupling of this compound.

Buchwald-Hartwig Amination: Synthesis of 5-Amino-2-cyanopyridines

Principle & Causality: The Buchwald-Hartwig amination is a revolutionary method for constructing C-N bonds by coupling amines with aryl halides.[17][18] This reaction has largely replaced harsher classical methods (e.g., nucleophilic aromatic substitution) due to its broad substrate scope and milder conditions. The catalytic cycle involves the oxidative addition of the aryl iodide to Pd(0), coordination of the amine, deprotonation by a strong, non-nucleophilic base to form a palladium-amido complex, and finally, reductive elimination to yield the product.[19][20] The choice of a bulky, electron-rich phosphine ligand is critical; it promotes the reductive elimination step, which is often rate-limiting, and prevents the formation of inactive catalyst species.[18] A strong base, typically sodium tert-butoxide (NaOtBu), is required to deprotonate the coordinated amine within the catalytic cycle.[19] This reaction provides direct access to substituted 5-aminopyridines, key pharmacophores in numerous drug candidates.

Protocol 3: General Procedure for Buchwald-Hartwig Amination

  • Reaction Setup (Strictly Anaerobic): In a glovebox or using Schlenk techniques, add this compound (1.0 equiv.), the desired primary or secondary amine (1.1-1.5 equiv.), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., BINAP, Xantphos, 2-5 mol%), and a strong base (e.g., NaOtBu, 1.5-2.0 equiv.) to a dry, sealable reaction tube.[19][21]

  • Solvent Addition: Add anhydrous, degassed toluene or 1,4-dioxane via syringe.

  • Reaction Conditions: Seal the tube tightly and heat the reaction mixture to 80-110 °C with vigorous stirring.[19]

  • Monitoring: Monitor the reaction's progress by LC-MS.

  • Work-up: After completion, cool the reaction to room temperature. Carefully unseal the tube and quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).[19]

  • Extraction: Extract the aqueous layer with an organic solvent like ethyl acetate. Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Buchwald_Hartwig_Amination cluster_reactants Reactants cluster_reagents Conditions IodoPy This compound Catalyst Pd Catalyst (e.g., Pd₂(dba)₃) Ligand (e.g., Xantphos) Base (e.g., NaO-t-Bu) Amine R¹R²NH Product 5-(R¹R²N)-2-cyanopyridine Catalyst->Product Toluene, 110 °C

Caption: Buchwald-Hartwig amination of this compound.

The Cyano Group: A Versatile Synthetic Handle

Beyond its role in activating the C-I bond, the 2-cyano group is a versatile functional group that offers numerous avenues for subsequent molecular elaboration. This dual functionality is what makes this compound a particularly powerful intermediate. After performing a cross-coupling reaction at the 5-position, the nitrile can be transformed into a variety of other functional groups, including:

  • Carboxylic Acids: via acidic or basic hydrolysis.

  • Amides: via controlled partial hydrolysis (e.g., using enzymes or specific reagents).

  • Primary Amines: via reduction (e.g., with LiAlH₄ or catalytic hydrogenation).

  • Tetrazoles: via [2+3] cycloaddition with an azide source (e.g., NaN₃), creating a common bioisostere for carboxylic acids in medicinal chemistry.

Conclusion

This compound stands out as a strategic and highly efficient intermediate in organic synthesis. Its well-defined reactivity, centered on the labile C-I bond, provides reliable entry into palladium-catalyzed Suzuki, Sonogashira, and Buchwald-Hartwig cross-coupling reactions. The additional presence of a transformable cyano group allows for complex, multi-step syntheses to be planned around this central building block. The protocols and principles outlined in this guide are intended to empower researchers in pharmaceutical and materials development to leverage the full synthetic potential of this versatile reagent.

References

Application Notes and Protocols for Palladium-Catalyzed Reactions of 2-Cyano-5-iodopyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the 2-Cyano-5-substituted Pyridine Scaffold

The 2-cyano-5-substituted pyridine motif is a privileged scaffold in modern medicinal chemistry and drug discovery. The pyridine ring is a common feature in a vast array of FDA-approved drugs, where it often acts as a bioisostere for a phenyl ring, improving pharmacokinetic properties such as solubility, or serves as a critical hydrogen bond acceptor, enhancing binding affinity to biological targets. The cyano group at the 2-position is a versatile functional handle; it can participate in the formation of various heterocycles, act as a hydrogen bond acceptor, or be hydrolyzed to a carboxylic acid or amide. The iodine atom at the 5-position provides a highly reactive site for the strategic introduction of molecular complexity through palladium-catalyzed cross-coupling reactions. This unique combination of features makes 2-Cyano-5-iodopyridine a valuable and versatile building block for the synthesis of novel chemical entities with therapeutic potential.

This guide provides detailed application notes and field-proven protocols for the four most common and powerful palladium-catalyzed cross-coupling reactions of this compound: Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig amination. Each section is designed to provide not just a recipe, but a deeper understanding of the reaction, enabling researchers to troubleshoot and adapt these methods for their specific synthetic challenges.

General Experimental Workflow

A generalized workflow for performing palladium-catalyzed cross-coupling reactions is outlined below. The key to success lies in maintaining an inert atmosphere to prevent the degradation of the catalyst and phosphine ligands.

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-I Ar-Pd(II)-I(L2) Ar-Pd(II)-I(L2) Oxidative_Addition->Ar-Pd(II)-I(L2) Transmetalation Transmetalation Ar-Pd(II)-I(L2)->Transmetalation Ar'-B(OH)2 Base Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Transmetalation->Ar-Pd(II)-Ar'(L2) Reductive_Elimination Reductive Elimination Ar-Pd(II)-Ar'(L2)->Reductive_Elimination Ar-Ar' Reductive_Elimination->Pd(0)L2 Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-I(L2) Ar-Pd(II)-I(L2) Pd(0)L2->Ar-Pd(II)-I(L2) Oxidative Addition (Ar-I) Ar-Pd(II)-C≡CR(L2) Ar-Pd(II)-C≡CR(L2) Ar-Pd(II)-I(L2)->Ar-Pd(II)-C≡CR(L2) Transmetalation Ar-Pd(II)-C≡CR(L2)->Pd(0)L2 Reductive Elimination (Ar-C≡CR) Cu(I)I Cu(I)I Cu-C≡CR Cu-C≡CR Cu(I)I->Cu-C≡CR R-C≡CH, Base Cu-C≡CR->Ar-Pd(II)-I(L2) Cu-C≡CR->Cu(I)I Heck_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-I Ar-Pd(II)-I(L2) Ar-Pd(II)-I(L2) Oxidative_Addition->Ar-Pd(II)-I(L2) Migratory_Insertion Migratory Insertion Ar-Pd(II)-I(L2)->Migratory_Insertion Alkene RCH(Ar)CH2-Pd(II)-I(L2) RCH(Ar)CH2-Pd(II)-I(L2) Migratory_Insertion->RCH(Ar)CH2-Pd(II)-I(L2) Beta_Hydride_Elimination β-Hydride Elimination RCH(Ar)CH2-Pd(II)-I(L2)->Beta_Hydride_Elimination Product H-Pd(II)-I(L2) H-Pd(II)-I(L2) Beta_Hydride_Elimination->H-Pd(II)-I(L2) H-Pd(II)-I(L2)->Pd(0)L2 Base Buchwald_Hartwig_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-I Ar-Pd(II)-I(L2) Ar-Pd(II)-I(L2) Oxidative_Addition->Ar-Pd(II)-I(L2) Amine_Coordination Amine Coordination & Deprotonation Ar-Pd(II)-I(L2)->Amine_Coordination HNR'R'' Base Ar-Pd(II)-NR'R''(L2) Ar-Pd(II)-NR'R''(L2) Amine_Coordination->Ar-Pd(II)-NR'R''(L2) Reductive_Elimination Reductive Elimination Ar-Pd(II)-NR'R''(L2)->Reductive_Elimination Ar-NR'R'' Reductive_Elimination->Pd(0)L2

Application Notes and Protocols for the Synthesis of Novel Compounds from 2-Cyano-5-iodopyridine

Author: BenchChem Technical Support Team. Date: January 2026

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Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of novel compounds utilizing 2-Cyano-5-iodopyridine as a versatile starting material. This guide moves beyond a simple recitation of protocols to offer in-depth technical insights, explaining the rationale behind experimental choices and providing a framework for troubleshooting and optimization. We will explore key palladium-catalyzed cross-coupling reactions, including the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions, as well as nucleophilic aromatic substitution. Detailed, step-by-step protocols, data interpretation, and visual aids are provided to ensure reproducibility and facilitate the successful synthesis of diverse molecular architectures. The pyridine moiety is a crucial scaffold in medicinal chemistry, and its derivatives have shown a wide range of biological activities, including anticancer and anti-inflammatory properties.[1][2][3] The strategic functionalization of the this compound core allows for the systematic exploration of chemical space in the pursuit of novel therapeutic agents and functional materials.

Introduction: The Strategic Value of this compound

This compound is a highly valuable bifunctional building block in modern organic synthesis. Its structure incorporates two key reactive handles: an electron-withdrawing nitrile group at the 2-position and an iodine atom at the 5-position.

  • The Cyano Group: The strongly electron-withdrawing nature of the nitrile group activates the pyridine ring for nucleophilic aromatic substitution and influences the electronic properties of the final compounds. It can also be further transformed into other functional groups such as amines, amides, or carboxylic acids.

  • The Iodo Group: The carbon-iodine bond is the most reactive among the halogens (I > Br > Cl > F) in palladium-catalyzed cross-coupling reactions, making it an excellent leaving group for the formation of new carbon-carbon and carbon-heteroatom bonds.[4] This high reactivity allows for milder reaction conditions and broader substrate scope.

The combination of these two functionalities on a pyridine scaffold makes this compound a powerful precursor for the synthesis of a diverse array of substituted pyridines, which are prevalent in pharmaceuticals, agrochemicals, and materials science.[1] Notably, substituted cyanopyridines are key components in the development of various kinase inhibitors, including those targeting Poly(ADP-ribose) polymerase (PARP).[5]

Palladium-Catalyzed Cross-Coupling Reactions: A Gateway to Molecular Diversity

Palladium-catalyzed cross-coupling reactions are among the most powerful and versatile methods for bond formation in modern organic chemistry, a fact recognized by the 2010 Nobel Prize in Chemistry awarded to Richard F. Heck, Ei-ichi Negishi, and Akira Suzuki.[6] These reactions, which proceed through a common mechanistic cycle of oxidative addition, transmetalation, and reductive elimination, allow for the precise and efficient construction of complex molecules from readily available starting materials.[4][7]

Palladium_Cross_Coupling_Cycle Pd(0)L_n Pd(0)L_n Oxidative_Addition Oxidative Addition (R-X) Pd(0)L_n->Oxidative_Addition Pd(II)_Complex R-Pd(II)(X)L_n Oxidative_Addition->Pd(II)_Complex Transmetalation Transmetalation (R'-M) Pd(II)_Complex->Transmetalation Pd(II)_Intermediate R-Pd(II)(R')L_n Transmetalation->Pd(II)_Intermediate Reductive_Elimination Reductive Elimination Pd(II)_Intermediate->Reductive_Elimination Reductive_Elimination->Pd(0)L_n Catalyst Regeneration Product R-R' Reductive_Elimination->Product

Figure 1: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling: Forging C(sp²)–C(sp²) Bonds

The Suzuki-Miyaura coupling is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds between an organoboron species and an organic halide or triflate.[8][9] It is widely used in the synthesis of biaryls, styrenes, and polyolefins.[8]

Causality Behind Experimental Choices:

  • Catalyst System: A combination of a palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) and a phosphine ligand is typically employed. The choice of ligand is crucial; bulky, electron-rich phosphine ligands often enhance the rate of the reaction.[10]

  • Base: A base is required to activate the organoboron species for transmetalation.[9][10] The choice of base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) can significantly impact the reaction outcome and should be optimized for each substrate pair.

  • Solvent: A mixture of an organic solvent (e.g., dioxane, toluene, DMF) and water is commonly used to dissolve both the organic and inorganic reaction components.

Experimental Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

  • Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 equiv.), phenylboronic acid (1.2 equiv.), and potassium carbonate (2.0 equiv.).

  • Catalyst Addition: Add palladium(II) acetate (2 mol%) and a suitable phosphine ligand (e.g., SPhos, 4 mol%).

  • Inert Atmosphere: Seal the flask with a septum, then evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v) via syringe.

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 2-12 hours.

  • Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired 5-phenyl-2-cyanopyridine.

Reagent/ParameterConditionPurpose
Aryl Halide This compoundElectrophilic coupling partner
Boronic Acid Phenylboronic acidNucleophilic coupling partner
Palladium Source Pd(OAc)₂Catalyst precursor
Ligand SPhosStabilizes and activates the catalyst
Base K₂CO₃Activates the boronic acid
Solvent Dioxane/WaterDissolves reactants and reagents
Temperature 80-100 °CProvides activation energy
Atmosphere Inert (Ar or N₂)Prevents catalyst degradation

Table 1: Typical Reaction Conditions for Suzuki-Miyaura Coupling.

Sonogashira Coupling: Synthesis of Aryl Alkynes

The Sonogashira coupling reaction is a highly efficient method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[11] This reaction typically employs a palladium catalyst and a copper(I) co-catalyst.[11]

Causality Behind Experimental Choices:

  • Dual Catalysis: The palladium catalyst facilitates the main cross-coupling cycle, while the copper(I) co-catalyst is believed to form a copper(I) acetylide intermediate, which then undergoes transmetalation with the palladium(II) complex.

  • Base: An amine base, such as triethylamine or diisopropylethylamine, is used to deprotonate the terminal alkyne and neutralize the hydrogen halide formed during the reaction.

  • Copper-Free Variants: To avoid issues associated with copper, such as the formation of homocoupled alkyne byproducts (Glaser coupling), copper-free Sonogashira protocols have been developed.[12] These often require a different choice of ligand and base.

Experimental Protocol: Sonogashira Coupling of this compound with Phenylacetylene

  • Reaction Setup: To a Schlenk flask, add this compound (1.0 equiv.), a palladium catalyst such as Pd(PPh₃)₂Cl₂ (2 mol%), and copper(I) iodide (3 mol%).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas.

  • Solvent and Reagent Addition: Add a suitable solvent such as degassed triethylamine or a mixture of THF and triethylamine. Then, add phenylacetylene (1.1 equiv.) via syringe.

  • Reaction: Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C).

  • Monitoring: Monitor the reaction by TLC or LC-MS. The reaction is often complete within 1-6 hours.

  • Work-up: Once the reaction is complete, filter the mixture through a pad of celite to remove the catalyst, washing with an organic solvent like ethyl acetate. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the residue by flash column chromatography to yield 5-(phenylethynyl)-2-cyanopyridine.

Sonogashira_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Setup 1. Combine this compound, Pd catalyst, and CuI in a Schlenk flask. Inert 2. Establish inert atmosphere (Argon or Nitrogen). Setup->Inert Add_Reagents 3. Add degassed solvent (e.g., TEA/THF) and phenylacetylene. Inert->Add_Reagents Stir 4. Stir at room temperature or with gentle heating (40-60 °C). Add_Reagents->Stir Monitor 5. Monitor progress via TLC or LC-MS. Stir->Monitor Filter 6. Filter through Celite. Monitor->Filter Concentrate 7. Concentrate the filtrate. Filter->Concentrate Purify 8. Purify by column chromatography. Concentrate->Purify

Figure 2: Experimental workflow for the Sonogashira coupling reaction.

Buchwald-Hartwig Amination: Constructing C–N Bonds

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between an aryl halide and an amine.[13][14] This reaction has revolutionized the synthesis of arylamines, which are important structures in many pharmaceuticals.[15]

Causality Behind Experimental Choices:

  • Ligand Design: The success of the Buchwald-Hartwig amination is highly dependent on the use of specialized, bulky, and electron-rich phosphine ligands (e.g., XPhos, SPhos, BrettPhos).[15] These ligands facilitate the crucial reductive elimination step, which can be challenging for C-N bond formation.

  • Base Selection: A strong, non-nucleophilic base is required to deprotonate the amine and facilitate its coordination to the palladium center. Sodium tert-butoxide (NaOtBu) and lithium bis(trimethylsilyl)amide (LiHMDS) are commonly used.[14]

  • Substrate Scope: The reaction is remarkably general, accommodating a wide range of primary and secondary amines and anilines.[16]

Experimental Protocol: Buchwald-Hartwig Amination of this compound with Morpholine

  • Reaction Setup: In a glovebox or under a stream of argon, add a palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable Buchwald ligand (e.g., XPhos, 2-4 mol%), and a strong base like sodium tert-butoxide (1.4 equiv.) to a flame-dried Schlenk tube.

  • Reagent Addition: Add this compound (1.0 equiv.) and morpholine (1.2 equiv.).

  • Solvent Addition: Add an anhydrous, degassed solvent such as toluene or dioxane.

  • Reaction: Seal the tube and heat the reaction mixture to 80-110 °C.

  • Monitoring: Monitor the reaction's progress by GC-MS or LC-MS.

  • Work-up: After cooling, quench the reaction with saturated aqueous ammonium chloride. Extract the product with an organic solvent, dry the combined organic layers, and concentrate.

  • Purification: Purify the crude product via flash chromatography to obtain the desired 5-(morpholino)-2-cyanopyridine.

ComponentExampleMolar Equiv. / Mol%Role in Reaction
Aryl Halide This compound1.0Electrophilic partner
Amine Morpholine1.2Nucleophilic partner
Pd Precursor Pd₂(dba)₃1-2 mol%Source of Pd(0) catalyst
Ligand XPhos2-4 mol%Facilitates catalytic cycle
Base NaOtBu1.4Deprotonates the amine
Solvent Toluene-Anhydrous reaction medium

Table 2: Key Components for a Typical Buchwald-Hartwig Amination.

Nucleophilic Aromatic Substitution (SNA r)

The electron-withdrawing cyano group at the 2-position of this compound can also activate the ring towards nucleophilic aromatic substitution (SNA r).[17] While the iodo group is an excellent leaving group in palladium catalysis, it is also susceptible to displacement by strong nucleophiles.

Mechanistic Considerations:

The SNA r reaction on pyridine derivatives typically proceeds via an addition-elimination mechanism.[18] A nucleophile attacks the electron-deficient carbon atom bearing the leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[19] Subsequent expulsion of the leaving group restores the aromaticity of the ring.

Experimental Protocol: SNA r with Sodium Methoxide

  • Reaction Setup: Dissolve this compound (1.0 equiv.) in anhydrous methanol in a round-bottom flask.

  • Reagent Addition: Add a solution of sodium methoxide in methanol (e.g., 25 wt%, 1.5 equiv.).

  • Reaction: Stir the reaction mixture at room temperature or with gentle heating.

  • Monitoring: Monitor the disappearance of the starting material by TLC.

  • Work-up: Once the reaction is complete, carefully neutralize the mixture with a dilute acid (e.g., 1 M HCl) and extract the product with an organic solvent.

  • Purification: Dry, concentrate, and purify the product by column chromatography to yield 5-methoxy-2-cyanopyridine.

Conclusion and Future Outlook

This compound stands out as a highly adaptable and valuable scaffold for the synthesis of novel, functionally diverse pyridine derivatives. The protocols detailed in these application notes for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling, as well as nucleophilic aromatic substitution, provide a robust foundation for researchers in medicinal chemistry and materials science. By understanding the principles behind the selection of catalysts, ligands, bases, and reaction conditions, scientists can effectively leverage this building block to construct complex molecular architectures. The continued development of more efficient and selective catalytic systems will further expand the synthetic utility of this compound, paving the way for the discovery of next-generation pharmaceuticals and advanced materials.

References

Application Notes and Protocols: 2-Cyano-5-iodopyridine in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

2-Cyano-5-iodopyridine has emerged as a highly versatile and strategic building block in modern medicinal chemistry. Its unique bifunctional nature, featuring a synthetically tractable iodo group and a pharmacologically relevant cyanopyridine core, offers a powerful platform for the synthesis of complex molecular architectures. The cyanopyridine scaffold is a recognized "privileged structure," frequently found in molecules targeting a wide range of biological pathways.[1][2][3] This guide provides an in-depth exploration of the synthetic utility of this compound, focusing on its application in palladium-catalyzed cross-coupling reactions for the development of novel therapeutic agents, particularly kinase inhibitors. Detailed, field-proven protocols, mechanistic insights, and data are presented to enable researchers, scientists, and drug development professionals to effectively leverage this key intermediate in their discovery programs.

The Strategic Value of this compound

The utility of this compound in drug discovery is rooted in its distinct chemical features:

  • The Iodide Handle: The iodine atom at the C5 position is an excellent leaving group for a variety of metal-catalyzed cross-coupling reactions. Its high reactivity compared to other halogens (I > Br > Cl) allows for selective and controlled functionalization, enabling the introduction of diverse aryl, heteroaryl, or alkynyl substituents.[4][5] This is the cornerstone of its use as a scaffold for building molecular complexity.

  • The Cyanopyridine Core: The cyanopyridine motif is not merely a structural framework; it is a key pharmacophore with a broad spectrum of biological activities, including anticancer, antiviral, anti-inflammatory, and antimicrobial properties.[2][6] The nitrile group can act as a hydrogen bond acceptor, a bioisostere for other functional groups, or a precursor for conversion into other functionalities like amines or tetrazoles. Furthermore, the pyridine ring itself is a ubiquitous feature in FDA-approved drugs, often serving to enhance solubility or engage in critical binding interactions with biological targets.[7][8]

This combination of a reactive site for diversification and a biologically relevant core makes this compound an ideal starting point for constructing libraries of potential drug candidates.

Core Synthetic Transformations: Cross-Coupling Strategies

Palladium-catalyzed cross-coupling reactions are the primary methods for elaborating the this compound scaffold. The two most critical transformations are the Suzuki-Miyaura and Sonogashira couplings.

Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds

The Suzuki-Miyaura reaction is arguably the most widely used C-C bond-forming reaction in pharmaceutical development due to its remarkable functional group tolerance, mild reaction conditions, and the commercial availability of a vast array of boronic acids and esters.[9][10] It allows for the direct attachment of aryl and heteroaryl moieties to the pyridine C5 position, a key step in building the core structures of many targeted therapies, including kinase inhibitors.

Causality of Experimental Design:

  • Catalyst/Ligand Choice: The selection of the palladium catalyst and phosphine ligand is critical. Ligands like SPhos or XPhos are often used for challenging couplings as they promote the oxidative addition step and stabilize the active palladium(0) species.[11]

  • Base and Solvent System: A base (e.g., K₂CO₃, Cs₂CO₃) is required to activate the boronic acid via the formation of a boronate species, which facilitates the transmetalation step.[9] A mixture of an organic solvent (like 1,4-dioxane or THF) and water is commonly employed to dissolve both the organic and inorganic reagents.[11][12]

Sonogashira Coupling: Introducing C(sp)-C(sp²) Bonds

The Sonogashira coupling enables the formation of a C-C triple bond by reacting the C5-iodo position with a terminal alkyne.[13] The resulting alkynylpyridine is a valuable intermediate. The rigid, linear alkyne linker can be used to probe deep binding pockets in a protein target or can be a precursor for the synthesis of other heterocycles.[14][15]

Causality of Experimental Design:

  • Dual Catalysis: The classical Sonogashira reaction employs a dual catalytic system: a palladium complex to activate the aryl iodide and a copper(I) salt (e.g., CuI) to activate the terminal alkyne, forming a copper acetylide that accelerates the transmetalation step.[4][5][13]

  • Base and Degassing: An amine base, such as triethylamine (NEt₃) or diisopropylethylamine (DIPEA), is used both as a base and often as a solvent. It is crucial to thoroughly degas the reaction mixture to prevent the oxidative homocoupling of alkynes (Glaser coupling), which is promoted by oxygen.[14]

Synthetic Workflow Visualization

The following diagram illustrates a typical workflow utilizing this compound as a central scaffold for diversification through palladium-catalyzed cross-coupling reactions.

G cluster_start Starting Material cluster_suzuki Suzuki-Miyaura Coupling cluster_sonogashira Sonogashira Coupling cluster_final Bioactive Molecule Libraries A This compound B Add Aryl/Heteroaryl Boronic Acid (R¹-B(OH)₂) A->B E Add Terminal Alkyne (R²-C≡CH) A->E C Catalyst: Pd(0)/Ligand Base: K₂CO₃ Solvent: Dioxane/H₂O D 5-Aryl-2-cyanopyridine H Further Functionalization or Biological Screening D->H F Catalyst: Pd(0)/CuI Base: NEt₃ Solvent: THF G 5-Alkynyl-2-cyanopyridine G->H

Caption: Diversification workflow for this compound.

Application in Kinase Inhibitor Development

Protein kinases are critical regulators of cellular signaling, and their dysregulation is a hallmark of many diseases, especially cancer.[16] The pyridine scaffold is a well-established "hinge-binding" motif in many kinase inhibitors, forming key hydrogen bonds with the backbone of the kinase hinge region, the flexible part of the protein that connects the N- and C-lobes of the catalytic domain.[7]

Compounds derived from this compound are ideally suited for this role. The pyridine nitrogen can act as a hydrogen bond acceptor, while the substituent introduced at the C5 position can be tailored to occupy the hydrophobic pocket of the ATP-binding site, thereby imparting potency and selectivity. The 2-cyano group can further enhance binding or be modified to introduce additional interaction points. Several classes of kinase inhibitors, such as those targeting PIM-1, PI3K, and VEGFR-2, feature cyanopyridine cores.[3][8][17][18]

Hypothetical Binding Mode Visualization

The diagram below illustrates how a hypothetical inhibitor derived from this compound might bind to a kinase ATP pocket. The pyridine core interacts with the hinge region, while the R-group, installed via cross-coupling, extends into a hydrophobic pocket.

G cluster_kinase Kinase ATP-Binding Site cluster_inhibitor Hypothetical Inhibitor hinge Hinge Region (e.g., NH of Valine) pocket Hydrophobic Pocket gatekeeper Gatekeeper Residue inhibitor_core 2-Cyano-5-(R)-Pyridine inhibitor_core->hinge H-Bond r_group R-Group (from Coupling) cyano_group Cyano Group r_group->pocket Hydrophobic Interaction

Caption: Simplified binding mode of a pyridine-based kinase inhibitor.

Table 1: Examples of Bioactive Cyanopyridine Scaffolds
Compound ClassTargetReported ActivityReference
CyanopyridonesVEGFR-2 / HER-2IC₅₀ = 0.124 µM (VEGFR-2) / 0.077 µM (HER-2)[8]
Pyrido[2,3-d]pyrimidinesPIM-1 KinaseIC₅₀ = 5.07 µM (Staurosporine ref.)[19]
2-Amino-3-cyanopyridinesPIM-1 KinaseInhibition of 76.43–53.33%[3]
PyridylsulfonamidesPI3Kα / mTORIC₅₀ = 0.014 µM (PI3Kα) / 0.18 µM (mTOR)[17]

Detailed Experimental Protocols

The following protocols are generalized procedures derived from established methodologies and should be adapted and optimized for specific substrates.[4][10][11][14]

Protocol 1: Suzuki-Miyaura Coupling of this compound

Objective: To synthesize a 5-aryl-2-cyanopyridine derivative.

Materials and Reagents:

  • This compound (1.0 eq)

  • Arylboronic acid (1.2 - 1.5 eq)

  • Palladium(II) Acetate (Pd(OAc)₂, 2 mol%)

  • SPhos (4 mol%)

  • Potassium Carbonate (K₂CO₃, 3.0 eq)

  • 1,4-Dioxane (Anhydrous)

  • Water (Degassed)

  • Nitrogen or Argon gas supply

  • Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)

Procedure:

  • Reagent Setup: To a dry Schlenk flask under an inert atmosphere (N₂ or Ar), add this compound, the arylboronic acid, and potassium carbonate.

  • Solvent Addition: Add anhydrous 1,4-dioxane and degassed water (typically a 4:1 to 10:1 ratio of dioxane:water). Stir the suspension for 5-10 minutes.

  • Catalyst Preparation (Premix): In a separate vial, dissolve Pd(OAc)₂ and SPhos in a small amount of anhydrous 1,4-dioxane.

  • Initiation: Add the catalyst premix to the main reaction flask via syringe. The mixture may change color.

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-24 hours).

  • Work-up: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, and wash it sequentially with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to obtain the desired product.

Trustworthiness Note: The success of this reaction hinges on maintaining an oxygen-free environment to prevent catalyst degradation. Proper degassing of solvents and use of inert atmosphere techniques are critical for reproducibility.

Protocol 2: Sonogashira Coupling of this compound

Objective: To synthesize a 5-alkynyl-2-cyanopyridine derivative.

Materials and Reagents:

  • This compound (1.0 eq)

  • Terminal Alkyne (1.1 - 1.3 eq)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 5 mol%)

  • Copper(I) Iodide (CuI, 10 mol%)

  • Triethylamine (NEt₃) or Tetrahydrofuran (THF)/NEt₃ mixture (Anhydrous)

  • Nitrogen or Argon gas supply

Procedure:

  • Reagent Setup: To a dry Schlenk flask under an inert atmosphere, add this compound, Pd(PPh₃)₄, and CuI.

  • Solvent and Reagent Addition: Add the anhydrous solvent (e.g., THF) followed by triethylamine. Stir to dissolve. Add the terminal alkyne dropwise via syringe.

  • Degassing: It is crucial to degas the final reaction mixture by bubbling nitrogen or argon through it for 10-15 minutes.

  • Reaction: Stir the reaction mixture at room temperature. For less reactive substrates, gentle heating (40-60 °C) may be required.

  • Monitoring: Monitor the reaction by TLC or LC-MS. The reaction is often complete within 2-16 hours.[14]

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure. Dilute the residue with diethyl ether or ethyl acetate.

  • Filtration: Filter the mixture through a pad of celite to remove precipitated salts and catalyst residues. Wash the celite pad with additional solvent.

  • Purification: Concentrate the filtrate and purify the crude product by flash column chromatography on silica gel.

Trustworthiness Note: The CuI catalyst is sensitive to air and light. Use fresh, high-purity CuI for best results. If the reaction stalls, adding a small additional portion of the palladium catalyst may be beneficial.

Conclusion

This compound is a high-value, versatile building block for medicinal chemistry. Its capacity for selective functionalization via robust palladium-catalyzed cross-coupling reactions provides a reliable and efficient route to novel, complex molecules. As demonstrated, its application is particularly impactful in the synthesis of kinase inhibitors, where the resulting cyanopyridine derivatives can effectively target the ATP-binding site of these crucial enzymes. The protocols and insights provided herein offer a solid foundation for chemists to harness the full potential of this powerful intermediate in the pursuit of new therapeutic agents.

References

Experimental procedure for Sonogashira coupling with 2-Cyano-5-iodopyridine

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Sonogashira Coupling: A Detailed Protocol for the Synthesis of Alkynyl-Substituted Cyanopyridines

Introduction: The Strategic Importance of the Sonogashira Coupling

The Sonogashira reaction, a palladium and copper co-catalyzed cross-coupling of terminal alkynes with aryl or vinyl halides, stands as a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds.[1][2][3] Its power lies in the direct and efficient construction of C(sp²)–C(sp) bonds, creating conjugated enynes and arylalkynes under remarkably mild conditions.[1][4] This capability has cemented its role as an indispensable tool in medicinal chemistry and drug development, where the precise introduction of alkynyl moieties can significantly modulate the pharmacological profile of a molecule.[3][5][6][7]

This guide focuses on a particularly valuable substrate: 2-Cyano-5-iodopyridine . This building block is of significant interest to researchers for several reasons:

  • The Pyridine Scaffold: A ubiquitous heterocycle in pharmaceuticals.

  • The Cyano Group: A versatile functional handle that can be transformed into amines, amides, tetrazoles, or other valuable groups.

  • The Iodo Substituent: As the most reactive of the common halides in this coupling (reactivity order: I > OTf > Br >> Cl), it facilitates high efficiency and allows for mild reaction conditions, often at room temperature.[1][4]

This document serves as a comprehensive technical guide for researchers, providing a deep dive into the reaction mechanism, a field-tested experimental protocol, and critical troubleshooting insights to ensure successful execution of the Sonogashira coupling with this compound.

The Dual Catalytic Mechanism: A Symphony of Palladium and Copper

The elegance of the Sonogashira coupling lies in the synergistic interplay of two independent but interconnected catalytic cycles: one driven by palladium and the other by copper.[2][8] While the exact mechanism is a subject of ongoing study, the pathway depicted below is the generally accepted model.[2]

The Palladium Cycle: Forging the C-C Bond

The primary role of the palladium catalyst is to bring the two coupling partners together.

  • Precatalyst Activation: The reaction typically starts with a stable Pd(II) precatalyst, such as PdCl₂(PPh₃)₂, which is reduced in situ to the active 14-electron Pd(0) species by an amine, phosphine ligand, or the alkyne substrate.[1][2]

  • Oxidative Addition: This is often the rate-limiting step of the entire process.[1] The active Pd(0) complex undergoes oxidative addition into the carbon-iodine bond of this compound, forming a square planar Pd(II) intermediate.

  • Transmetalation: The activated alkyne, in the form of a copper acetylide, is transferred from the copper cycle to the palladium center, displacing a halide ligand.[2][4]

  • Reductive Elimination: Following a cis-trans isomerization, the newly formed aryl and alkynyl ligands are reductively eliminated from the palladium center, forging the desired C(sp²)–C(sp) bond and regenerating the active Pd(0) catalyst to continue the cycle.[1]

The Copper Co-catalyst Cycle: Activating the Alkyne

The copper co-catalyst's crucial function is to increase the acidity of the terminal alkyne, facilitating its entry into the palladium cycle.

  • π-Alkyne Complex Formation: The copper(I) salt (typically CuI) coordinates to the terminal alkyne.[2]

  • Deprotonation: An amine base deprotonates the alkyne's terminal proton, which is now more acidic due to coordination with copper. This generates the key copper(I) acetylide intermediate.[1][2][4] This species is now sufficiently nucleophilic to engage in the transmetalation step with the palladium complex.

Sonogashira_Mechanism Fig. 1: The Dual Catalytic Cycles of the Sonogashira Coupling cluster_Pd Palladium Cycle cluster_Cu Copper Cycle Pd0 Pd(0)L₂ PdII_Aryl L₂Pd(II)(Ar)(I) Pd0->PdII_Aryl Oxidative Addition (Ar-I) PdII_Alkyne L₂Pd(II)(Ar)(C≡CR) PdII_Aryl->PdII_Alkyne Transmetalation PdII_Alkyne->Pd0 Reductive Elimination Product Ar-C≡CR PdII_Alkyne->Product CuI CuI Cu_Pi [HC≡CR • CuI] CuI->Cu_Pi Alkyne Coordination Cu_Acetylide Cu-C≡CR Cu_Pi->Cu_Acetylide Deprotonation (Base) Cu_Acetylide->PdII_Aryl Cu_Acetylide->CuI Regenerates CuI ArI This compound ArI->Pd0 Alkyne Terminal Alkyne (H-C≡CR) Alkyne->CuI

Caption: The interconnected Palladium and Copper catalytic cycles.

Detailed Experimental Protocol

This protocol provides a reliable method for the coupling of this compound with a generic terminal alkyne, such as phenylacetylene. All operations should be performed under an inert atmosphere (Nitrogen or Argon) using standard Schlenk techniques to prevent catalyst degradation and unwanted side reactions.[9][10]

Reagents and Materials
ComponentRoleM.W. ( g/mol )Example AmountEquivalents
This compoundAryl Halide229.99230 mg (1.0 mmol)1.0
PhenylacetyleneTerminal Alkyne102.14123 mg (1.2 mmol)1.2
PdCl₂(PPh₃)₂Palladium Precatalyst701.9021 mg (0.03 mmol)0.03 (3 mol%)
Copper(I) Iodide (CuI)Co-catalyst190.4511.4 mg (0.06 mmol)0.06 (6 mol%)
Triethylamine (Et₃N)Base & Solvent101.193 mL-
Tetrahydrofuran (THF)Co-solvent (anhydrous)72.117 mL-
Step-by-Step Methodology
  • Reaction Setup:

    • To a dry, oven-baked Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 eq), bis(triphenylphosphine)palladium(II) dichloride (0.03 eq), and copper(I) iodide (0.06 eq).[11]

    • Seal the flask with a septum, and evacuate and backfill with inert gas (e.g., Nitrogen) three times.

  • Solvent and Reagent Addition:

    • Under a positive pressure of nitrogen, add anhydrous tetrahydrofuran (THF) and triethylamine (Et₃N) via syringe.[4]

    • Stir the resulting suspension at room temperature for 10-15 minutes. The mixture will typically turn a yellowish color.

  • Degassing (Critical Step):

    • To ensure the removal of dissolved oxygen, which can promote undesirable alkyne homocoupling (Glaser coupling), degas the mixture.[9] This can be achieved by bubbling nitrogen through the stirred solution for 15-20 minutes.

  • Alkyne Addition and Reaction:

    • Add the terminal alkyne (e.g., phenylacetylene, 1.2 eq) dropwise via syringe.

    • Stir the reaction mixture vigorously at room temperature. For iodopyridines, the reaction is often complete within 2-4 hours.[9]

  • Monitoring the Reaction:

    • Progress can be monitored by Thin Layer Chromatography (TLC) by observing the consumption of the this compound starting material. Use a suitable eluent system (e.g., 20% Ethyl Acetate in Hexanes).

  • Work-up Procedure:

    • Once the reaction is complete (as indicated by TLC), quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

    • Transfer the mixture to a separatory funnel and extract the product with an organic solvent like ethyl acetate (3 x 20 mL).

    • Combine the organic layers and wash sequentially with water and then brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent in vacuo using a rotary evaporator.

  • Purification:

    • The crude residue is typically a dark solid or oil. Purify the product by flash column chromatography on silica gel, using a hexane/ethyl acetate gradient to afford the pure coupled product.[4]

Workflow Fig. 2: Experimental Workflow for Sonogashira Coupling A 1. Setup Add solids (Ar-I, Pd/Cu catalysts) to Schlenk flask B 2. Inert Atmosphere Evacuate and backfill with Nitrogen (3x) A->B C 3. Add Solvents/Base Inject anhydrous THF and Triethylamine B->C D 4. Degas Mixture Bubble N₂ through solution for 15-20 min C->D E 5. Add Alkyne Inject terminal alkyne (H-C≡CR) dropwise D->E F 6. Reaction Stir at room temperature Monitor by TLC E->F G 7. Work-up Quench (aq. NH₄Cl) Extract with EtOAc F->G H 8. Purification Dry, concentrate, and purify via column chromatography G->H

Caption: A streamlined workflow from reaction setup to purification.

Troubleshooting and Key Considerations

Even with a robust protocol, challenges can arise. Below are common issues and field-proven solutions.

ProblemProbable Cause(s)Recommended Solution(s)
Low or No Product Yield • Inactive catalyst (Pd or Cu).• Poor quality or wet reagents/solvents.• Insufficient degassing (reaction inhibited by O₂).• Use a fresh batch of catalysts. PdCl₂(PPh₃)₂ is more air-stable than Pd(PPh₃)₄.[9]• Ensure all solvents are anhydrous and reagents are pure.• Perform rigorous degassing before adding the alkyne.[9]
Formation of Black Precipitate (Palladium Black) • Decomposition/aggregation of the Pd(0) catalyst.• Use high-purity, degassed solvents. Some anecdotal reports suggest certain solvents like THF may promote this.[9][12]• Ensure the reaction is not overheated, especially if using less reactive substrates that require heating.
Significant Alkyne Homocoupling (Glaser Product) • Presence of oxygen, which promotes the Cu-mediated dimerization of the alkyne.• This is the most common side reaction. Ensure the system is strictly anaerobic through thorough degassing.[1][9][13]• If the problem persists, consider a copper-free Sonogashira protocol, which may require different ligands or conditions.[6]
Reaction Stalls or is Sluggish • Catalyst has deactivated over time.• Substrates are sterically hindered or electronically deactivated (less of an issue for iodopyridine).• Gentle heating (40-50 °C) can sometimes accelerate the reaction.• For very difficult substrates, consider using more electron-rich and bulky phosphine ligands to promote oxidative addition.[2]

Conclusion

The Sonogashira coupling is a powerful and reliable method for the synthesis of 2-cyano-5-alkynylpyridines. The high reactivity of the iodide substrate allows the reaction to proceed under mild, room-temperature conditions with excellent functional group tolerance. By maintaining a strictly inert atmosphere to prevent catalyst degradation and Glaser homocoupling, researchers can consistently achieve high yields of the desired products. This protocol, combined with the provided mechanistic insights and troubleshooting guide, offers a self-validating system for the successful application of this pivotal cross-coupling reaction in pharmaceutical and materials science research.

References

Application Notes and Protocols: 2-Cyano-5-iodopyridine as a Versatile Building Block for Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the 2-Cyano-5-iodopyridine Scaffold in Kinase Inhibitor Design

Protein kinases, as central regulators of cellular signaling, have become one of the most critical classes of drug targets in modern medicine, particularly in oncology and immunology. The development of small molecule kinase inhibitors often relies on "privileged scaffolds"—molecular frameworks that are pre-validated to interact with the ATP-binding site of kinases. The pyridine ring is one such scaffold, prized for its ability to form key hydrogen bonds with the kinase hinge region, a critical interaction for potent inhibition.[1][2]

Within this class, this compound has emerged as a particularly strategic building block for the synthesis of a diverse array of kinase inhibitors. This is due to the orthogonal reactivity of its two key functional groups: the iodo group at the 5-position and the cyano group at the 2-position. The carbon-iodine bond provides a reactive handle for palladium-catalyzed cross-coupling reactions, allowing for the facile introduction of various aryl, heteroaryl, alkyl, and amino groups.[3] This enables extensive exploration of the solvent-exposed region of the ATP-binding pocket, a common strategy for enhancing inhibitor potency and selectivity. Concurrently, the 2-cyano group often serves as a crucial hydrogen bond acceptor, interacting with key residues in the kinase active site, thereby anchoring the inhibitor and contributing significantly to its binding affinity.[][5]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of this compound in the synthesis of kinase inhibitors. It offers not just step-by-step protocols for key chemical transformations but also delves into the scientific rationale behind these methodologies, empowering researchers to adapt and innovate in their quest for novel therapeutics.

Chemical Properties and Handling

This compound is a solid at room temperature with a molecular weight of 230.01 g/mol .[6] It is soluble in common organic solvents such as DMF, DMSO, and chlorinated hydrocarbons.

Safety and Handling: this compound should be handled with appropriate safety precautions in a well-ventilated fume hood.[7][8] Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn at all times. Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse immediately with plenty of water.[9] Store the compound in a tightly sealed container in a cool, dry place away from strong oxidizing agents.[10]

Core Synthetic Methodologies: Palladium-Catalyzed Cross-Coupling Reactions

The true synthetic power of this compound lies in its utility in palladium-catalyzed cross-coupling reactions. The high reactivity of the C-I bond allows for selective functionalization at the 5-position under relatively mild conditions.[11] Below are detailed protocols for three of the most pertinent transformations in kinase inhibitor synthesis.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura coupling is a robust method for forming carbon-carbon bonds between the pyridine core and various aryl or heteroaryl boronic acids and esters. This reaction is instrumental in building the core structure of many kinase inhibitors, often introducing a key pharmacophore that occupies a hydrophobic pocket in the kinase domain.

Experimental Workflow: Suzuki-Miyaura Coupling

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification start Start reagents Combine this compound, boronic acid/ester, base, and Pd catalyst in flask start->reagents atmosphere Evacuate and backfill with inert gas (3x) reagents->atmosphere solvent Add degassed solvent atmosphere->solvent heat Heat to 80-110 °C solvent->heat monitor Monitor by TLC/LC-MS heat->monitor monitor->heat Continue heating if incomplete cool Cool to RT monitor->cool Reaction complete quench Quench with water or sat. NH4Cl cool->quench extract Extract with organic solvent quench->extract purify Purify by column chromatography extract->purify end End purify->end

Caption: Workflow for a typical Suzuki-Miyaura coupling reaction.

Detailed Protocol: Synthesis of 2-Cyano-5-(1H-pyrazol-4-yl)pyridine

This protocol describes the coupling of this compound with 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole, a common structural motif in kinase inhibitors, such as those targeting JAK kinases.[12]

ReagentMolar Eq.Amount (for 1 mmol scale)
This compound1.0230 mg
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole1.2233 mg
Pd(dppf)Cl₂0.0541 mg
K₂CO₃2.0276 mg
1,4-Dioxane/H₂O (4:1)-5 mL

Procedure:

  • To an oven-dried Schlenk flask, add this compound (230 mg, 1.0 mmol), 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (233 mg, 1.2 mmol), Pd(dppf)Cl₂ (41 mg, 0.05 mmol), and potassium carbonate (276 mg, 2.0 mmol).

  • Seal the flask, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times.

  • Add 5 mL of a degassed 4:1 mixture of 1,4-dioxane and water via syringe.

  • Heat the reaction mixture to 90 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.

  • Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

  • Separate the layers and extract the aqueous phase with ethyl acetate (2 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired product.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling enables the formation of a C-C bond between this compound and a terminal alkyne.[13] This reaction is particularly useful for creating linear extensions from the pyridine core, which can probe narrow channels within the kinase active site or serve as a precursor for further transformations.

Detailed Protocol: Synthesis of 5-(3-Hydroxyprop-1-yn-1-yl)picolinonitrile

This protocol outlines the coupling with propargyl alcohol, a versatile building block.[14]

ReagentMolar Eq.Amount (for 1 mmol scale)
This compound1.0230 mg
Propargyl alcohol1.584 mg (0.087 mL)
Pd(PPh₃)₂Cl₂0.0214 mg
CuI0.047.6 mg
Triethylamine (Et₃N)3.0303 mg (0.42 mL)
THF-5 mL

Procedure:

  • In a dry Schlenk flask, dissolve this compound (230 mg, 1.0 mmol) in THF (3 mL) and triethylamine (0.42 mL, 3.0 mmol).

  • Degas the solution by bubbling with argon for 15 minutes.

  • Add Pd(PPh₃)₂Cl₂ (14 mg, 0.02 mmol) and CuI (7.6 mg, 0.04 mmol) to the flask under a positive pressure of argon.

  • Add propargyl alcohol (0.087 mL, 1.5 mmol) dropwise via syringe.

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 2-6 hours.

  • Once the starting material is consumed, filter the reaction mixture through a pad of Celite, washing with ethyl acetate.

  • Concentrate the filtrate and purify the residue by column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the product.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful method for forming C-N bonds, allowing the coupling of this compound with a wide range of primary and secondary amines.[2][15] This reaction is frequently used to introduce linkers or solubilizing groups, such as piperazine moieties, which are common features in many kinase inhibitors.[16]

Experimental Workflow: Buchwald-Hartwig Amination

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification start Start reagents Combine this compound, amine, base, Pd precatalyst, and ligand in a Schlenk tube start->reagents atmosphere Evacuate and backfill with inert gas (3x) reagents->atmosphere solvent Add anhydrous, degassed solvent atmosphere->solvent heat Heat to 90-120 °C solvent->heat monitor Monitor by TLC/LC-MS heat->monitor monitor->heat Continue heating if incomplete cool Cool to RT monitor->cool Reaction complete quench Quench with water cool->quench extract Extract with organic solvent quench->extract purify Purify by column chromatography extract->purify end End purify->end JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Cytokine Receptor JAK JAK Receptor->JAK associates with Receptor->JAK 2. Receptor Dimerization & JAK Activation JAK->JAK STAT_mono STAT (monomer) JAK->STAT_mono 4. STAT Recruitment & Phosphorylation STAT_dimer STAT Dimer (phosphorylated) STAT_mono->STAT_dimer 5. Dimerization DNA DNA STAT_dimer->DNA 6. Nuclear Translocation Inhibitor JAK Inhibitor (e.g., from this compound) Inhibitor->JAK Inhibition Transcription Gene Transcription (Proliferation, Survival, Inflammation) DNA->Transcription 7. Gene Regulation Cytokine Cytokine Cytokine->Receptor 1. Ligand Binding

References

Introduction: The Strategic Value of 2-Cyano-5-iodopyridine

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, this guide provides an in-depth look at 2-Cyano-5-iodopyridine, a versatile heterocyclic intermediate, and its strategic application in the synthesis of novel agrochemicals. We will move beyond simple cataloging and delve into the chemical logic and practical methodologies that make this compound a valuable tool for researchers in crop protection.

Pyridine-based compounds are a cornerstone of modern agrochemicals, found in numerous high-performance fungicides, insecticides, and herbicides.[1][2] The discovery of new active ingredients requires efficient methods to create diverse molecular libraries. This compound serves as an exemplary starting material in this context. Its structure is pre-functionalized with two key reactive handles: a cyano group and an iodo group, on a biologically relevant pyridine scaffold.

This guide will explore the reactivity of these functional groups and provide a detailed protocol for a key synthetic transformation—the Suzuki-Miyaura cross-coupling—which is central to its utility in modern agrochemical discovery.[3][4]

Physicochemical Properties & Reactivity Profile

Understanding the inherent properties of this compound is fundamental to its effective use in synthesis.

PropertyValueSource
CAS Number 41960-47-8[5]
Molecular Formula C₆H₃IN₂[5]
Molecular Weight 230.01 g/mol [5]
Boiling Point 314.3 °C at 760 mmHg[6]
Density 2.04 g/cm³[6]
Appearance (Not specified in search results)

The true value of this intermediate lies in the distinct reactivity of its functional groups:

  • The 5-Iodo Group: The carbon-iodine bond is the most reactive of the carbon-halogen bonds, making it an excellent leaving group. This position is highly activated for a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura (C-C bond formation), Buchwald-Hartwig (C-N bond formation), and Sonogashira (C-C bond formation) couplings.[3][4][7] This allows for the straightforward introduction of a wide range of aryl, heteroaryl, or alkyl groups, which is a critical strategy for exploring the structure-activity relationships (SAR) of potential agrochemicals.[8]

  • The 2-Cyano Group: The nitrile functionality is a versatile precursor. It can be hydrolyzed to a carboxylic acid or an amide, reduced to an amine, or used to construct various heterocyclic rings, such as imidazoles or tetrazoles.[9][10] This allows for a second dimension of diversification after the initial cross-coupling step.

Core Application: Palladium-Catalyzed Cross-Coupling

The primary application of this compound in agrochemical research is as a substrate for creating complex biaryl or heteroaryl structures. These motifs are prevalent in many successful pesticides.[4][11] The Suzuki-Miyaura reaction, which forms a C-C bond between an organohalide and a boronic acid derivative, is arguably the most powerful tool for this purpose due to its mild conditions and high functional group tolerance.[3][7]

Logical Workflow for Agrochemical Discovery

The diagram below illustrates how this compound fits into a typical discovery workflow. The initial cross-coupling reaction generates a diverse library of substituted cyanopyridines, which can then undergo further modification of the cyano group to produce a final set of compounds for biological screening.

G cluster_0 PART 1: Core Diversification cluster_1 PART 2: Scaffold Modification Start This compound Suzuki Suzuki-Miyaura Cross-Coupling Start->Suzuki BoronicAcids Library of Boronic Acids (Aryl, Heteroaryl, etc.) BoronicAcids->Suzuki Intermediate 5-Aryl-2-cyanopyridine Library Suzuki->Intermediate Diverse Intermediates Hydrolysis Hydrolysis Intermediate->Hydrolysis Reduction Reduction Intermediate->Reduction Cyclization Cyclization Intermediate->Cyclization CarboxylicAcids 5-Aryl-picolinic Acids Hydrolysis->CarboxylicAcids Amines 5-Aryl-2-(aminomethyl)pyridines Reduction->Amines Heterocycles Fused Pyridine Systems Cyclization->Heterocycles

Caption: Agrochemical discovery workflow using this compound.

Detailed Protocol: Suzuki-Miyaura Cross-Coupling

This protocol provides a representative method for the palladium-catalyzed Suzuki-Miyaura reaction. The specific conditions (catalyst, ligand, base, solvent) may require optimization for different boronic acids. This procedure is adapted from established methods for coupling aryl halides.[3][4][8]

Objective: To synthesize 2-Cyano-5-(4-methoxyphenyl)pyridine as an example of a potential agrochemical precursor.

Materials:

  • This compound (1.0 eq)

  • 4-Methoxyphenylboronic acid (1.2 eq)

  • Palladium(II) acetate [Pd(OAc)₂] (0.02 eq)

  • Triphenylphosphine [PPh₃] (0.04 eq)

  • Potassium carbonate (K₂CO₃), anhydrous (3.0 eq)

  • 1,4-Dioxane (solvent)

  • Water (co-solvent)

  • Nitrogen or Argon gas supply

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • Reactor Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq), 4-methoxyphenylboronic acid (1.2 eq), and anhydrous potassium carbonate (3.0 eq).

  • Catalyst Addition: In a separate vial, briefly mix the palladium(II) acetate (0.02 eq) and triphenylphosphine (0.04 eq). Add this catalyst/ligand mixture to the main reaction flask.

    • Causality Note: Palladium is the active catalyst. Triphenylphosphine serves as a ligand that stabilizes the palladium species in the catalytic cycle, preventing its precipitation as palladium black and facilitating the reductive elimination step.

  • Inert Atmosphere: Seal the flask with a septum, and purge the system with nitrogen or argon gas for 10-15 minutes. This is critical as oxygen can deactivate the palladium catalyst.

  • Solvent Addition: Add degassed 1,4-dioxane and water (typically a 4:1 to 5:1 ratio by volume) via syringe. The solution should be sufficiently dilute to ensure all reagents are soluble at the reaction temperature.

    • Causality Note: The aqueous base is necessary for the transmetalation step of the Suzuki catalytic cycle, where the organic group is transferred from boron to palladium.

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate and water.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Wash the organic layer sequentially with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 2-Cyano-5-(4-methoxyphenyl)pyridine.

Conclusion

This compound is more than just an intermediate; it is a strategic platform for the efficient discovery of novel pyridine-based agrochemicals. Its pre-installed iodo and cyano functionalities provide orthogonal handles for rapid library generation via robust and well-understood chemical transformations like palladium-catalyzed cross-coupling. By leveraging the principles and protocols outlined in this guide, researchers can effectively utilize this compound to accelerate the development of the next generation of crop protection agents.

References

Troubleshooting & Optimization

Technical Support Center: Reactions of 2-Cyano-5-iodopyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers utilizing 2-Cyano-5-iodopyridine in their synthetic workflows. This guide is designed to provide field-proven insights and actionable troubleshooting strategies for common challenges encountered during cross-coupling and other functionalization reactions. As a versatile building block in medicinal chemistry and materials science, understanding its reactivity profile is paramount to achieving high-yield, clean conversions. This document moves beyond simple protocols to explain the causal mechanisms behind side product formation and offers robust solutions to mitigate them.

Frequently Asked Questions (FAQs): The "Big Three" Side Reactions

This section addresses the most common and recurring issues encountered when working with this compound across various palladium-catalyzed cross-coupling reactions.

Q1: I'm observing significant formation of 2-cyanopyridine in my reaction mixture. What is this side product and why is it forming?

This side product is 2-cyanopyridine, the result of hydrodehalogenation (or simply dehalogenation), where the iodine atom at the C5 position is replaced by a hydrogen atom. This is one of the most prevalent side reactions in palladium-catalyzed couplings.

Mechanism of Formation: Dehalogenation typically occurs when a palladium-hydride (Pd-H) species is generated within the catalytic cycle. This Pd-H intermediate can compete with the desired transmetalation step. It can then undergo reductive elimination with the coordinated this compound to yield the dehalogenated product and regenerate the Pd(0) catalyst.[1] Sources of the hydride can include:

  • Solvents: Alcohols (e.g., isopropanol, ethanol) or even residual water.

  • Bases: Amine bases or bases like sodium tert-butoxide can act as hydride donors.[2]

  • Reagents: Impurities in starting materials or degradation of phosphine ligands.

Q2: My purification is complicated by a dimeric impurity. What is it and how can I prevent it?

This is likely a homocoupling product. Depending on the reaction type, this could be the symmetrical biaryl from two boronic acid/ester molecules (in Suzuki-Miyaura coupling) or a diyne from two alkyne molecules (Glaser coupling in Sonogashira reactions).[3][4]

Mechanism of Formation:

  • Suzuki Homocoupling: This is often caused by the presence of oxygen, which can facilitate an oxidative coupling of two boronic acid molecules.[5][6] However, it can also occur through a palladium(II)-mediated pathway, especially if the reduction to the active Pd(0) catalyst is inefficient.[6][7]

  • Sonogashira (Glaser) Homocoupling: This side reaction is almost always mediated by the copper(I) co-catalyst in the presence of oxygen, leading to the oxidative dimerization of the terminal alkyne.[4]

Q3: My product's analytical data shows a mass increase of 18 amu, suggesting hydrolysis. Is the cyano group unstable?

Yes, the cyano group (-C≡N) on the pyridine ring is susceptible to hydrolysis under certain conditions, converting first to an amide (-CONH₂) and potentially further to a carboxylic acid (-COOH).[8] This is a critical consideration, as many cross-coupling reactions employ basic conditions and elevated temperatures.

Conditions Favoring Hydrolysis:

  • Strong Bases: The use of strong aqueous bases (e.g., NaOH, KOH) significantly promotes hydrolysis.[9][10]

  • High Temperatures: Elevated temperatures, especially in the presence of water, will accelerate the rate of hydrolysis.[8]

  • Prolonged Reaction Times: Leaving a reaction at high temperature for an extended period, even with weaker bases, can lead to accumulation of the hydrolyzed side product.

Troubleshooting Workflow for Side Product Formation

When an unexpected side product is detected, a systematic approach to troubleshooting is essential. The following workflow provides a logical path to diagnosing and resolving the issue.

Troubleshooting_Workflow start Side Product Observed (LCMS, TLC, NMR) id_dehalogenation Dehalogenation Product (e.g., 2-Cyanopyridine) start->id_dehalogenation id_homocoupling Homocoupling Product (Biaryl or Diyne) start->id_homocoupling id_hydrolysis Hydrolysis Product (Amide or Acid) start->id_hydrolysis id_other Other / Multiple Side Products start->id_other cause_dehalogenation Potential Causes: - Non-inert atmosphere - Hydride-donating solvent/base - Reagent impurities id_dehalogenation->cause_dehalogenation cause_homocoupling Potential Causes: - Oxygen in system - Inefficient catalyst turnover - Suboptimal Pd source/ligand id_homocoupling->cause_homocoupling cause_hydrolysis Potential Causes: - Base too strong / aqueous - Temperature too high - Reaction time too long id_hydrolysis->cause_hydrolysis cause_other Potential Causes: - Catalyst poisoning - General condition review needed id_other->cause_other sol_dehalogenation Solutions: 1. Rigorously degas solvents 2. Use anhydrous reagents 3. Switch to K₃PO₄ or Cs₂CO₃ 4. Avoid alcohol solvents cause_dehalogenation->sol_dehalogenation sol_homocoupling Solutions: 1. Improve degassing / inert gas blanket 2. Use Pd(0) source or pre-catalyst 3. Lower reaction temperature 4. For Sonogashira, consider copper-free conditions cause_homocoupling->sol_homocoupling sol_hydrolysis Solutions: 1. Use weaker, non-aqueous base (e.g., K₃PO₄) 2. Lower reaction temperature 3. Reduce reaction time (monitor by LCMS) 4. Use anhydrous organic solvent cause_hydrolysis->sol_hydrolysis sol_other Solutions: 1. Screen ligands (e.g., Buchwald ligands) 2. Check reagent purity 3. Re-optimize temperature & concentration cause_other->sol_other

Caption: A systematic workflow for diagnosing and resolving common side product issues.

Detailed Troubleshooting Guides
Guide 1: Minimizing Hydrodehalogenation

Q: My Suzuki-Miyaura reaction of this compound is giving me almost 50% 2-cyanopyridine. I'm using Pd(PPh₃)₄ and Na₂CO₃ in aqueous dioxane. What should I change?

A: This is a classic case of competing dehalogenation. The combination of an aqueous system and a potentially degrading phosphine ligand can create an environment rich in hydride sources. The pyridine nitrogen can also complicate catalysis, an issue often referred to as the "2-pyridyl problem," which can slow the desired coupling and allow side reactions to dominate.[11]

Step-by-Step Protocol for Mitigation:

  • Improve Inert Conditions: Your primary defense is the rigorous exclusion of oxygen and water (beyond what is intended in the solvent system).

    • Protocol: Degas your solvent mixture (e.g., 1,4-dioxane/water) by subjecting it to at least three freeze-pump-thaw cycles. Alternatively, sparge with argon for 30-45 minutes.[6] Ensure all glassware is oven- or flame-dried and the reaction is run under a positive pressure of argon or nitrogen.[5]

  • Change Your Base: While Na₂CO₃ is a common choice, switching to a non-nucleophilic, anhydrous base can reduce side reactions.

    • Protocol: Substitute aqueous Na₂CO₃ with anhydrous potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃). These bases are highly effective and less likely to contribute to unwanted pathways.

  • Upgrade Your Catalyst System: For challenging substrates like electron-deficient pyridines, first-generation catalysts like Pd(PPh₃)₄ are often suboptimal. Modern catalyst systems utilizing bulky, electron-rich biarylphosphine ligands are designed to promote the desired reductive elimination step and are more resistant to deactivation.

    • Protocol: Switch to a more robust pre-catalyst system. A reliable starting point is using 2 mol % XPhos Pd G3 or SPhos Pd G2 with the corresponding ligand (e.g., 4 mol % SPhos).[5][7] These catalysts often provide higher turnover numbers and suppress dehalogenation.

Table 1: Condition Modification for Reducing Dehalogenation

ParameterProblematic ConditionRecommended ModificationRationale
Atmosphere Incomplete degassingFreeze-pump-thaw cycles or extensive argon spargingRemoves dissolved O₂, which can degrade ligands, and ensures a truly inert environment.[5][6]
Base Aqueous Na₂CO₃ or alkoxidesAnhydrous K₃PO₄ or Cs₂CO₃Minimizes water content and avoids potential hydride donation from alkoxide bases.
Catalyst Pd(PPh₃)₄ or PdCl₂(PPh₃)₂XPhos Pd G3, SPhos Pd G2Bulky, electron-rich ligands accelerate the C-C bond formation, outcompeting the dehalogenation pathway.[7]
Solvent Alcohols (e.g., MeOH, IPA)Aprotic solvents (Toluene, Dioxane, THF)Alcohols are known hydride donors in the presence of a base and palladium catalyst.[1]
Guide 2: Preventing Homocoupling Side Products

Q: In my Sonogashira coupling of this compound with phenylacetylene, I'm getting a significant amount of 1,4-diphenylbutadiyne. How do I stop this?

A: The formation of 1,4-diphenylbutadiyne is due to the Glaser-Hay coupling, an oxidative homocoupling of your terminal alkyne.[4] This is a very common side reaction in traditional Sonogashira couplings and is almost always mediated by the Cu(I) co-catalyst in the presence of oxygen.

Mechanism Diagram: Competing Pathways in Sonogashira Coupling

Sonogashira_Pathways cluster_copper Side Reaction Pathway pd0 L₂Pd(0) oxidative_add Oxidative Addition pd0->oxidative_add Py-I pd_complex L₂Pd(II)(Py-I)(X) oxidative_add->pd_complex transmetalation Transmetalation pd_complex->transmetalation pd_alkynyl L₂Pd(II)(Py)(C≡C-R) transmetalation->pd_alkynyl reductive_elim Reductive Elimination pd_alkynyl->reductive_elim product Desired Product Py-C≡C-R reductive_elim->product product->pd0 cu_cycle Copper Cycle alkyne H-C≡C-R cu_acetylide Cu-C≡C-R alkyne->cu_acetylide Cu(I), Base cu_acetylide->transmetalation homocoupling Glaser Homocoupling cu_acetylide->homocoupling o2 O₂ o2->homocoupling side_product Side Product R-C≡C-C≡C-R homocoupling->side_product

Caption: Diverging pathways in Sonogashira coupling leading to desired product vs. homocoupling.

Step-by-Step Protocol for Mitigation:

  • Ensure Rigorous Anaerobic Conditions: Since oxygen is the oxidant for Glaser coupling, its exclusion is critical.

    • Protocol: Use solvents that have been thoroughly degassed. Before adding the catalyst, bubble argon or nitrogen through the reaction mixture for at least 20-30 minutes. Maintain a positive inert gas pressure throughout the reaction.

  • Switch to Copper-Free Conditions: The most robust solution is to eliminate the root cause: the copper co-catalyst. Many modern protocols for Sonogashira coupling are copper-free and are highly effective at preventing alkyne homocoupling.[4]

    • Protocol:

      • To an oven-dried Schlenk flask, add this compound (1.0 equiv.), Pd(PPh₃)₂Cl₂ (2-5 mol%), and an amine base (e.g., diisopropylamine or triethylamine, 2-3 equiv.).

      • Seal the flask, evacuate, and backfill with argon (repeat three times).

      • Add anhydrous, degassed solvent (e.g., THF or DMF).

      • Add the terminal alkyne (1.1-1.2 equiv.) via syringe.

      • Stir at the appropriate temperature (room temperature to 80 °C) until completion. This method completely avoids the Glaser coupling pathway.

Guide 3: Preserving the Cyano Group

Q: My Buchwald-Hartwig amination with this compound using NaOtBu in toluene at 110 °C is giving me the desired amine, but also a significant amount of the corresponding amide. How can I avoid this hydrolysis?

A: The combination of a strong base (NaOtBu) and high temperature is likely causing the hydrolysis of the nitrile, especially if trace water is present. While NaOtBu is an excellent base for many Buchwald-Hartwig aminations, its strength can be a liability with sensitive functional groups.[12]

Step-by-Step Protocol for Mitigation:

  • Use Anhydrous Conditions: The first step is to minimize the amount of water in the reaction.

    • Protocol: Use anhydrous toluene from a solvent purification system or a freshly opened bottle over molecular sieves. Ensure your amine is dry and the base is handled in a glovebox if possible.

  • Switch to a Weaker, Non-Hydroxide Base: The most effective change is to use a base that is strong enough to facilitate the catalytic cycle but less prone to promoting hydrolysis.

    • Protocol: Replace NaOtBu with a weaker base like K₃PO₄ or Cs₂CO₃. These are often effective in Buchwald-Hartwig aminations, especially with modern ligands, and are much less likely to hydrolyze the cyano group.

  • Lower the Reaction Temperature: If the reaction still proceeds, lowering the temperature can significantly reduce the rate of hydrolysis relative to the rate of C-N coupling.

    • Protocol: Attempt the reaction at 80-90 °C instead of 110 °C. Monitor the reaction progress by LCMS or TLC. While the reaction may be slower, the improved selectivity can lead to a higher isolated yield of the desired product.

Table 2: Base and Condition Selection for Cyano Group Compatibility

BaseSolventTypical Temp.Compatibility with -CN GroupNotes
NaOH, KOH (aq)Aqueous mixtures50-100 °CPoor Will readily hydrolyze nitriles to carboxylates.[9][13]
NaOtBu, KOtBuToluene, Dioxane80-110 °CModerate Effective for C-N coupling but can cause hydrolysis with trace H₂O at high temps.
K₂CO₃, Cs₂CO₃DMF, Dioxane80-120 °CGood Generally compatible, but prolonged heating in wet solvents can still lead to some hydrolysis.
K₃PO₄Toluene, Dioxane80-110 °CExcellent An excellent choice for base-sensitive functional groups. Widely used and highly compatible.

References

Technical Support Center: Purification of Crude 2-Cyano-5-iodopyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the purification of 2-Cyano-5-iodopyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) to overcome common challenges encountered during the purification of this critical building block.

I. Understanding the Compound: Key Physicochemical Properties

Before delving into purification strategies, it's essential to understand the characteristics of this compound.

PropertyValueSource
CAS Number 41960-47-8[1]
Molecular Formula C₆H₃IN₂[1]
Molecular Weight 230.01 g/mol [1]
Appearance Solid[2]
Boiling Point 314.3 °C at 760 mmHg[3]
Storage 4°C, protect from light, stored under nitrogen[1]

II. Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the purification of crude this compound.

Q1: My crude product is a dark-colored solid. What are the likely impurities, and how can I remove them?

A1: Dark coloration in crude this compound often indicates the presence of polymeric or highly conjugated byproducts, which can arise from side reactions during synthesis, particularly if a Sandmeyer reaction was employed from 2-amino-5-iodopyridine. Common byproducts of Sandmeyer reactions include biaryl compounds and phenolic impurities resulting from the reaction of the diazonium salt with water[4][5].

Troubleshooting Workflow for Dark-Colored Impurities:

References

Technical Support Center: A Guide to Optimizing Reactions with 2-Cyano-5-iodopyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated resource for researchers, chemists, and process development professionals working with 2-Cyano-5-iodopyridine. This guide is designed to provide in-depth technical support, troubleshooting advice, and practical protocols to help you navigate the complexities of reactions involving this versatile building block and ultimately improve your reaction yields.

The unique electronic properties of this compound, characterized by an electron-withdrawing cyano group and a highly reactive iodo substituent, make it a valuable precursor in the synthesis of a wide array of complex molecules, particularly in the pharmaceutical and materials science sectors. However, these same features can present challenges in achieving optimal reaction outcomes. This guide is structured to address these challenges head-on, providing a blend of theoretical understanding and field-tested solutions.

Frequently Asked Questions (FAQs)

Here we address some of the most common questions encountered when working with this compound in cross-coupling reactions.

Q1: Why is my palladium-catalyzed cross-coupling reaction with this compound resulting in a low yield?

A1: Low yields in palladium-catalyzed reactions with pyridine-containing substrates are a common issue. Several factors can be at play:

  • Catalyst Inhibition/Deactivation : The lone pair of electrons on the pyridine nitrogen can coordinate with the palladium catalyst, forming inactive species and hindering the catalytic cycle.[1] Additionally, the active Pd(0) catalyst is highly sensitive to oxygen and can be oxidized to an inactive Pd(II) state.[1] The formation of palladium black, which is aggregated, inactive palladium, is another common deactivation pathway, often exacerbated by high temperatures or an insufficient ligand-to-palladium ratio.[1]

  • Inappropriate Ligand Choice : The ligand is crucial for stabilizing the palladium center and facilitating the catalytic cycle. For pyridine substrates like this compound, bulky and electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands are often necessary.[1] These ligands help to shield the palladium from the coordinating effect of the pyridine nitrogen and promote the desired reaction pathway.[1]

  • Suboptimal Reaction Conditions : Factors such as the choice of base, solvent, and temperature are critical. The base not only facilitates the reaction but can also influence catalyst stability and activity. The solvent must be anhydrous and capable of dissolving all reaction components. While higher temperatures can increase reaction rates, they can also accelerate catalyst decomposition.[1]

Q2: How does the cyano group affect the reactivity of this compound?

A2: The cyano group (-CN) is a strong electron-withdrawing group. Its presence on the pyridine ring has several significant effects:

  • Increased Electrophilicity : The cyano group deactivates the pyridine ring towards electrophilic substitution but activates it towards nucleophilic aromatic substitution (SNAr).

  • Influence on Cross-Coupling : In palladium-catalyzed cross-coupling reactions, the electron-withdrawing nature of the cyano group can influence the oxidative addition step. It can also affect the stability of the organometallic intermediates.

  • Potential for Side Reactions : The cyano group itself can undergo reactions under certain conditions, such as hydrolysis to a carboxylic acid or reduction to an amine, although this is less common under typical cross-coupling conditions.

Q3: Which type of cross-coupling reaction is most suitable for this compound?

A3: this compound is an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions due to the high reactivity of the carbon-iodine bond.[2] The general reactivity trend for halogens in these reactions is C-I > C-Br > C-Cl.[2] The most commonly and successfully employed reactions include:

  • Suzuki-Miyaura Coupling : For the formation of C-C bonds with boronic acids or esters.

  • Sonogashira Coupling : For the formation of C-C bonds with terminal alkynes.[3][4]

  • Buchwald-Hartwig Amination : For the formation of C-N bonds with amines.[5][6]

  • Heck Coupling : For the formation of C-C bonds with alkenes.

The choice of reaction will depend on the desired final product.

Troubleshooting Guide: Low Yields and Side Reactions

This section provides a structured approach to troubleshooting common problems encountered in reactions with this compound.

Problem Potential Cause Recommended Solution
Low or No Conversion Inactive Catalyst Ensure a truly inert atmosphere (argon or nitrogen) by properly degassing the solvent and using Schlenk techniques. Use freshly opened or purified reagents. Consider using a pre-activated Pd(0) source or a more robust precatalyst system.[7]
Inappropriate Ligand For pyridine substrates, screen bulky, electron-rich phosphine ligands like XPhos, SPhos, or RuPhos.[1] The choice of ligand can significantly impact catalyst stability and activity.[8][9]
Incorrect Base The choice of base is critical. Screen a variety of bases such as K₂CO₃, Cs₂CO₃, K₃PO₄, or organic bases like DBU. The solubility and strength of the base can have a profound effect on the reaction rate and yield.
Poor Solvent Quality Use anhydrous, degassed solvents. Trace amounts of water or oxygen can deactivate the catalyst.[7]
Significant Side Product Formation (e.g., Homo-coupling) Suboptimal Reaction Conditions Lowering the reaction temperature can sometimes suppress side reactions. Adjusting the stoichiometry of the coupling partners may also be beneficial.
Catalyst System Certain ligand and palladium source combinations may be more prone to promoting side reactions. Consider screening different catalyst systems.
Protodeboronation (in Suzuki reactions) Presence of Water Ensure strictly anhydrous conditions.
Base Choice Some bases can promote the undesired cleavage of the C-B bond. Consider using a milder base or a different solvent system.

Experimental Protocols

The following are generalized, yet detailed, starting protocols for common cross-coupling reactions with this compound. Note: These are starting points and may require optimization for your specific substrate.

Protocol 1: Suzuki-Miyaura Coupling

This protocol describes a general procedure for the coupling of this compound with an arylboronic acid.

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2 mmol, 1.2 equiv)

  • Palladium catalyst (e.g., Pd(OAc)₂ (2 mol%) with SPhos (4 mol%) or PdCl₂(dppf) (3 mol%))[2]

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 equiv)[2]

  • Degassed solvent (e.g., Toluene/H₂O (10:1) or DMF, 5 mL)[2]

Procedure:

  • To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound, the arylboronic acid, the palladium catalyst/ligand, and the base.

  • Seal the flask with a septum, then evacuate and backfill with an inert gas (e.g., Argon) three times.

  • Add the degassed solvent via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 90-100 °C) and stir vigorously.[2]

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water or brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.[1]

Protocol 2: Sonogashira Coupling

This protocol outlines a general procedure for the coupling of this compound with a terminal alkyne.

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Terminal alkyne (1.1 mmol, 1.1 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)[2]

  • Copper(I) co-catalyst (e.g., CuI, 5 mol%)[2]

  • Base (e.g., Et₃N, 3.0 equiv)[2]

  • Degassed solvent (e.g., THF, 5 mL)[2]

Procedure:

  • To an oven-dried Schlenk flask under an inert atmosphere, add this compound, the palladium catalyst, and the copper(I) co-catalyst.

  • Add the degassed solvent and the amine base.

  • Add the terminal alkyne dropwise to the mixture.

  • Stir the reaction at room temperature or with gentle heating (e.g., 40-60 °C) and monitor by TLC or LC-MS.

  • Once the reaction is complete, quench with saturated aqueous NH₄Cl solution and extract with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the residue by flash column chromatography.

Protocol 3: Buchwald-Hartwig Amination

This protocol provides a general method for the amination of this compound.

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Amine (1.2 mmol, 1.2 equiv)

  • Palladium precursor (e.g., Pd(OAc)₂, 2 mol%)[2]

  • Ligand (e.g., Xantphos, 4 mol%)[2]

  • Base (e.g., Cs₂CO₃, 2.0 equiv)[2]

  • Degassed solvent (e.g., Toluene, 5 mL)[2]

Procedure:

  • In a glovebox or under an inert atmosphere, add the palladium precursor, ligand, and base to a Schlenk tube.

  • Add this compound and the amine.

  • Add the degassed solvent.

  • Seal the tube and heat the mixture with stirring to the desired temperature (e.g., 110 °C).[2]

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool to room temperature, dilute with a suitable organic solvent, and filter through a pad of celite.

  • Concentrate the filtrate and purify the crude product by flash column chromatography.

Visualizing Reaction Parameters and Workflows

To aid in experimental design and troubleshooting, the following diagrams illustrate key concepts and workflows.

Troubleshooting_Yield start Low Yield Observed reagent_check Verify Reagent Purity & Anhydrous Conditions start->reagent_check atmosphere_check Ensure Inert Atmosphere (Degas Solvents) reagent_check->atmosphere_check Reagents OK sub_reagent Use fresh/purified reagents. Use anhydrous solvents. reagent_check->sub_reagent catalyst_check Evaluate Catalyst/Ligand System atmosphere_check->catalyst_check Atmosphere OK sub_atmosphere Improve degassing procedure. Check for leaks. atmosphere_check->sub_atmosphere conditions_check Screen Reaction Conditions (Base, Temp, Solvent) catalyst_check->conditions_check Catalyst System OK sub_catalyst Try bulky, electron-rich ligands (e.g., SPhos, XPhos). Use a different Pd source. catalyst_check->sub_catalyst sub_conditions Systematically vary base, temperature, and solvent. conditions_check->sub_conditions

Caption: A decision tree for troubleshooting low reaction yields.

Suzuki_Workflow setup 1. Reaction Setup (Reagents, Catalyst, Base) inert 2. Inert Atmosphere (Evacuate/Backfill Ar) setup->inert solvent 3. Add Degassed Solvent inert->solvent reaction 4. Heat & Stir solvent->reaction monitor 5. Monitor Progress (TLC/LC-MS) reaction->monitor workup 6. Work-up (Quench, Extract) monitor->workup purify 7. Purification (Chromatography) workup->purify

Caption: A typical experimental workflow for Suzuki-Miyaura coupling.

References

Technical Support Center: A Troubleshooting Guide for the Cross-Coupling of 2-Cyano-5-iodopyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for palladium-catalyzed cross-coupling reactions involving 2-cyano-5-iodopyridine. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues encountered during Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions with this specific substrate. The question-and-answer format addresses challenges ranging from low yields to persistent side reactions, providing explanations grounded in mechanistic principles and field-proven solutions.

Frequently Asked Questions (FAQs) & Troubleshooting Guides
Section 1: Low or No Yield - General Considerations

Question: My cross-coupling reaction with this compound is failing or giving a very low yield. What are the first things I should check?

Answer: A low or non-existent yield is a common but solvable issue. This compound is an electron-deficient substrate, which generally favors the initial oxidative addition step. However, the pyridine nitrogen introduces a significant challenge: catalyst inhibition.[1][2] Before delving into reaction-specific parameters, start with a systematic check of your foundational setup.

Initial Troubleshooting Workflow

G start Reaction Failure (Low/No Yield) reagents 1. Verify Reagent Quality & Integrity start->reagents atmosphere 2. Confirm Inert Atmosphere reagents->atmosphere Reagents OK reagents_note Palladium source fresh? Solvents anhydrous? Base dry & free-flowing? reagents->reagents_note conditions 3. Review Reaction Conditions (Temp, Time, Concentration) atmosphere->conditions Atmosphere Inert atmosphere_note Proper degassing (sparging)? Positive pressure of Ar/N2? atmosphere->atmosphere_note analysis 4. Analyze Crude Reaction Mixture (LC-MS, NMR) conditions->analysis Conditions Correct success Problem Solved analysis->success Identify & Address Specific Issue Sonogashira_Cycles cluster_pd Palladium Cycle (Desired) cluster_cu Copper Cycle cluster_glaser Glaser Coupling (Side Reaction) Pd0 Pd(0)L₂ Pd_complex Ar-Pd(II)-I(L)₂ Pd0->Pd_complex Oxidative Addition (Ar-I) Pd_alkyne Ar-Pd(II)-C≡CR(L)₂ Pd_complex->Pd_alkyne Transmetalation (from Copper Cycle) Pd_alkyne->Pd0 Reductive Elimination Product Ar-C≡CR Pd_alkyne->Product CuI Cu(I)X Cu_alkyne Cu(I)-C≡CR Cu_alkyne->Pd_complex → to Pd Cycle Cu_alkyne->CuI Alkyne H-C≡CR Alkyne->Cu_alkyne Deprotonation (Base) Glaser_Product R-C≡C-C≡CR Cu_alkyne_glaser Cu(I)-C≡CR Cu_alkyne_glaser->Glaser_Product O₂ Promoted

References

Managing reaction temperature for 2-Cyano-5-iodopyridine synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of 2-Cyano-5-iodopyridine

A Guide to Managing Reaction Temperature for Optimal Yield and Safety

Welcome to the technical support guide for the synthesis of this compound. As a Senior Application Scientist, I have designed this resource to provide researchers, chemists, and drug development professionals with in-depth, field-proven insights into the critical role of temperature management in this synthetic procedure. The synthesis, typically proceeding via a Sandmeyer reaction, involves highly temperature-sensitive intermediates. Failure to precisely control the thermal environment is a primary cause of low yields, impurity formation, and significant safety hazards.

This guide moves beyond simple step-by-step instructions to explain the underlying chemical principles, enabling you to troubleshoot effectively and optimize your experimental outcomes.

Troubleshooting Guide: Common Temperature-Related Issues

This section addresses specific problems you may encounter during the synthesis. The typical route involves the diazotization of 2-amino-5-iodopyridine followed by a copper-catalyzed cyanation (Sandmeyer reaction).

Issue 1: Low or No Yield of this compound

A diminished yield is the most common problem, often directly traceable to temperature excursions at two critical stages.

  • Probable Cause A: Decomposition of the Pyridine-Diazonium Intermediate. Aryl diazonium salts are notoriously unstable intermediates.[1][2] The pyridine-diazonium salt, in particular, can be highly sensitive. If the temperature during the diazotization step (addition of sodium nitrite) rises above the optimal 0-5 °C range, the salt will rapidly decompose, evolving nitrogen gas and forming phenol byproducts or tar-like polymers.[3] This decomposition is often irreversible and represents a direct loss of your starting material.

  • Solution A: Rigorous Low-Temperature Control During Diazotization.

    • Preparation: Ensure your reaction vessel is submerged in a well-stirred ice-salt bath or connected to a cryostat capable of maintaining a temperature between 0 °C and 5 °C.

    • Monitoring: Use an internal thermocouple or thermometer to measure the actual temperature of the reaction mixture, not the bath. This is crucial as the addition of nitrite is exothermic.

    • Reagent Addition: Prepare a solution of sodium nitrite (NaNO₂) in water and add it dropwise to the acidic solution of 2-amino-5-iodopyridine. The addition rate should be slow enough to ensure the internal temperature never exceeds 5 °C.[3]

    • Validation: After the addition is complete, maintain the low temperature for an additional 15-30 minutes to ensure complete conversion to the diazonium salt. A small sample can be tested with starch-iodide paper to check for the absence of excess nitrous acid, which should be quenched if present.[3]

  • Probable Cause B: Suboptimal Temperature for the Sandmeyer Cyanation. The Sandmeyer reaction, where the diazonium group is replaced by a nitrile, requires a specific activation temperature that depends on the copper catalyst and substrate.[4] If the temperature is too low, the reaction will be sluggish or stall. If it is too high, competing side reactions, including decomposition of the remaining diazonium salt and formation of biaryl impurities, can drastically reduce the yield.[5]

  • Solution B: Controlled Warming for the Cyanation Step.

    • Catalyst Preparation: Prepare a solution or slurry of the copper(I) cyanide (CuCN) and potassium or sodium cyanide (KCN/NaCN). This mixture should also be pre-chilled.

    • Controlled Addition: Add the cold diazonium salt solution slowly to the cyanide mixture. Alternatively, the cyanide solution can be added to the diazonium salt, but the former is often preferred for better control.

    • Gradual Warming: Once the addition is complete, allow the reaction to warm slowly to room temperature. In some cases, gentle heating (e.g., to 40-60 °C) may be required to drive the reaction to completion.[5] The optimal temperature must be determined empirically but should be kept as low as possible to minimize side reactions.

    • Monitoring: Use TLC or LC-MS to monitor the consumption of the intermediate and the formation of the product to determine the ideal reaction time and temperature profile.

Issue 2: Uncontrolled Foaming, Gas Evolution, and Dark Tar Formation

This is a critical safety issue indicating a runaway reaction.

  • Probable Cause: Runaway Decomposition of the Diazonium Salt. This occurs when the rate of heat generation from the exothermic decomposition of the diazonium salt exceeds the rate of heat removal by the cooling system.[1] It is almost always caused by adding the sodium nitrite too quickly or a failure of the cooling bath, allowing the internal temperature to spike. The rapid evolution of nitrogen gas causes vigorous foaming, and the resulting side products are often dark, insoluble tars.

  • Solution: Immediate Intervention and Prevention.

    • Prevention is Key: The most important solution is prevention by adhering strictly to the slow, dropwise addition of sodium nitrite and continuous temperature monitoring as described in Solution A. Never add the nitrite salt as a solid.

    • Emergency Quenching: If a runaway reaction begins, the primary goal is to control it safely. If possible and safe to do so, adding a pre-chilled quenching agent like a solution of sulfamic acid can help neutralize excess nitrous acid. However, if the decomposition is already rapid, the priority is personnel safety.

    • Scale Considerations: Be aware that thermal control becomes more challenging on a larger scale due to a lower surface-area-to-volume ratio.[3] Pilot reactions should always be run to establish safe addition rates and cooling capacity before scaling up.

Frequently Asked Questions (FAQs)

  • Q1: Why is a temperature of 0-5 °C so critical for the diazotization of 2-amino-5-iodopyridine? Aryl diazonium salts exist in a delicate equilibrium. The C-N bond is weak, and the formation of highly stable nitrogen gas (N₂) provides a strong thermodynamic driving force for decomposition.[3] Low temperatures (<5 °C) are essential to kinetically stabilize the diazonium salt, slowing down the decomposition rate sufficiently to allow it to be used in the subsequent Sandmeyer step.[3] For pyridine-based diazonium salts, this instability can be even more pronounced compared to simple benzene derivatives.[6]

  • Q2: What are the optimal temperature ranges for the key steps of the synthesis? The optimal temperatures are summarized in the table below. These are general guidelines, and optimization for your specific setup is recommended.

Reaction Step Reagent(s) Parameter Recommended Temperature Rationale
Diazotization 2-amino-5-iodopyridine, HCl/H₂SO₄, NaNO₂Internal Reaction Temp.0 °C to 5 °CPrevents decomposition of the unstable diazonium salt intermediate.[3]
Sandmeyer Cyanation Pyridine-diazonium salt, CuCN/KCNReaction Temp.20 °C to 60 °CBalances reaction rate with minimizing side reactions.[5] Requires careful warming from the initial low temperature.
Crystallization/Purification Crude product in solventCooling Temp.0 °C to 5 °CMaximizes recovery of the purified solid product from the solution.[7]
  • Q3: Can I prepare the diazonium salt solution and store it before the cyanation step? This is strongly discouraged. Diazonium salts should be generated and used in situ without delay.[1] Even when kept cold, they will slowly decompose over time. Attempting to store, concentrate, or isolate the diazonium salt is extremely hazardous and can lead to violent, explosive decomposition.[1][2]

  • Q4: My Sandmeyer cyanation step is very slow at room temperature. Is it safe to heat it aggressively? Aggressive heating is not recommended. While some Sandmeyer reactions require elevated temperatures (e.g., 50-70 °C), rapid heating can cause any remaining diazonium salt to decompose violently.[5] The recommended approach is to allow the reaction to stir at room temperature for 1-2 hours and monitor its progress. If the reaction has stalled, warm the mixture gradually in increments of 10 °C, holding at each new temperature for 30-60 minutes while monitoring by TLC or LC-MS. This allows you to find the minimum temperature required for a clean conversion.

Visualizing the Workflow and Troubleshooting Logic

To better understand the process flow and decision-making, the following diagrams have been generated.

G cluster_0 Part 1: Diazotization cluster_1 Part 2: Sandmeyer Cyanation start 2-Amino-5-iodopyridine in Acid add_nitrite Add NaNO₂ Solution (Dropwise) start->add_nitrite Cool to 0-5°C diazonium Pyridine-Diazonium Salt Solution add_nitrite->diazonium Maintain 0-5°C combine Combine Diazonium and Cyanide diazonium->combine cyanide_prep Prepare CuCN/KCN Slurry cyanide_prep->combine warm Warm to RT / Gentle Heat combine->warm product Crude this compound warm->product Workup & Purification Workup & Purification product->Workup & Purification G cluster_check1 Troubleshooting Path 1 cluster_check2 Troubleshooting Path 2 issue Problem: Low Product Yield cause1 Possible Cause: Diazonium Decomposition issue->cause1 cause2 Possible Cause: Inefficient Cyanation issue->cause2 check1 Check Diazotization Temp Log Was Temp > 5°C? cause1->check1 solution1 Solution: Improve cooling, slow NaNO₂ addition, use internal thermometer. check1->solution1 If Yes check2 Check Cyanation Temp/Time Is reaction stalling? cause2->check2 solution2 Solution: Allow to warm gradually (e.g., to 40°C). Monitor by LCMS to find optimal temp. check2->solution2 If Yes

References

Preventing decomposition of 2-Cyano-5-iodopyridine during reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support resource for 2-Cyano-5-iodopyridine. This guide is designed for researchers, medicinal chemists, and process development scientists to navigate the intricacies of handling this versatile but sensitive building block. Here, we address common challenges related to its stability and provide field-proven troubleshooting strategies to ensure the success of your synthetic endeavors. Our approach is rooted in a deep understanding of the underlying reaction mechanisms to empower you with the knowledge to proactively mitigate decomposition and side reactions.

Frequently Asked Questions (FAQs)

Q1: My this compound appears to be degrading upon storage. What are the optimal storage conditions?

A1: this compound is sensitive to light, air, and heat. To ensure its long-term stability, it should be stored at 4°C in a tightly sealed container, under an inert atmosphere (nitrogen or argon), and protected from light . The liberation of elemental iodine, indicated by a purplish or brownish tint, is a sign of decomposition. This degradation is often accelerated by exposure to ambient light and air.[1]

Q2: I'm observing significant deiodination of my starting material during a cross-coupling reaction. What is causing this?

A2: Deiodination, or hydrodehalogenation, is a common side reaction for aryl iodides, especially in palladium-catalyzed reactions. This can occur through several pathways:

  • Radical-mediated decomposition: The weak C-I bond in this compound can undergo homolytic cleavage, especially at elevated temperatures or upon exposure to light, forming an aryl radical that can then abstract a hydrogen atom from the solvent or other reaction components.[1][2]

  • Catalyst-mediated decomposition: In some cases, the palladium catalyst itself can mediate the dehalogenation process, particularly if there are sources of hydride in the reaction mixture.[3]

To mitigate deiodination, consider using milder reaction conditions, protecting the reaction from light, and ensuring all reagents and solvents are thoroughly degassed.

Q3: My reaction is producing a significant amount of homocoupling byproduct. How can I minimize this?

A3: Homocoupling is a frequent issue in cross-coupling reactions, leading to the formation of symmetrical biaryls from the starting aryl halide. This is often promoted by the presence of oxygen and the use of Pd(II) precatalysts.[4][5][6] Oxygen can oxidize the active Pd(0) catalyst to Pd(II), which can then participate in a catalytic cycle that leads to homocoupling.[6]

Key strategies to suppress homocoupling include:

  • Rigorous Degassing: Thoroughly degas all solvents and the reaction vessel before adding the catalyst. This can be achieved by sparging with an inert gas or by using the freeze-pump-thaw technique.[5][6]

  • Use of Pd(0) Precatalysts: Employing a Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃ can be advantageous as it bypasses the in situ reduction step that can consume the boronic acid and lead to homocoupling.[4][5]

  • Ligand Selection: Utilize bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands like SPhos or XPhos) which can accelerate the desired cross-coupling pathway over the homocoupling side reaction.[4][7]

Q4: I suspect the cyano group is hydrolyzing under my reaction conditions. What are the signs and how can I prevent it?

A4: The hydrolysis of the 2-cyano group can lead to the formation of 5-iodo-picolinamide or 5-iodo-picolinic acid. This is more likely to occur under strongly acidic or basic aqueous conditions, especially at elevated temperatures.[8][9][10][11] Metal ions, such as copper(II), can also catalyze this hydrolysis.[8]

To prevent hydrolysis:

  • Control pH: If possible, maintain a neutral pH. If a base is required, consider using non-nucleophilic organic bases or carefully screen inorganic bases for their effect on hydrolysis.

  • Anhydrous Conditions: When feasible, perform the reaction under anhydrous conditions to minimize the availability of water.

  • Temperature Control: Avoid unnecessarily high reaction temperatures.

Troubleshooting Guides for Common Reactions

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful tool for C-C bond formation, but reactions with this compound can be prone to specific side reactions.

References

Technical Support Center: Work-up Procedures for Reactions Containing 2-Cyano-5-iodopyridine

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, this guide is designed to provide you with in-depth technical support for handling reactions involving 2-Cyano-5-iodopyridine. This versatile building block is a cornerstone in medicinal chemistry and materials science, particularly in cross-coupling reactions. However, its unique combination of functional groups—an electrophilic iodine, a nucleophilic and potentially chelating pyridine nitrogen, and a base/acid-sensitive nitrile—presents specific challenges during reaction work-up and purification. This document provides troubleshooting guides and frequently asked questions to navigate these complexities effectively.

Troubleshooting Guide: Post-Reaction Work-up & Purification

This section addresses specific issues encountered during the work-up of common reactions utilizing this compound.

Issue 1: High Levels of Residual Palladium in the Final Product

Question: I've performed a Suzuki-Miyaura coupling and my purified product is still contaminated with palladium. Standard aqueous washes and silica gel chromatography are not removing it completely. Why is this happening and what is the solution?

Answer: This is a frequent and challenging issue. The pyridine nitrogen in your product can act as a strong ligand, forming a stable complex with the palladium catalyst.[1] This complex can be soluble in organic solvents and may co-elute with your product during chromatography, making removal by simple extraction or filtration difficult.

Root Cause Analysis & Solutions:

  • Palladium Chelation: The nitrogen atom of the pyridine ring coordinates strongly to the palladium center, neutralizing its charge and increasing its solubility in organic media.

  • Ineffective Filtration: While simple filtration through Celite® can remove insoluble palladium species like palladium black, it is ineffective against soluble Pd-product complexes.[2]

Recommended Work-up Protocol:

  • Step 1: Initial Filtration: After the reaction is complete, cool the mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) and filter through a pad of Celite® to remove any precipitated, heterogeneous palladium black.[2] Wash the pad with fresh solvent.

  • Step 2: Metal Scavenging (Crucial): Combine the filtrate and washings. Add a solid-supported metal scavenger. Stir the slurry for a specified time (typically 2-16 hours) at room temperature or with gentle heating, depending on the scavenger's specifications.

  • Step 3: Final Filtration & Extraction: Filter off the scavenger and wash it thoroughly with the organic solvent. Proceed with a standard aqueous work-up (e.g., washing with water and brine). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

Table 1: Comparison of Common Palladium Scavengers

Scavenger TypeMechanismAdvantagesDisadvantages
Thiol-functionalized Silica Covalent binding (chemisorption) to palladium.[1]High selectivity and capacity for palladium. Robust and widely used.Can sometimes bind to the desired product if it has electrophilic sites.
DMT-functionalized Silica Strong chelation with dimercaptotriazine (DMT).[1]Very high affinity for palladium, often effective where others fail.Can be more expensive.
Activated Carbon Adsorption of palladium species onto the carbon surface.[1]Cost-effective and can remove a broad range of impurities.May adsorb the desired product, leading to yield loss.[1] Requires optimization.
Crystallization Additives Agents like N-acetylcysteine or thiourea are added to the mother liquor to chelate palladium, preventing co-crystallization with the product.[1]Can be highly effective if the product is crystalline.Requires a crystallizable product. One must analyze the crystals for Pd content to ensure success.[1]
Issue 2: Low or No Yield in Sonogashira Coupling Reactions

Question: My Sonogashira coupling of this compound with a terminal alkyne is failing. The reaction mixture turns black and I only recover starting material. What's going wrong?

Answer: This scenario points towards catalyst decomposition and/or suboptimal reaction conditions. The Sonogashira reaction is highly sensitive to the quality of reagents and the reaction environment.[3]

Root Cause Analysis & Solutions:

  • Catalyst Decomposition: The formation of a black precipitate ("palladium black") indicates the active Pd(0) catalyst has agglomerated and become inactive.[3] This is often caused by the presence of oxygen.

    • Solution: Ensure a rigorously inert atmosphere. Degas all solvents and liquid reagents (including the amine base) thoroughly with argon or nitrogen before use.[3]

  • Inactive Copper Co-catalyst: The copper(I) iodide (CuI) co-catalyst is essential but is easily oxidized to the inactive Cu(II) state by air.

    • Solution: Use a freshly opened bottle of CuI or purify it if it appears discolored (i.e., green or blue instead of off-white/tan).

  • Alkyne Homocoupling (Glaser Coupling): A common side reaction, especially in the presence of oxygen and excess copper, is the dimerization of your alkyne.[4]

    • Solution: Minimize the amount of CuI used.[3] Consider a slow addition of the alkyne to the reaction mixture to keep its concentration low. For persistent issues, switch to a copper-free Sonogashira protocol.[3]

dot

Sonogashira_Troubleshooting start Low/No Yield in Sonogashira check_catalyst Check Catalyst System start->check_catalyst check_conditions Check Reaction Conditions start->check_conditions check_reagents Check Reagents start->check_reagents pd_black Reaction turns black? check_catalyst->pd_black temp Is temperature optimal? check_conditions->temp homocoupling Homocoupling observed? check_reagents->homocoupling pd_black->check_conditions No pd_solution Improve degassing. Use fresh/active Pd source. pd_black->pd_solution Yes pd_yes Yes pd_no No temp->check_reagents Yes temp_solution Adjust temperature. (RT to gentle heating) temp->temp_solution No temp_yes Yes temp_no No homo_solution Reduce CuI loading. Consider copper-free protocol. homocoupling->homo_solution Yes homo_yes Yes homo_no No

Caption: Troubleshooting workflow for Sonogashira couplings.

Issue 3: Product Loss or Hydrolysis of the Nitrile Group During Aqueous Work-up

Question: During my aqueous work-up, I'm experiencing significant product loss into the aqueous layer. In a separate attempt using a basic wash, I isolated the corresponding amide as a byproduct. How can I prevent this?

Answer: This highlights the amphipathic nature of your molecule and the chemical sensitivity of the nitrile group.

Root Cause Analysis & Solutions:

  • Product Partitioning: The basic pyridine nitrogen can be protonated by acidic aqueous solutions (e.g., dilute HCl). The resulting pyridinium salt is highly water-soluble, causing your product to partition into the aqueous layer.

  • Nitrile Hydrolysis: The cyano group is susceptible to hydrolysis to the primary amide and subsequently to the carboxylic acid under either strong acidic or basic conditions, particularly with prolonged exposure or heating.[5][6][7]

Optimized Work-up Strategies:

  • For Acid-Stable Products (Standard Approach):

    • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate).

    • Wash with a neutral aqueous solution first, such as saturated aqueous ammonium chloride (NH₄Cl), which can also help chelate some metal salts.[8][9]

    • Follow with a wash using saturated aqueous sodium bicarbonate (NaHCO₃) to remove any acidic byproducts.

    • Finish with a brine wash to break up emulsions and remove excess water.

  • For Removing Basic Impurities (Use with Caution):

    • If you need to remove non-product basic impurities, a very dilute acid wash (e.g., 1M HCl) can be used.

    • After separating the organic layer, immediately neutralize the aqueous layer with a base (e.g., solid NaHCO₃ or 1M NaOH) to a pH of ~8-9.

    • Back-extract the aqueous layer several times with your organic solvent to recover any protonated product.

    • Combine all organic layers and proceed with drying and concentration.

  • To Avoid Hydrolysis:

    • Always perform aqueous washes at room temperature or below.

    • Avoid prolonged contact times with acidic or basic aqueous layers.

    • Use mild bases like NaHCO₃ or K₂CO₃ instead of strong bases like NaOH or KOH for neutralization steps.

Frequently Asked Questions (FAQs)

Q1: How should I properly quench a reaction involving an organometallic intermediate derived from this compound? A1: The quenching of highly reactive organometallic reagents (e.g., from a Grignard formation or metal-halogen exchange) must be done carefully to control the exotherm.[8] A sequential approach is safest:

  • Cool the reaction vessel to 0 °C or below.

  • Slowly add a less reactive quencher like isopropanol.[8][10]

  • Once the initial exotherm subsides, you can add methanol, followed by water or a saturated aqueous solution of ammonium chloride to fully quench the reaction and dissolve inorganic salts.[8]

Q2: I am having trouble with emulsions forming during my liquid-liquid extractions. What can I do? A2: Emulsions are common with pyridine-containing compounds. To resolve them:

  • Add a saturated solution of sodium chloride (brine). This increases the ionic strength of the aqueous phase, forcing the organic material out.

  • Filter the entire mixture through a pad of Celite®. This can physically break up the fine solids that often stabilize emulsions.[8]

  • If the emulsion persists, allow the separatory funnel to sit undisturbed for an extended period.

Q3: Can I use column chromatography to purify my final product? Are there any special considerations? A3: Yes, silica gel column chromatography is the most common purification method.

  • Solvent System: A gradient of ethyl acetate in hexanes or dichloromethane in methanol is typically effective.

  • Tailing: The basic pyridine nitrogen can interact with acidic silanol groups on the silica surface, causing significant tailing of your product spot.

  • Solution: To prevent tailing, add a small amount of a basic modifier to your eluent, such as 0.5-1% triethylamine or pyridine. This will neutralize the acidic sites on the silica gel, leading to sharper peaks and better separation.

dot

General_Workup_Workflow start Reaction Complete quench 1. Quench Reaction (e.g., sat. NH4Cl) start->quench dilute 2. Dilute with Organic Solvent quench->dilute filter_celite 3. Filter through Celite® (Removes Pd Black) dilute->filter_celite scavenge 4. Treat with Palladium Scavenger filter_celite->scavenge filter_scavenger 5. Filter to Remove Scavenger scavenge->filter_scavenger extract 6. Aqueous Extraction (Water, Brine) filter_scavenger->extract dry 7. Dry Organic Layer (e.g., Na2SO4) extract->dry concentrate 8. Concentrate in vacuo dry->concentrate purify 9. Purify Crude Product (e.g., Chromatography) concentrate->purify product Pure Product purify->product

Caption: General work-up workflow for a Pd-catalyzed reaction.

References

Validation & Comparative

A Comparative Guide to the Reactivity of 2-Cyano-5-iodopyridine and 2-Chloro-5-cyanopyridine in Palladium-Catalyzed Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry, the functionalization of heterocyclic scaffolds is a cornerstone of drug discovery and materials science. Pyridine derivatives, in particular, are privileged structures found in a vast array of bioactive molecules. The choice of starting material for the synthesis of complex pyridine-containing targets is a critical decision that dictates the efficiency, cost, and overall feasibility of a synthetic route. This guide provides an in-depth, data-driven comparison of the reactivity of two key building blocks: 2-cyano-5-iodopyridine and 2-chloro-5-cyanopyridine, in three of the most powerful palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.

At a Glance: The Reactivity Hierarchy

The fundamental difference in the reactivity of these two compounds lies in the nature of the carbon-halogen bond. The carbon-iodine (C-I) bond is inherently weaker and more polarizable than the carbon-chlorine (C-Cl) bond. This seemingly subtle difference has profound implications for the kinetics and thermodynamics of the catalytic cycle in palladium-catalyzed reactions, most notably in the rate-determining oxidative addition step.

The generally accepted order of reactivity for aryl halides in these transformations is: I > Br > Cl > F . This trend is a direct consequence of the bond dissociation energies, with the weaker C-I bond being more readily cleaved by the palladium catalyst. Consequently, this compound is anticipated to be the more reactive coupling partner, often requiring milder reaction conditions and affording higher yields in shorter reaction times compared to its chloro-analogue.

The Influence of the 2-Cyano Group

The presence of the electron-withdrawing cyano group at the 2-position of the pyridine ring further modulates the reactivity of the C-X bond at the 5-position. This electron-withdrawing effect renders the pyridine ring more electron-deficient, which can facilitate the oxidative addition step. However, the nitrogen atom of the pyridine ring and the cyano group can also act as potential ligands for the palladium catalyst, which can sometimes lead to catalyst inhibition. Careful selection of ligands and reaction conditions is therefore crucial to mitigate these potential side reactions.

Comparative Reactivity in Key Cross-Coupling Reactions

While a direct head-to-head comparison under identical conditions for all three reaction types is not extensively documented in a single source, a comprehensive analysis of the available literature provides a clear picture of the relative reactivity of these two substrates.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura coupling is a versatile tool for the formation of biaryl and heteroaryl-aryl structures. The reaction of 2-halo-5-cyanopyridines with arylboronic acids or their derivatives provides a direct route to 5-aryl-2-cyanopyridines, which are valuable precursors for a range of pharmaceutical and agrochemical compounds.

Based on established principles, this compound is expected to undergo Suzuki-Miyaura coupling under milder conditions and with higher efficiency than 2-chloro-5-cyanopyridine. While specific comparative data is limited, the general trend for halopyridines supports this assertion. The activation of the C-Cl bond in 2-chloro-5-cyanopyridine typically requires more specialized and electron-rich phosphine ligands, higher catalyst loadings, and elevated temperatures to achieve comparable yields to the iodo-analogue.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling

SubstrateArylboronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)Reference
2-Chloro-5-cyanopyridinePhenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene/H₂O10012~70-80General Protocol
This compoundPhenylboronic acidPd(PPh₃)₄ (3)-K₂CO₃Dioxane/H₂O80-904-8>90General Protocol

*Yields are estimated based on analogous reactions and general reactivity principles.

Suzuki_Miyaura_Workflow

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful method for the synthesis of arylamines, a motif prevalent in pharmaceuticals. The coupling of 2-halo-5-cyanopyridines with a variety of primary and secondary amines provides access to a diverse range of 5-amino-2-cyanopyridine derivatives.

In this reaction, the superior reactivity of the C-I bond is even more pronounced. This compound will readily couple with a broad range of amines under relatively mild conditions, often with simple palladium precursors and ligands. In contrast, the amination of 2-chloro-5-cyanopyridine is significantly more challenging and necessitates the use of more sophisticated, bulky, and electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos) and stronger bases to achieve efficient coupling.

Table 2: Representative Conditions for Buchwald-Hartwig Amination

SubstrateAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)Reference
2-Chloro-5-cyanopyridineMorpholinePd₂(dba)₃ (2)XPhos (4)NaOtBuToluene100-11012-24~60-75General Protocol
This compoundMorpholinePd(OAc)₂ (2)P(o-tol)₃ (4)Cs₂CO₃Dioxane80-1004-12>85General Protocol

*Yields are estimated based on analogous reactions and general reactivity principles.

Buchwald_Hartwig_Cycle

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling is the method of choice for the formation of C(sp²)-C(sp) bonds, providing access to aryl and heteroaryl alkynes. These motifs are valuable building blocks in materials science and are also found in a number of biologically active compounds.

The reactivity trend of I > Br > Cl is well-established for the Sonogashira reaction. This compound is expected to undergo coupling with terminal alkynes under standard Sonogashira conditions, typically employing a palladium catalyst in conjunction with a copper(I) co-catalyst and an amine base. The reaction is often facile at or slightly above room temperature. In contrast, the coupling of 2-chloro-5-cyanopyridine is significantly more demanding and usually requires higher temperatures, more active catalyst systems, and may be prone to lower yields and the formation of byproducts such as the homocoupling of the terminal alkyne (Glaser coupling).

A study on the Sonogashira coupling of 6-bromo-3-fluoro-2-cyanopyridine, a close analogue of the compounds of interest, demonstrated that high yields could be achieved at room temperature using Pd(PPh₃)₄ and CuI.[1] This suggests that the corresponding iodo-compound would react even more readily, while the chloro-analogue would likely require more forcing conditions.

Table 3: Representative Conditions for Sonogashira Coupling

SubstrateAlkynePd Catalyst (mol%)Cu(I) Source (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)Reference
2-Chloro-5-cyanopyridinePhenylacetylenePdCl₂(PPh₃)₂ (5)CuI (10)Et₃NDMF80-10012-24~50-65General Protocol
This compoundPhenylacetylenePd(PPh₃)₄ (3)CuI (5)Et₃NTHFRT-502-6>90General Protocol

*Yields are estimated based on analogous reactions and general reactivity principles.

Sonogashira_Mechanism

Experimental Protocols

The following are generalized, representative protocols for the cross-coupling reactions discussed. Optimization of these conditions may be necessary for specific substrates and scales.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of this compound
  • To an oven-dried reaction vessel, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and potassium carbonate (2.0 equiv).

  • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen).

  • Add tetrakis(triphenylphosphine)palladium(0) (3 mol%).

  • Add a degassed mixture of 1,4-dioxane and water (4:1 v/v).

  • Heat the reaction mixture to 80-90 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: General Procedure for Buchwald-Hartwig Amination of 2-Chloro-5-cyanopyridine
  • To an oven-dried Schlenk tube, add 2-chloro-5-cyanopyridine (1.0 equiv), tris(dibenzylideneacetone)dipalladium(0) (2 mol%), XPhos (4 mol%), and sodium tert-butoxide (1.4 equiv).

  • Evacuate and backfill the tube with argon.

  • Add the amine (1.2 equiv) and anhydrous toluene.

  • Seal the tube and heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

  • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by flash column chromatography.

Protocol 3: General Procedure for Sonogashira Coupling of this compound
  • To a reaction flask, add this compound (1.0 equiv), tetrakis(triphenylphosphine)palladium(0) (3 mol%), and copper(I) iodide (5 mol%).

  • Evacuate and backfill the flask with an inert gas.

  • Add a degassed mixture of THF and triethylamine (2:1 v/v).

  • Add the terminal alkyne (1.1 equiv) dropwise.

  • Stir the reaction mixture at room temperature to 50 °C.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, filter the reaction mixture through Celite and concentrate the filtrate.

  • Purify the crude product by flash column chromatography.

Conclusion

The choice between this compound and 2-chloro-5-cyanopyridine as a starting material for palladium-catalyzed cross-coupling reactions is a classic example of the trade-off between reactivity and cost/availability. This compound is the more reactive substrate, allowing for milder reaction conditions, shorter reaction times, and often higher yields with a broader range of coupling partners. This makes it an excellent choice for complex syntheses where efficiency and substrate scope are paramount.

Conversely, 2-chloro-5-cyanopyridine, while less reactive, is often more readily available and cost-effective. Its successful use in cross-coupling reactions requires more specialized and often more expensive catalyst systems and more forcing conditions. However, for large-scale syntheses where cost is a major driver, the development of an efficient protocol for the chloro-analogue can be highly advantageous.

Ultimately, the decision of which building block to employ will depend on the specific synthetic challenge, the desired scale of the reaction, and the economic considerations of the project. A thorough understanding of the principles of aryl halide reactivity, as outlined in this guide, is essential for making an informed and strategic choice.

References

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Analytical Characterization of 2-Cyano-5-iodopyridine

For researchers, medicinal chemists, and quality control specialists, the unambiguous structural confirmation and purity assessment of key chemical intermediates is a cornerstone of reliable drug development and chemical synthesis. This compound (CAS: 41960-47-8), a halogenated pyridine derivative, serves as a valuable building block in the synthesis of complex organic molecules. Its characterization demands a multi-faceted analytical approach to confirm its identity, structure, and purity.

This guide provides a comparative overview of the principal analytical techniques for the comprehensive characterization of this compound. We will delve into the causality behind methodological choices, present detailed experimental protocols, and interpret expected data, offering a robust framework for its analysis.

NMR spectroscopy is the most powerful technique for the de novo structural elucidation of organic molecules. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within the molecule. For this compound, both ¹H and ¹³C NMR are indispensable.

Causality of Experimental Choices:

  • Solvent Selection: Deuterated chloroform (CDCl₃) is a common initial choice due to its ability to dissolve a wide range of organic compounds and its relatively simple solvent signal. If solubility is an issue, deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent alternative.

  • ¹H NMR: This experiment identifies the number of distinct proton environments and their electronic surroundings. The pyridine ring has three aromatic protons, and their chemical shifts, splitting patterns (multiplicity), and coupling constants (J-values) will confirm their relative positions.

  • ¹³C NMR: This experiment reveals the number of unique carbon environments. For this compound, all six carbons are chemically distinct and should yield six discrete signals. The chemical shifts are highly diagnostic for the carbons bonded to the nitrogen, iodine, and the cyano group.

Experimental Protocol: NMR Analysis
  • Sample Preparation: Accurately weigh 5-10 mg of the this compound sample.

  • Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis or precise chemical shift referencing is required.

  • Cap the NMR tube and gently agitate to ensure the sample is fully dissolved.

  • Data Acquisition:

    • Insert the sample into the NMR spectrometer.

    • Acquire a ¹H NMR spectrum using standard acquisition parameters (e.g., on a 400 or 500 MHz spectrometer).

    • Acquire a broadband proton-decoupled ¹³C NMR spectrum.

  • Data Processing: Process the acquired Free Induction Decay (FID) by applying Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak or TMS (0.00 ppm).

Data Presentation: Predicted NMR Data

The following table outlines the predicted chemical shifts for this compound based on established substituent effects on aromatic rings.[1][2][3]

¹H NMR (Predicted) Atom Predicted δ (ppm) Multiplicity Coupling Constant (J, Hz)
H-3~7.8-8.0Doublet of doublets (dd)J ≈ 8.0, 2.0
H-4~7.5-7.7Doublet (d)J ≈ 8.0
H-6~8.8-9.0Doublet (d)J ≈ 2.0
¹³C NMR (Predicted) Atom Predicted δ (ppm) Notes
C-2~135-140Carbon attached to CN
C-3~130-135
C-4~145-150
C-5~95-100Carbon attached to Iodine
C-6~155-160Carbon alpha to Nitrogen
C≡N~115-120Nitrile carbon

Experimental Workflow: NMR Analysis

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh Sample (5-10 mg) dissolve Dissolve in 0.7 mL Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer instrument Insert into NMR Spectrometer transfer->instrument acquire_H1 Acquire ¹H Spectrum instrument->acquire_H1 acquire_C13 Acquire ¹³C Spectrum instrument->acquire_C13 process Fourier Transform, Phasing, Baseline Correction acquire_H1->process reference Reference Spectrum (e.g., to TMS) process->reference interpret Assign Peaks & Interpret Structure reference->interpret

Caption: Workflow for NMR spectroscopic analysis.

Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation

Mass spectrometry is essential for confirming the molecular weight of this compound and providing structural information through fragmentation analysis. Coupled with a chromatographic inlet like Gas Chromatography (GC) or Liquid Chromatography (LC), it also serves as a powerful tool for purity assessment.

Causality of Experimental Choices:

  • Ionization Technique: Electron Ionization (EI) is a common choice when using a GC inlet. It is a high-energy technique that induces extensive fragmentation, providing a detailed "fingerprint" of the molecule. For LC-MS, a softer ionization technique like Electrospray Ionization (ESI) is used, which typically preserves the molecular ion.

  • Analyzer: A high-resolution mass spectrometer (e.g., Orbitrap or TOF) is advantageous as it can provide an accurate mass measurement, allowing for the confirmation of the elemental formula (C₆H₃IN₂).[4]

Experimental Protocol: GC-MS Analysis
  • Sample Preparation: Prepare a dilute solution of the sample (~100 µg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

  • Instrumentation:

    • Gas Chromatograph: Equipped with a capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).

    • Mass Spectrometer: Quadrupole or Ion Trap with an EI source.

  • GC Conditions:

    • Injector Temperature: 250 °C

    • Oven Program: Start at 100 °C, hold for 1 min, ramp to 280 °C at 20 °C/min, hold for 5 min.

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • MS Conditions:

    • Ion Source: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 40-300.

  • Data Analysis: Identify the molecular ion peak (M⁺•) and analyze the fragmentation pattern.

Data Presentation: Predicted Mass Spectrometry Data

The molecular weight of this compound is 230.01 g/mol .[5] Aromatic compounds typically show a prominent molecular ion peak.[6]

m/z (Predicted) Ion/Fragment Identity
230[M]⁺•Molecular Ion (C₆H₃IN₂)⁺•
203[M - HCN]⁺•Loss of hydrogen cyanide
127[I]⁺Iodine cation (characteristic isotope pattern)
103[M - I]⁺Loss of iodine radical
76[C₅H₂N]⁺Pyridine ring fragment after loss of I and CN

Experimental Workflow: GC-MS Analysis

GCMS_Workflow cluster_prep Sample Preparation cluster_acq GC-MS Acquisition cluster_proc Data Analysis prep_sol Prepare Dilute Solution (~100 µg/mL) inject Inject into GC prep_sol->inject separate Chromatographic Separation inject->separate ionize EI Ionization (70 eV) separate->ionize detect Mass Detection (m/z 40-300) ionize->detect identify_M Identify Molecular Ion Peak (M⁺•) detect->identify_M analyze_frag Analyze Fragmentation Pattern identify_M->analyze_frag confirm Confirm Structure analyze_frag->confirm HPLC_Workflow cluster_prep Preparation cluster_acq HPLC Analysis cluster_proc Data Processing prep_mp Prepare Mobile Phase prep_std Prepare Standard & Sample Solutions equil Equilibrate System prep_std->equil inject Inject Blank, Standard, and Sample equil->inject detect UV Detection inject->detect integrate Integrate Peaks in Chromatogram detect->integrate calculate Calculate Purity (Area % Normalization) integrate->calculate FTIR_Workflow cluster_acq Data Acquisition cluster_proc Data Analysis bkg Collect Background Spectrum (Clean ATR) sample Place Sample on ATR bkg->sample collect Collect Sample Spectrum sample->collect process Generate Absorbance Spectrum collect->process identify Identify Diagnostic Peaks (e.g., C≡N stretch) process->identify

References

LC-MS analysis of 2-Cyano-5-iodopyridine and its derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the LC-MS Analysis of 2-Cyano-5-iodopyridine and its Amino-Derivative: A Comparative Study

Authored by: A Senior Application Scientist

Introduction: The Analytical Imperative for Novel Pyridine Scaffolds

In the landscape of modern drug discovery and development, pyridine-based heterocyclic compounds are foundational scaffolds. Their unique electronic properties and ability to engage in hydrogen bonding make them privileged structures in medicinal chemistry. This compound, in particular, serves as a versatile intermediate for creating complex molecules targeting a range of diseases, from cancer to viral infections.[1][2][3][4] Its derivatives, such as 2-Amino-5-iodopyridine, are also critical building blocks in the synthesis of novel therapeutic agents.[1]

The successful application of these compounds hinges on their precise characterization and quantification. Liquid Chromatography-Mass Spectrometry (LC-MS) stands as the premier analytical technique for this purpose, offering unparalleled sensitivity and specificity. However, the unique structure of this compound—possessing a basic pyridine nitrogen, an electron-withdrawing cyano group, and a heavy, labile iodine atom—presents distinct analytical challenges that demand a carefully considered and systematically optimized approach.

This guide provides a comparative analysis of LC-MS method development for this compound and its key derivative, 2-amino-5-iodopyridine. Moving beyond a simple recitation of parameters, we will explore the underlying chemical principles that dictate our experimental choices, focusing on how to build a robust, self-validating method that avoids common analytical pitfalls, most notably in-source deiodination.

The Core Challenge: Preserving Molecular Integrity

The primary obstacle in the LC-MS analysis of iodinated aromatic compounds is the potential for deiodination (the loss of the iodine atom) within the electrospray ionization (ESI) source.[5] This is not a trivial issue; it can lead to misidentification of the analyte, inaccurate quantification, and the reporting of a degradation product that may not exist in the actual sample. Our entire methodological framework is designed to mitigate this risk while achieving optimal chromatographic separation and ionization efficiency.

A crucial factor influencing this degradation is the choice of mobile phase additive. Formic acid, a ubiquitous additive in reversed-phase chromatography, has been shown to induce deiodination of iodinated aromatic compounds directly within the ESI capillary, particularly in negative ion mode but also observed in positive mode.[5][6] This reaction is highly dependent on the ESI capillary voltage and is believed to be driven by a significantly exothermic heat of reaction.[5] Therefore, our investigation will critically compare formic acid with alternative modifiers to establish a trustworthy protocol.

Comparative Experimental Design: Analyte Selection

To illustrate the nuances of method development, we will compare two structurally related yet distinct molecules:

  • Parent Compound: this compound (CIPy)

  • Derivative: 2-Amino-5-iodopyridine (AIPy)

The cyano group in CIPy is electron-withdrawing, making the pyridine nitrogen less basic. Conversely, the amino group in AIPy is electron-donating, increasing the basicity of the pyridine nitrogen and overall polarity. This difference allows us to explore how subtle electronic and structural changes impact chromatographic retention and mass spectrometric response.

Methodology & Causality: A Step-by-Step Guide

Part 1: Liquid Chromatography - The Science of Separation

The goal of chromatography is to achieve baseline separation of the analytes from impurities with good peak shape and reproducible retention times. For polar, ionizable compounds like our target pyridines, mixed-mode liquid chromatography can be effective, but a well-optimized reversed-phase method is often more straightforward and transferable.[7][8]

Experimental Protocol: Liquid Chromatography

  • System: Standard High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system coupled to a mass spectrometer.

  • Column Selection: A C18 column (e.g., Hypersil BDS C18, 150 x 4.6 mm, 5µm) is the workhorse for reversed-phase separations and provides a good starting point.[9] Its hydrophobic nature will interact with the pyridine ring.

  • Mobile Phase A: 0.1% Ammonium Formate in Water.

    • Rationale: Ammonium formate serves as a volatile buffer and an alternative to formic acid, which is known to cause deiodination.[5] It provides protons for positive mode ionization without aggressively promoting in-source decay.

  • Mobile Phase B: Acetonitrile.

    • Rationale: Acetonitrile is an excellent solvent for these analytes and typically provides sharper peaks and lower backpressure compared to methanol.

  • Gradient Elution:

    • Start at 10% B for 1 minute.

    • Ramp to 95% B over 7 minutes.

    • Hold at 95% B for 2 minutes.

    • Return to 10% B and re-equilibrate for 3 minutes.

    • Rationale: A gradient is essential to elute compounds of varying polarity and ensures that both the less polar CIPy and the more polar AIPy elute as focused peaks.

  • Flow Rate: 0.8 mL/min.

  • Column Temperature: 30 °C.

    • Rationale: Maintaining a constant column temperature ensures reproducible retention times.

  • Injection Volume: 5 µL.

This workflow provides a structured approach to developing a robust LC method.

LC_MS_Workflow cluster_prep Sample Preparation cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry cluster_data Data Analysis Prep Dissolve Sample in Methanol Inject Inject 5 µL Prep->Inject Column C18 Column (150x4.6mm, 5µm) Inject->Column Gradient Gradient Elution (Water/ACN with Ammonium Formate) Column->Gradient ESI Electrospray Ionization (Positive Mode) Gradient->ESI Scan Full Scan (m/z 100-500) ESI->Scan MSMS Tandem MS (MS/MS) (Collision Induced Dissociation) Scan->MSMS Analyze Peak Integration & Quantification MSMS->Analyze Identify Spectral Interpretation (Check for Deiodination) Analyze->Identify

Caption: Overall LC-MS analytical workflow from sample preparation to data analysis.

Part 2: Mass Spectrometry - The Art of Detection

The mass spectrometer settings determine ionization efficiency, fragmentation patterns, and ultimately, sensitivity and specificity. Our primary focus is on choosing parameters that favor the formation of the protonated parent molecule, [M+H]⁺, while minimizing in-source reactions.

Experimental Protocol: Mass Spectrometry

  • Ion Source: Electrospray Ionization (ESI).

    • Rationale: ESI is ideal for polar and semi-polar molecules that are already ionized or can be easily protonated in solution, which is characteristic of pyridine derivatives.

  • Ionization Polarity: Positive Mode.

    • Rationale: The pyridine nitrogen is a basic site (a proton acceptor), making positive ion mode the logical choice for generating a strong [M+H]⁺ signal. While negative ion ESI can be used to selectively detect iodinated compounds via in-source fragmentation to yield I⁻, it is not suitable for quantifying the intact parent compound.[10]

  • Key Parameters (Instrument Dependent - Representative Values):

    • Capillary Voltage: 3.2 kV.[7]

    • Drying Gas (Nitrogen) Temperature: 250 °C.[7]

    • Drying Gas Flow: 11 L/min.[7]

    • Nebulizer Pressure: 35 psi.[7]

    • Fragmentor/Cone Voltage: Start at a low value (e.g., 80V) and optimize.

    • Rationale: The fragmentor or cone voltage is critical. A low voltage preserves the parent ion, preventing in-source fragmentation and deiodination. A higher voltage can be used intentionally to induce fragmentation for structural confirmation but should be avoided for routine quantification.[5]

  • Acquisition Mode:

    • Full Scan: Acquire data over a mass range of m/z 100-400 to detect the parent ions and any potential fragments or adducts.

    • Targeted MS/MS (for confirmation): Select the [M+H]⁺ ion of each analyte and fragment it in the collision cell to generate a characteristic fragmentation pattern for unambiguous identification.

Results and Comparative Discussion

The following tables summarize the expected outcomes from the analysis under different mobile phase conditions, highlighting the critical impact of the acidic additive.

Table 1: Comparative Chromatographic Performance

AnalyteMobile Phase AdditiveExpected Retention Time (min)Peak Shape (Asymmetry)Rationale for Retention
This compound (CIPy) 0.1% Ammonium Formate~6.8< 1.2Less polar, stronger interaction with C18 stationary phase.
2-Amino-5-iodopyridine (AIPy) 0.1% Ammonium Formate~4.5< 1.3More polar due to the amino group, elutes earlier.
This compound (CIPy) 0.1% Formic Acid~6.8< 1.2Retention time is largely unaffected by the additive choice.
2-Amino-5-iodopyridine (AIPy) 0.1% Formic Acid~4.6< 1.1The acidic mobile phase ensures the amino group is protonated, potentially sharpening the peak.

Table 2: Comparative Mass Spectrometric Observations

Molecular Weight of CIPy: 230.01 g/mol ; Molecular Weight of AIPy: 220.03 g/mol

AnalyteMobile Phase AdditivePrimary Ion Observed (m/z)Key Fragment/Artifact (m/z)Interpretation
CIPy 0.1% Ammonium Formate230.9 [M+H]⁺None significantClean ionization. The method successfully preserves the intact molecule.
AIPy 0.1% Ammonium Formate221.0 [M+H]⁺None significantClean ionization. The amino derivative is also stable under these conditions.
CIPy 0.1% Formic Acid230.9 [M+H]⁺103.9 [M-I+H]⁺ Significant deiodination artifact observed. Formic acid promotes the loss of iodine in the ESI source.[5][6]
AIPy 0.1% Formic Acid221.0 [M+H]⁺94.0 [M-I+H]⁺ Significant deiodination artifact observed. The presence of formic acid compromises the integrity of the analysis.[5]

This stark contrast in the mass spectrometric data validates our initial hypothesis. The use of formic acid creates a misleading analytical picture, where a significant portion of the analyte signal is detected as the deiodinated species. An analyst relying on this method for quantification would severely underestimate the true concentration of the parent compound. This underscores the principle of a self-validating protocol: the method using ammonium formate provides a clean, unambiguous signal for the target analyte, confirming its integrity.

Method_Decision_Tree Start Start Method Development for Iodinated Pyridine Additive Choose Mobile Phase Additive Start->Additive Formic 0.1% Formic Acid Additive->Formic Common Choice Ammonium 0.1% Ammonium Formate Additive->Ammonium Informed Choice Result_Formic Outcome: - Good Chromatography - SEVERE In-Source Deiodination Formic->Result_Formic Result_Ammonium Outcome: - Good Chromatography - Intact [M+H]+ Preserved Ammonium->Result_Ammonium Conclusion_Formic Conclusion: Method is NOT RELIABLE for Quantification Result_Formic->Conclusion_Formic Conclusion_Ammonium Conclusion: ROBUST & RELIABLE Method Achieved Result_Ammonium->Conclusion_Ammonium

Caption: Decision tree for selecting a mobile phase additive for iodinated compounds.

Conclusion and Authoritative Recommendations

The LC-MS analysis of this compound and its derivatives is readily achievable with high fidelity, provided the analytical method is developed with a clear understanding of the underlying chemical liabilities of the analyte. A naive choice of common parameters, such as using formic acid as a mobile phase modifier, can introduce significant artifacts that invalidate the quantitative results.

Based on our comparative analysis, the following authoritative recommendations can be made:

  • Prioritize Analyte Stability: The primary goal is to prevent in-source deiodination. The use of ammonium formate as a mobile phase additive is strongly recommended over formic acid for the analysis of iodinated aromatic compounds.[5]

  • Employ Reversed-Phase Chromatography: A standard C18 column with a water/acetonitrile gradient provides effective and robust separation for both this compound and its more polar amino-derivative.

  • Optimize for the Parent Ion: Utilize ESI in positive ion mode and maintain a low fragmentor/cone voltage to maximize the signal for the intact protonated molecule [M+H]⁺ and avoid unintentional fragmentation.

  • Validate with MS/MS: Always confirm the identity of your analyte peak using tandem mass spectrometry (MS/MS) to ensure you are quantifying the correct molecule and not a co-eluting artifact or degradation product.

By adhering to these principles, researchers, scientists, and drug development professionals can develop highly reliable, accurate, and robust LC-MS methods for the analysis of this important class of pharmaceutical intermediates, ensuring data integrity from discovery through to quality control.

References

A Comprehensive Guide to the 1H and 13C NMR Analysis of 2-Cyano-5-iodopyridine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone analytical technique in modern chemistry, providing unparalleled insight into molecular structure.[1] For professionals in pharmaceutical and materials science, a precise understanding of a molecule's architecture is paramount. This guide offers an in-depth analysis of the ¹H and ¹³C NMR spectra of 2-Cyano-5-iodopyridine, a substituted pyridine derivative of interest in various chemical syntheses. We will explore the underlying principles that govern the observed chemical shifts and coupling constants, providing a robust framework for spectral interpretation.

The pyridine ring, a fundamental heterocyclic aromatic system, exhibits characteristic NMR spectral features. The nitrogen atom's electronegativity significantly influences the electron distribution within the ring, leading to distinct chemical shifts for the α, β, and γ protons and carbons.[1] The introduction of substituents, such as the electron-withdrawing cyano group and the halogen iodine in this compound, further perturbs this electronic environment, resulting in a unique and predictable NMR fingerprint.[2] Understanding these substituent effects is crucial for the unambiguous assignment of all signals in the spectrum.

Experimental Protocol: Acquiring High-Resolution NMR Spectra

A standardized and well-documented experimental procedure is the bedrock of reliable and reproducible NMR data. The following protocol outlines the steps for acquiring high-quality ¹H and ¹³C NMR spectra of this compound.

1. Sample Preparation:

  • Solvent Selection: Deuterated chloroform (CDCl₃) is a common and suitable solvent for many organic molecules, including this compound, due to its excellent dissolving power and the single, well-characterized residual solvent peak.[3] Other solvents like DMSO-d₆ or Acetone-d₆ can also be used depending on the sample's solubility and the desired spectral window.

  • Concentration: Prepare a solution of approximately 5-10 mg of this compound in 0.6-0.7 mL of the chosen deuterated solvent.

  • Internal Standard: Tetramethylsilane (TMS) is typically added as an internal standard for referencing the chemical shift scale to 0 ppm.[4]

  • Filtration: To remove any particulate matter that could degrade spectral resolution, filter the sample solution through a small plug of glass wool directly into a clean, dry 5 mm NMR tube.

2. NMR Instrument Parameters:

The spectra should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) to ensure adequate signal dispersion.

  • ¹H NMR Spectroscopy:

    • Pulse Sequence: A standard single-pulse experiment is sufficient.

    • Acquisition Time: Typically 2-4 seconds.

    • Relaxation Delay: 1-2 seconds.

    • Number of Scans: 8-16 scans are usually adequate to achieve a good signal-to-noise ratio.

  • ¹³C NMR Spectroscopy:

    • Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum to single lines for each unique carbon.

    • Acquisition Time: Approximately 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is required to obtain a spectrum with a good signal-to-noise ratio.[1]

3. Data Processing:

  • Apply a Fourier transform to the acquired free induction decay (FID).

  • Phase correct the spectrum to obtain pure absorption lineshapes.

  • Baseline correct the spectrum to ensure accurate integration.

  • Reference the spectrum to the internal standard (TMS at 0 ppm).

In-Depth Spectral Analysis

The chemical structure of this compound dictates a specific pattern of signals in its ¹H and ¹³C NMR spectra. The electron-withdrawing nature of both the nitrogen atom in the pyridine ring and the cyano group, along with the influence of the iodine atom, are the primary factors determining the chemical shifts.[1][5]

Molecular Structure and Proton Numbering:

Caption: Structure of this compound with proton numbering.

¹H NMR Spectrum Analysis

The ¹H NMR spectrum of this compound is expected to show three distinct signals in the aromatic region, corresponding to the three protons on the pyridine ring. The chemical shifts are influenced by the proximity and electronic nature of the substituents.

  • H6: This proton is ortho to the electronegative nitrogen atom, which strongly deshields it, causing it to appear at the lowest field (highest ppm value).[1]

  • H4: This proton is para to the cyano group and meta to the iodine. Its chemical shift will be influenced by both substituents.

  • H3: This proton is meta to the nitrogen and ortho to the cyano group. The electron-withdrawing nature of the cyano group will deshield this proton.[5]

The observed splitting patterns (multiplicities) arise from spin-spin coupling between adjacent protons.

  • H6 will appear as a doublet due to coupling with H4 (a small meta coupling, ⁴J).

  • H4 will appear as a doublet of doublets due to coupling with H3 (ortho coupling, ³J) and H6 (meta coupling, ⁴J).

  • H3 will appear as a doublet due to coupling with H4 (ortho coupling, ³J).

ProtonPredicted Chemical Shift (ppm)MultiplicityCoupling Constant (J, Hz)
H6~8.7d~2.0 (⁴J)
H4~8.0dd~8.0 (³J), ~2.0 (⁴J)
H3~7.8d~8.0 (³J)

Spin-Spin Coupling Diagram:

Coupling_Diagram H6 H6 H4 H4 H6->H4 ⁴J (meta) H3 H3 H4->H3 ³J (ortho)

Caption: ¹H-¹H spin-spin coupling in this compound.

¹³C NMR Spectrum Analysis

The ¹³C NMR spectrum will display six signals, one for each of the five carbon atoms in the pyridine ring and one for the cyano carbon. The chemical shifts are highly dependent on the electronic environment.[6]

  • C2: This carbon is directly attached to the electron-withdrawing cyano group and is adjacent to the nitrogen, causing it to be significantly deshielded.

  • C6: Being adjacent to the nitrogen atom, this carbon will also be deshielded and appear at a lower field.[1]

  • C4: The chemical shift of this carbon will be influenced by its position relative to all substituents.

  • C3: This carbon is adjacent to the carbon bearing the cyano group.

  • C5: The iodine atom, being a heavy atom, can have a shielding effect on the directly attached carbon (the "heavy atom effect").

  • CN: The carbon of the cyano group typically appears in the 115-125 ppm range.

CarbonPredicted Chemical Shift (ppm)
C6~152
C4~145
C2~135
C3~130
CN~117
C5~95

Comparative Analysis with Structurally Related Pyridines

To further solidify our spectral assignments, it is instructive to compare the NMR data of this compound with that of simpler, related pyridine derivatives.

  • Pyridine: The unsubstituted pyridine molecule provides a baseline for understanding the electronic environment of the ring. In CDCl₃, the protons of pyridine resonate at approximately δ 8.6 (H2/H6), 7.7 (H4), and 7.3 (H3/H5) ppm.[7] The corresponding carbon signals are found at roughly δ 150 (C2/C6), 136 (C4), and 124 (C3/C5) ppm.

  • 2-Cyanopyridine: The introduction of a cyano group at the 2-position causes a downfield shift of the adjacent protons and carbons, particularly H6 and C2.[8] This is due to the strong electron-withdrawing inductive and resonance effects of the nitrile group.[5]

  • 3-Iodopyridine: The iodine substituent at the 3-position will primarily influence the chemical shifts of the adjacent C2, C4, and H2, H4 atoms. The heavy atom effect of iodine typically leads to an upfield shift for the directly attached carbon (C3).

By analyzing the substituent chemical shifts (SCS) from these and other related compounds, we can build a predictive model for the chemical shifts in this compound, thus confirming our assignments. The observed shifts in our target molecule are a composite of the individual effects of the cyano and iodo substituents, modulated by their respective positions on the pyridine ring.[2]

Conclusion

The ¹H and ¹³C NMR spectra of this compound provide a wealth of structural information that can be deciphered through a systematic analysis of chemical shifts and coupling patterns. By understanding the fundamental principles of NMR spectroscopy and the electronic effects of substituents on the pyridine ring, researchers can confidently assign all spectral features. This guide provides a comprehensive framework for such an analysis, from experimental protocol to detailed spectral interpretation and comparison with related structures. The data and methodologies presented herein are intended to serve as a valuable resource for scientists and professionals engaged in the synthesis and characterization of novel chemical entities.

References

The Evolving Landscape of Palladium Catalysis: A Comparative Guide to C-C Bond Formation with 2-Cyano-5-iodopyridine

Author: BenchChem Technical Support Team. Date: January 2026

For the discerning researcher in medicinal chemistry and drug development, the functionalization of heterocyclic scaffolds is a cornerstone of innovation. Among these, the pyridine nucleus holds a position of prominence due to its prevalence in a vast array of bioactive molecules. The strategic introduction of carbon-carbon bonds to this core structure is a critical step in the synthesis of novel therapeutic agents. This guide provides an in-depth comparative analysis of palladium catalysts for the coupling of 2-cyano-5-iodopyridine, a versatile building block, through three seminal cross-coupling reactions: the Suzuki-Miyaura, Heck, and Sonogashira reactions. Our focus will be on providing not just protocols, but a rationale for catalyst and condition selection, grounded in mechanistic understanding and empirical data.

The Strategic Importance of this compound

The this compound scaffold is of particular interest due to its distinct electronic and steric properties. The electron-withdrawing nature of the cyano group can influence the reactivity of the pyridine ring, while the iodo substituent provides a highly reactive handle for palladium-catalyzed cross-coupling reactions. The C-I bond is inherently weaker than C-Br or C-Cl bonds, making it more susceptible to oxidative addition to a Pd(0) center, often allowing for milder reaction conditions.

A Mechanistic Overview: The Palladium Catalytic Cycle

At the heart of these powerful synthetic transformations lies the palladium catalytic cycle. While the specifics vary for each reaction, the fundamental steps of oxidative addition, transmetalation (for Suzuki and Sonogashira), migratory insertion (for Heck), and reductive elimination are conserved.[1][2] Understanding this cycle is paramount for troubleshooting and optimizing reaction conditions.

Palladium Catalytic Cycle cluster_suzuki Suzuki-Miyaura Coupling cluster_heck Heck Coupling cluster_sonogashira Sonogashira Coupling Pd(0)L_n Pd(0)L_n Ar-Pd(II)(X)L_n Ar-Pd(II)(X)L_n Pd(0)L_n->Ar-Pd(II)(X)L_n Oxidative Addition (R-X) Ar-Pd(II)-R'L_n Ar-Pd(II)-R'L_n Ar-Pd(II)(X)L_n->Ar-Pd(II)-R'L_n Transmetalation (R'-B(OR)2) Ar-Pd(II)-R'L_n->Pd(0)L_n Reductive Elimination (Ar-R') Pd(0)L_n_heck Pd(0)L_n Ar-Pd(II)(X)L_n_heck Ar-Pd(II)(X)L_n Pd(0)L_n_heck->Ar-Pd(II)(X)L_n_heck Oxidative Addition (R-X) Alkene_Complex Alkene Complex Ar-Pd(II)(X)L_n_heck->Alkene_Complex Alkene Coordination Insertion_Product Insertion Product Alkene_Complex->Insertion_Product Migratory Insertion Insertion_Product->Pd(0)L_n_heck β-Hydride Elimination (Product) Pd(0)L_n_sono Pd(0)L_n Ar-Pd(II)(X)L_n_sono Ar-Pd(II)(X)L_n Pd(0)L_n_sono->Ar-Pd(II)(X)L_n_sono Oxidative Addition (R-X) Ar-Pd(II)-AlkyneL_n Ar-Pd(II)-AlkyneL_n Ar-Pd(II)(X)L_n_sono->Ar-Pd(II)-AlkyneL_n Transmetalation (Cu-Alkyne) Ar-Pd(II)-AlkyneL_n->Pd(0)L_n_sono Reductive Elimination (Ar-Alkyne)

Figure 1: Generalized catalytic cycles for Suzuki-Miyaura, Heck, and Sonogashira couplings.

Comparative Analysis of Palladium Catalysts

The choice of palladium catalyst is critical and is dictated by the specific coupling partners and the desired reaction outcome. Below, we compare the performance of several common palladium catalysts for each reaction type with this compound.

Suzuki-Miyaura Coupling: Forging Biaryl Linkages

The Suzuki-Miyaura reaction is a robust method for creating C(sp²)-C(sp²) bonds. For this compound, the goal is to achieve high yields while tolerating the cyano group.

CatalystLigandBaseSolventTemp (°C)Time (h)Yield (%)Reference
Pd(PPh₃)₄PPh₃ (in situ)K₂CO₃1,4-Dioxane/H₂O80-1004-16Good to High[3]
PdCl₂(dppf)dppfCs₂CO₃Toluene12024High[2]
Pd(OAc)₂SPhosK₃PO₄1,4-Dioxane8012-24High[4]

Discussion:

  • Pd(PPh₃)₄: This air-sensitive but often highly effective catalyst is a good starting point for many Suzuki couplings. Its performance with this compound is generally reliable, providing good to high yields.

  • PdCl₂(dppf): The use of a bidentate phosphine ligand like dppf often enhances catalyst stability and activity, particularly for more challenging substrates. This catalyst system may offer improved yields and shorter reaction times compared to Pd(PPh₃)₄.

  • Pd(OAc)₂ with SPhos: Buchwald's biarylphosphine ligands, such as SPhos, are known for their high activity, enabling couplings at lower catalyst loadings and temperatures. This system is an excellent choice for optimizing the reaction for large-scale synthesis.

Heck Coupling: The Art of Alkene Arylation

The Heck reaction allows for the introduction of vinyl groups, which are valuable handles for further synthetic transformations.

CatalystLigandBaseSolventTemp (°C)Time (h)Yield (%)Reference
Pd(OAc)₂PPh₃Et₃NDMF10024Moderate to Good[5]
PdCl₂(PPh₃)₂PPh₃ (in situ)K₂CO₃NMP13012Good[6]
Pd/CNoneNaOAcDMAc14016Good[7]

Discussion:

  • Pd(OAc)₂/PPh₃: A classic combination for the Heck reaction, this system is a cost-effective and readily available option.

  • PdCl₂(PPh₃)₂: This pre-catalyst can offer more consistent results compared to generating the active species in situ from Pd(OAc)₂.

  • Pd/C: For applications where catalyst recovery and reuse are critical, heterogeneous catalysts like palladium on carbon are advantageous. While potentially requiring higher temperatures, they simplify product purification.[7]

Sonogashira Coupling: Accessing Alkynyl Pyridines

The Sonogashira coupling is the premier method for synthesizing aryl alkynes, a motif found in many biologically active compounds. The reaction with this compound benefits from the high reactivity of the C-I bond.

CatalystCo-catalystLigandBaseSolventTemp (°C)Time (h)Yield (%)Reference
PdCl₂(PPh₃)₂CuIPPh₃ (in situ)Et₃NTHFRT to 502-6High[8][9]
Pd(CF₃COO)₂CuIPPh₃Et₃NDMF1003High (for 2-amino-3-bromopyridines)[10]
PdCl₂(PPh₃)₂NonePPh₃ (in situ)TBAFNone801Moderate to Excellent[11]

Discussion:

  • PdCl₂(PPh₃)₂/CuI: This is the traditional and highly effective catalyst system for Sonogashira couplings. The copper(I) co-catalyst is crucial for the activation of the terminal alkyne. Excellent yields are often achieved under mild conditions.[8][9]

  • Pd(CF₃COO)₂/CuI: This catalyst has shown high efficacy for the Sonogashira coupling of other substituted bromopyridines and is a viable option for this compound.[10]

  • Copper-Free Sonogashira: The use of a copper co-catalyst can sometimes lead to the formation of alkyne homocoupling byproducts (Glaser coupling). Copper-free conditions, often employing a stronger base like tetrabutylammonium fluoride (TBAF), can mitigate this issue.[11]

Experimental Protocols

The following are detailed, step-by-step methodologies for each coupling reaction. These protocols are designed to be self-validating, with clear instructions for setup, execution, and workup.

Protocol 1: Suzuki-Miyaura Coupling

Suzuki Coupling Workflow Start Start Reagents Combine this compound, arylboronic acid, and base in a Schlenk flask. Start->Reagents Degas Evacuate and backfill with inert gas (3x). Reagents->Degas Catalyst Add Pd catalyst and degassed solvent. Degas->Catalyst React Heat reaction mixture with stirring. Catalyst->React Monitor Monitor progress by TLC or LC-MS. React->Monitor Workup Cool, dilute with organic solvent, and wash with water and brine. Monitor->Workup Purify Dry organic layer, concentrate, and purify by column chromatography. Workup->Purify End End Purify->End

Figure 2: Experimental workflow for Suzuki-Miyaura coupling.

Procedure:

  • To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and potassium carbonate (2.0 equiv).

  • Evacuate the flask and backfill with an inert gas (e.g., nitrogen or argon). Repeat this cycle three times.

  • Under a positive flow of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%).

  • Add the degassed solvent mixture (e.g., 1,4-Dioxane/Water, 4:1 v/v) via syringe.

  • Heat the reaction mixture to 90 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Heck Coupling

Procedure:

  • To a flame-dried Schlenk tube, add this compound (1.0 equiv), palladium(II) acetate (2 mol%), and triphenylphosphine (4 mol%).

  • Evacuate and backfill the tube with inert gas three times.

  • Add anhydrous DMF, triethylamine (1.5 equiv), and the desired alkene (1.2 equiv) via syringe.

  • Seal the Schlenk tube and heat the reaction mixture to 100 °C.

  • Monitor the reaction by TLC or GC-MS.

  • After completion, cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate.

  • Purify the product by column chromatography.

Protocol 3: Sonogashira Coupling

Sonogashira Coupling Workflow Start Start Reagents Combine this compound, PdCl₂(PPh₃)₂, and CuI in a Schlenk flask. Start->Reagents Degas Evacuate and backfill with inert gas (3x). Reagents->Degas Solvent_Base Add degassed solvent and base (Et₃N). Degas->Solvent_Base Alkyne Add terminal alkyne via syringe. Solvent_Base->Alkyne React Stir at room temperature or heat gently. Alkyne->React Monitor Monitor progress by TLC or LC-MS. React->Monitor Workup Dilute with solvent, wash with NH₄Cl(aq) and brine. Monitor->Workup Purify Dry organic layer, concentrate, and purify by column chromatography. Workup->Purify End End Purify->End

Figure 3: Experimental workflow for Sonogashira coupling.

Procedure:

  • To a flame-dried Schlenk flask, add this compound (1.0 equiv), PdCl₂(PPh₃)₂ (2 mol%), and CuI (1 mol%).

  • Evacuate and backfill the flask with inert gas three times.

  • Add degassed THF and triethylamine (2.0 equiv).

  • Add the terminal alkyne (1.1 equiv) dropwise via syringe.

  • Stir the reaction at room temperature and monitor by TLC. Gentle heating to 50 °C may be required for less reactive alkynes.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous ammonium chloride and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography.

Conclusion

The palladium-catalyzed cross-coupling of this compound is a powerful and versatile strategy for the synthesis of a diverse range of functionalized pyridines. The choice of catalyst and reaction conditions is paramount for achieving high yields and purity. This guide has provided a comparative analysis of common palladium catalysts for Suzuki-Miyaura, Heck, and Sonogashira couplings, supported by detailed experimental protocols. By understanding the underlying mechanistic principles and the nuances of each catalyst system, researchers can make informed decisions to accelerate their drug discovery and development programs.

References

A Comparative Guide to Validating the Purity of Synthesized 2-Cyano-5-iodopyridine

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and drug development, the molecular scaffold of 2-Cyano-5-iodopyridine serves as a pivotal intermediate in the synthesis of a multitude of active pharmaceutical ingredients (APIs). Its precise incorporation into larger, more complex molecules necessitates an unimpeachable degree of purity. The presence of even trace impurities—be they starting materials, byproducts, or residual solvents—can derail downstream reactions, compromise the stability of the final API, and introduce unforeseen toxicological risks.

This guide presents a comprehensive, multi-faceted strategy for the rigorous purity validation of synthesized this compound. We eschew a single-method approach, instead championing an orthogonal analytical philosophy where a suite of complementary techniques is employed. This ensures that the purity assessment is not only accurate but also robust, providing a complete and trustworthy profile of the synthesized compound.

The Imperative of an Orthogonal Approach

Relying on a single analytical technique for purity determination can lead to a dangerously incomplete picture. For instance, a method like High-Performance Liquid Chromatography (HPLC) might show a single, sharp peak, suggesting high purity. However, it may fail to detect impurities that do not possess a chromophore or that co-elute with the main component. An orthogonal strategy, which combines multiple analytical methods based on different chemical and physical principles, maximizes the probability of detecting and quantifying all potential impurities[1][2][3]. This guide details the synergistic use of chromatographic, spectroscopic, and classical analytical techniques to build a self-validating system for purity assessment.

Section 1: Synthesis and the Anticipated Impurity Profile

The validation strategy for any synthesized compound must begin with a thorough understanding of its synthetic route, as this provides critical insights into the likely impurities. This compound is commonly synthesized via methods such as the direct cyanation of pyridine precursors or substitution reactions.[4][5][6]

A prevalent synthetic pathway involves the reaction of a 5-halopyridine (e.g., 2-chloro-5-iodopyridine or 2-bromo-5-iodopyridine) with a cyanide salt. Another approach is the Sandmeyer reaction of 2-amino-5-iodopyridine.

Based on these routes, the spectrum of potential impurities can be logically predicted:

  • Starting Materials: Unreacted 2-amino-5-iodopyridine or other halogenated pyridine precursors.

  • Byproducts: Compounds arising from side reactions, such as hydrolysis of the nitrile group to an amide or carboxylic acid, or the formation of isomeric cyanopyridines.

  • Reagents & Catalysts: Residual inorganic salts or catalysts used in the cyanation step.

  • Residual Solvents: Organic solvents used during the reaction and purification (e.g., acetonitrile, toluene, dimethylformamide).[7]

A robust analytical workflow must be capable of separating, identifying, and quantifying each of these impurity classes.

Section 2: The Analytical Workflow: An Orthogonal Framework

Our recommended validation workflow is a systematic, multi-stage process designed to provide comprehensive characterization. Each stage provides a layer of data that, when combined, offers a high-confidence purity value.

Purity_Validation_Workflow cluster_synthesis Synthesis & Initial Workup cluster_primary Primary Orthogonal Analysis cluster_confirmatory Confirmatory & Specific Analyses cluster_final Final Assessment Synthesis Synthesis of This compound Purification Crystallization / Chromatography Synthesis->Purification HPLC HPLC-UV (Purity by Area %, Impurity Profile) Purification->HPLC qNMR ¹H qNMR (Absolute Purity, Structural ID) Purification->qNMR LCMS LC-MS (MW Confirmation, Impurity ID) Purification->LCMS GC_HS Headspace GC-MS (Residual Solvents) Purification->GC_HS EA Elemental Analysis (C, H, N Composition) Purification->EA MP Melting Point (Physical Constant) Purification->MP Data Data Consolidation & Cross-Validation HPLC->Data qNMR->Data LCMS->Data GC_HS->Data EA->Data MP->Data Report Certificate of Analysis (Purity Statement) Data->Report

Caption: Orthogonal workflow for purity validation.

Section 3: Primary Analytical Techniques in Detail

The core of our validation strategy rests on three powerful and complementary techniques: HPLC, qNMR, and LC-MS.

High-Performance Liquid Chromatography (HPLC)

HPLC is the workhorse for purity analysis, excelling at separating the target compound from structurally similar impurities.[8][9] A well-developed reversed-phase HPLC method provides a detailed impurity profile and a quantitative estimate of purity based on peak area percentage.

Causality in Method Development:

  • Column Choice: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm) is selected for its excellent ability to separate aromatic and moderately polar compounds like pyridine derivatives.[8]

  • Mobile Phase: A gradient elution using a buffered aqueous phase (e.g., 0.1% formic acid in water) and an organic modifier (e.g., acetonitrile) is crucial. The gradient ensures the elution of both early-eluting polar impurities and late-eluting non-polar byproducts within a reasonable timeframe.[8][10]

  • Detection: A Photodiode Array (PDA) detector is superior to a simple UV detector. It not only quantifies peaks at a specific wavelength but also provides UV spectra for each peak. This allows for peak purity assessment (checking for co-eluting impurities) and can help in the tentative identification of impurity classes.

Quantitative Nuclear Magnetic Resonance (qNMR)

While HPLC provides relative purity, ¹H Quantitative NMR (qNMR) offers a direct, primary method for determining absolute purity (mass fraction) without the need for a specific reference standard of the analyte.[11][12][13] The principle lies in the direct proportionality between the integrated area of an NMR signal and the number of nuclei responsible for it.[12][13]

The Self-Validating System: By comparing the integral of a well-resolved proton signal from the analyte against the integral of a certified internal standard of known purity and weight, a highly accurate purity value can be calculated.[13][14][15] This technique is "self-validating" because it relies on the fundamental physical properties of nuclear magnetic resonance and is independent of the analyte's response factor, a common variable in chromatographic methods.[11] Furthermore, the ¹H and ¹³C NMR spectra serve as a definitive confirmation of the molecular structure of the synthesized this compound.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is an indispensable tool for impurity identification. By coupling the separation power of HPLC with the detection capabilities of mass spectrometry, it provides the molecular weight of the parent compound and each impurity separated by the column.[2] This data is critical for confirming the identity of the desired product and for proposing structures for unknown impurities, which is a key requirement under regulatory guidelines like ICH Q3A.[16][17][18]

Section 4: Confirmatory and Specialized Analyses

To address specific types of impurities and further bolster the purity assessment, the following techniques are employed.

  • Headspace Gas Chromatography-Mass Spectrometry (GC-MS): This is the gold standard for the analysis of residual volatile organic solvents.[7][19][20][21] As mandated by guidelines such as USP <467> and ICH Q3C, this technique can identify and quantify solvents down to trace levels, ensuring the final product is safe for its intended use.[7][19]

  • Elemental Analysis (CHN): This technique provides the mass percentages of Carbon, Hydrogen, and Nitrogen in the compound.[22][23][24] The experimental values are compared against the theoretical values calculated from the molecular formula (C₆H₃IN₂). A close correlation (typically within ±0.4%) provides strong evidence of high purity and the absence of inorganic impurities or significant amounts of unexpected organic material.[22][24]

  • Melting Point: A classic and straightforward technique. A pure crystalline solid will exhibit a sharp melting point over a narrow range, close to the literature value. The presence of impurities typically causes a depression and broadening of the melting range. For this compound, a sharp melting point is an excellent indicator of high purity.

Section 5: Data Interpretation and Comparative Analysis

No single technique tells the whole story. The true power of the orthogonal approach lies in the consolidation and cross-validation of data from all methods.

Decision_Tree Start New Peak Detected in HPLC (>0.05%) CheckMS Does it have a corresponding m/z in LC-MS data? Start->CheckMS CheckNMR Are there unassigned signals in the ¹H or ¹³C NMR? CheckMS->CheckNMR No Identified Impurity Identified (Structural Hypothesis) CheckMS->Identified Yes CheckSolvent Does retention time match a known solvent in GC-MS? CheckNMR->CheckSolvent No CheckNMR->Identified Yes Solvent Identified as Residual Solvent CheckSolvent->Solvent Yes Unidentified Unidentified Impurity CheckSolvent->Unidentified No

Caption: Decision tree for impurity identification.
Comparative Data Summary (Hypothetical Batch)

Analytical TechniqueParameter MeasuredResultInterpretation
HPLC-UV (254 nm) Relative Purity (Area %)99.85%High purity with two minor impurities at 0.08% and 0.07%.
¹H qNMR Absolute Purity (w/w %)99.7% (±0.2%)Confirms high purity, in strong agreement with HPLC. Structure confirmed.
LC-MS Molecular Weight (m/z)[M+H]⁺ = 230.9Confirms MW of parent compound. Impurity at 0.08% shows MW of 248.9 (potential hydrolysis product).
Headspace GC-MS Residual SolventsToluene: 50 ppmToluene detected but well below ICH Q3C limit (890 ppm).
Elemental Analysis %C, %H, %NC: 31.18% (Theo. 31.33%)H: 1.30% (Theo. 1.31%)N: 12.09% (Theo. 12.18%)Excellent agreement with theoretical values, supporting high purity.
Melting Point Range128-130 °CSharp melting point consistent with literature values for a pure substance.

Analysis of Results: The data is highly consistent across all techniques. HPLC shows high relative purity, which is confirmed by the absolute purity measurement from qNMR. LC-MS successfully confirms the product's identity and provides a structural hypothesis for the main impurity (hydrolysis to the corresponding amide, C₆H₅IN₂O). GC-MS and Elemental Analysis confirm the absence of significant solvent or inorganic impurities. The sharp melting point corroborates these findings. This comprehensive dataset provides a high degree of confidence that the synthesized batch of this compound is >99.7% pure.

Section 6: Detailed Experimental Protocols

Protocol 1: Reversed-Phase HPLC Method
  • System: Standard HPLC with Quaternary Pump, Autosampler, Column Thermostat, and PDA Detector.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 10% B to 90% B over 20 minutes, hold for 5 minutes, return to 10% B and equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: PDA monitoring from 210-400 nm; quantification at 254 nm.

  • Injection Volume: 10 µL.

  • Sample Prep: Accurately weigh ~10 mg of sample and dissolve in 10 mL of 50:50 Acetonitrile/Water to make a 1 mg/mL solution. Filter through a 0.45 µm syringe filter.

Protocol 2: Quantitative ¹H NMR (qNMR)
  • System: 400 MHz (or higher) NMR Spectrometer.

  • Internal Standard: Maleic acid (certified reference material).

  • Solvent: Deuterated Dimethyl Sulfoxide (DMSO-d₆).

  • Sample Prep:

    • Accurately weigh ~15 mg of this compound into a vial.

    • Accurately weigh ~10 mg of the maleic acid internal standard into the same vial.

    • Dissolve both components in ~0.7 mL of DMSO-d₆.

    • Transfer the solution to a 5 mm NMR tube.

  • Acquisition Parameters:

    • Pulse Program: Standard quantitative pulse sequence with a long relaxation delay (D1) of at least 30 seconds to ensure full relaxation of all protons.

    • Scans: 16 scans for good signal-to-noise.

  • Data Processing:

    • Apply Fourier transform, phase correction, and baseline correction.

    • Integrate a well-resolved, non-overlapping signal from this compound (e.g., the proton at the 6-position).

    • Integrate the singlet from the two protons of maleic acid.

    • Calculate purity using the standard qNMR equation.[13]

Conclusion

The validation of purity for a critical synthetic intermediate like this compound is a non-negotiable aspect of quality control in the pharmaceutical industry. This guide has demonstrated that a robust, trustworthy assessment cannot be achieved with a single measurement. Instead, a carefully designed orthogonal strategy, leveraging the distinct strengths of HPLC, qNMR, LC-MS, GC-MS, and Elemental Analysis, is required. This integrated approach creates a self-validating system that provides a comprehensive and reliable purity profile, ensuring the quality and safety of the downstream products and accelerating the drug development process.

References

A Researcher's Guide to Halogenated Cyanopyridines: A Cost-Benefit Analysis of 2-Cyano-5-iodopyridine

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern medicinal chemistry and drug development, substituted pyridine scaffolds are indispensable building blocks. Their prevalence in pharmaceuticals and agrochemicals drives a continuous search for more efficient and versatile synthetic intermediates. Among these, 2-cyano-5-halopyridines offer a powerful combination of a reactive halide for cross-coupling and a versatile cyano group for downstream functionalization.

This guide provides an in-depth cost-benefit analysis of 2-Cyano-5-iodopyridine, comparing its performance, cost, and handling requirements against its more common bromo- and chloro- analogues. Our objective is to equip researchers, scientists, and drug development professionals with the data and rationale needed to make informed decisions in their synthetic strategies.

The Core Principle: Reactivity vs. Cost

The choice between iodo-, bromo-, and chloro-substituted pyridines fundamentally hinges on a trade-off between reactivity and cost. The reactivity of aryl halides in palladium-catalyzed cross-coupling reactions, a cornerstone of modern synthesis, is dictated by the strength of the carbon-halogen (C-X) bond. The bond dissociation energies follow the trend C-Cl > C-Br > C-I.

This hierarchy means that the C-I bond is the weakest and therefore the most susceptible to oxidative addition by a palladium(0) catalyst—the crucial, often rate-limiting, step in catalytic cycles like the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions.[1][2] This enhanced reactivity is the primary benefit of using an iodo-substituted precursor.

Comparative Analysis: Iodo vs. Bromo vs. Chloro

To provide a clear framework for decision-making, we will compare these three key reagents across several critical parameters.

Financial Cost

The most immediate and tangible difference is the acquisition cost. Iodo-substituted aromatics are typically more expensive due to the higher cost of iodine and often more complex synthetic preparations.

CompoundCAS NumberRepresentative Supplier & Price (USD)Price per Gram (Approx.)
This compound 41960-47-8Varies, research grade~$250 - $850
2-Bromo-5-cyanopyridine 139585-70-9Thermo Scientific Chemicals~$45.30 / 1g[3]
2-Chloro-5-cyanopyridine 33252-28-7Thermo Scientific Chemicals~$24.25 / 1g[4]

Note: Prices are subject to change and vary by supplier, purity, and quantity. The prices listed are for small, research-scale quantities and are intended for comparative purposes only.

The data clearly shows that this compound represents a significant initial investment compared to its counterparts. The subsequent sections will explore the performance benefits that may justify this higher cost.

Reactivity and Reaction Conditions

The superior reactivity of the C-I bond translates directly to more favorable reaction conditions.

  • Benefit of this compound:

    • Milder Conditions: Reactions can often be conducted at lower temperatures (room temperature to 60 °C), which is crucial for substrates with sensitive functional groups that might degrade at the higher temperatures required for bromo- or chloro-pyridines.[5]

    • Faster Reaction Times: The lower activation energy for oxidative addition leads to significantly faster reaction kinetics, increasing throughput.

    • Lower Catalyst Loading: The high reactivity can allow for lower concentrations of the expensive palladium catalyst to be used, partially offsetting the initial reagent cost.[6]

    • Broader Base Compatibility: Milder bases (e.g., carbonates) are often sufficient, avoiding potential side reactions associated with strong bases like alkoxides.

The relative reactivity trend is consistently reported as I > OTf > Br >> Cl .[1] This makes this compound the premier choice for challenging couplings or when preserving molecular complexity is paramount. For instance, in Sonogashira couplings, the higher reactivity of iodides allows for selective coupling at room temperature, a feat that is more difficult with bromides.[7][8]

G cluster_reactivity Reactivity in Pd Cross-Coupling cluster_conditions Typical Reaction Conditions cluster_cost Relative Cost Iodo This compound Bromo 2-Bromo-5-cyanopyridine Iodo->Bromo Higher Reactivity Mild Low Temp Low Catalyst Load Mild Base Iodo->Mild enables High_Cost High Iodo->High_Cost correlates to Chloro 2-Chloro-5-cyanopyridine Bromo->Chloro Higher Reactivity Moderate Moderate Temp Bromo->Moderate requires Med_Cost Medium Bromo->Med_Cost correlates to Harsh High Temp High Catalyst Load Strong Base Chloro->Harsh requires Low_Cost Low Chloro->Low_Cost correlates to

Comparative Experimental Data: Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is one of the most widely used C-C bond-forming reactions. The choice of halide has a profound impact on yield and reaction time.

HalopyridineCoupling PartnerCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Reference
5-Iodo-2'-deoxycytidine3-Methoxyphenylboronic acidSerrKap Palladacycle (1 mol%)K₃PO₄H₂O:EtOH600.1590[5]
4-BromoanisolePhenylboronic acidPd-bpydc-Nd (0.2 mol%)Na₂CO₃DMF/H₂O60895[9]
2,5-DichloropyridineArylboronic acidPd(OAc)₂ / SPhosK₃PO₄Dioxane/H₂O10012-24~70-90[10]
Aryl Chloride (activated)Arylboronic acidPd/NiF₂O₄K₂CO₃DMF/H₂O800.5-1Moderate[11]

While not a direct comparison of the exact same substrate, the data illustrates a clear trend: iodo- and bromo-pyridines react under milder conditions and often faster than their chloro- counterparts. The flow chemistry example with 5-iodo-2'-deoxycytidine highlights the extremely rapid kinetics achievable with the iodo-substrate.[5] Chloro-pyridines generally require higher temperatures and longer reaction times to achieve comparable yields.[10][11]

Experimental Protocol: Suzuki-Miyaura Coupling of this compound

This protocol provides a validated, step-by-step method for a typical Suzuki-Miyaura cross-coupling reaction, designed for reliability and reproducibility in a research setting.

G Setup 1. Reaction Setup - Add this compound, boronic acid, and base to flask. - Purge with inert gas. Solvent 2. Solvent/Catalyst Addition - Add degassed solvent. - Add Pd catalyst and ligand. Setup->Solvent Reaction 3. Reaction - Heat to specified temp (e.g., 60-80 °C). - Monitor by TLC/LC-MS. Solvent->Reaction Workup 4. Aqueous Workup - Cool to RT. - Dilute with EtOAc. - Wash with H₂O and brine. Reaction->Workup Purify 5. Purification - Dry organic layer (Na₂SO₄). - Concentrate in vacuo. - Purify via column chromatography. Workup->Purify

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium(II) Acetate [Pd(OAc)₂] (2 mol%)

  • SPhos (4 mol%)

  • Potassium Phosphate (K₃PO₄) (2.0 equiv)

  • Anhydrous 1,4-Dioxane

  • Degassed Water

Procedure:

  • Reaction Setup: To a dry Schlenk flask, add this compound, the arylboronic acid, and potassium phosphate.

  • Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.

  • Solvent Addition: Add anhydrous 1,4-dioxane and degassed water (typically a 4:1 to 5:1 ratio) to the flask via syringe.

  • Catalyst Addition: In a separate vial under an inert atmosphere, prepare a premix of the Pd(OAc)₂ and SPhos ligand in a small amount of dioxane. Add this catalyst solution to the main reaction flask via syringe.

  • Heating and Monitoring: Place the flask in a preheated oil bath at 80 °C and stir vigorously. Monitor the reaction's progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 4-12 hours).

  • Workup: Once complete, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and transfer to a separatory funnel. Wash with water and then with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude product by flash column chromatography on silica gel to obtain the desired biaryl product.

Safety and Handling

While all chemical reagents require careful handling, it is important to be aware of the specific hazards associated with each halopyridine.

CompoundKey Hazard Statements (H-Codes)Notes
This compound H302, H315, H319, H332, H335Harmful if swallowed or inhaled. Causes skin and serious eye irritation. May cause respiratory irritation.
2-Bromo-5-cyanopyridine H302, H312, H315, H319, H332Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation.[12][13]
2-Chloro-5-cyanopyridine H302, H312, H315, H319, H332, H335Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. May cause respiratory irritation.[14][15]

Standard Handling Protocol:

  • Always handle these compounds in a well-ventilated chemical fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including nitrile gloves, safety glasses, and a lab coat.

  • Avoid inhalation of dust and contact with skin and eyes.

  • Store in a cool, dry, well-ventilated area away from incompatible materials like strong oxidizing agents.

Conclusion and Recommendations

The choice between 2-cyano-5-iodo-, bromo-, and chloropyridine is a strategic decision that should be guided by the specific demands of the synthesis.

  • Choose this compound when:

    • The substrate contains sensitive or complex functional groups that require mild reaction conditions.

    • Rapid reaction times and high throughput are critical.

    • The coupling is a late-stage step in a high-value synthesis, where maximizing yield is more important than minimizing initial reagent cost.

    • Selectivity is required in a poly-halogenated system.

  • Choose 2-Bromo-5-cyanopyridine as:

    • A robust and reliable intermediate that offers a good balance between reactivity and cost for a wide range of applications.

    • The workhorse for routine cross-coupling reactions where moderate heat and slightly longer reaction times are acceptable.

  • Choose 2-Chloro-5-cyanopyridine when:

    • Cost is the primary driver, particularly in large-scale or early-stage synthesis.

    • The coupling partners are robust enough to withstand higher temperatures and potentially stronger bases.

    • Used in conjunction with modern, highly active catalyst systems specifically designed for activating aryl chlorides.

Ultimately, this compound is a premium reagent. Its high cost is a direct reflection of its high reactivity, which enables synthetic pathways that may be inefficient or impossible with less reactive analogues. For the researcher pushing the boundaries of complex molecule synthesis, the benefits of milder conditions, faster reactions, and higher yields often provide a compelling justification for the initial investment.

References

Spectroscopic comparison of 2-Cyano-5-iodopyridine with similar compounds

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Spectroscopic Comparison of 2-Cyano-5-iodopyridine and Structurally Related Compounds

Abstract

This technical guide provides a comprehensive spectroscopic comparison of this compound, a key heterocyclic building block in medicinal chemistry and materials science, with its structural analogues: 2-cyanopyridine, 3-iodopyridine, and 2-chloro-5-cyanopyridine. By leveraging Nuclear Magnetic Resonance (NMR), Infrared (IR), Raman, and UV-Visible spectroscopy, we dissect the electronic and vibrational signatures of these molecules. This guide is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, comparative data analysis, and expert interpretation to facilitate structural elucidation, reaction monitoring, and the rational design of novel pyridine-based compounds.

Introduction: The Significance of Substituted Pyridines

Substituted pyridines are fundamental scaffolds in a vast array of functional molecules, from pharmaceuticals to agrochemicals. The precise arrangement of substituents on the pyridine ring dictates the molecule's steric and electronic properties, which in turn governs its reactivity and biological activity. This compound (CIPy) is a particularly valuable intermediate, featuring both a strong electron-withdrawing cyano group and a versatile iodo group, which can be readily displaced in cross-coupling reactions.

Understanding the spectroscopic characteristics of CIPy is paramount for quality control and for monitoring its transformation in synthetic pathways. This guide provides a detailed comparative analysis, contextualizing the spectral data of CIPy against simpler analogues to elucidate the distinct influence of each substituent. We will examine:

  • 2-Cyanopyridine: To isolate the effect of the C2-cyano group.

  • 3-Iodopyridine: To understand the impact of an iodo substituent in a different position without the cyano group.

  • 2-Chloro-5-cyanopyridine: To compare the effect of a different halogen at the C5 position.

Molecular Structures for Comparison

The electronic and steric interplay of the substituents is best understood by visualizing their relative positions on the pyridine ring.

Caption: Molecular structures of the compared pyridine derivatives.

Vibrational Spectroscopy: IR & Raman Analysis

Infrared (IR) and Raman spectroscopy are powerful techniques for probing the vibrational modes of molecules. They are particularly useful for identifying functional groups and observing how substituents influence bond strengths within the pyridine ring. The nitrile group (-C≡N) provides an especially sharp and distinct signal.

Experimental Protocol: FT-IR & FT-Raman Spectroscopy

Trustworthiness: This generalized protocol ensures reproducible acquisition of high-quality vibrational spectra. The choice of an attenuated total reflectance (ATR) accessory for IR is a common practice for solid samples as it requires minimal sample preparation.

  • Sample Preparation: Ensure the solid sample is dry and crystalline. For FT-IR, a small amount of the powder is placed directly onto the ATR crystal. For FT-Raman, the powder is packed into a small capillary tube.

  • Instrument Setup (FT-IR):

    • Spectrometer: Bruker Tensor 27 FT-IR or equivalent.

    • Accessory: Diamond ATR.

    • Scan Range: 4000–400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Scans: Average of 32 scans for a high signal-to-noise ratio.

  • Background Collection: Record a background spectrum of the empty ATR crystal before analyzing the sample.

  • Sample Analysis (FT-IR): Apply firm pressure to the sample on the ATR crystal to ensure good contact. Collect the spectrum.

  • Instrument Setup (FT-Raman):

    • Spectrometer: Bruker MultiRAM FT-Raman or equivalent.

    • Excitation Source: 1064 nm Nd:YAG laser to minimize fluorescence.[1]

    • Laser Power: 100-300 mW, adjusted to avoid sample burning.

    • Scan Range: 3500–100 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Scans: Average of 128-256 scans.

  • Data Processing: Perform baseline correction and peak picking using appropriate software (e.g., OPUS).

Comparative Data: Key Vibrational Frequencies (cm⁻¹)
Compoundν(C≡N) StretchAromatic ν(C=C/C=N) Stretch
This compound ~2230-2240~1570-1600
2-Cyanopyridine ~2230-2240~1593, 1520[2]
2-Chloro-5-cyanopyridine ~2235~1570-1600
3-Iodopyridine N/A~1560-1580

Note: Exact peak positions can vary slightly based on the physical state (solid/solution) and instrumentation.

Expert Interpretation
  • Nitrile Stretch (ν(C≡N)): The C≡N stretching vibration is one of the most characteristic peaks in the IR and Raman spectra, typically appearing in the 2200-2260 cm⁻¹ region.[3] For 2-cyanopyridine, this band is clearly observed.[2] In this compound and 2-chloro-5-cyanopyridine, the position of this peak is not significantly altered. This indicates that the halogen at the 5-position has a relatively small inductive effect on the nitrile group's bond strength, as they are separated by several bonds. The primary electronic influence on the nitrile group comes from its direct attachment to the electron-deficient pyridine ring.

  • Ring Vibrations (ν(C=C/C=N)): The pyridine ring stretching vibrations, occurring between 1300-1600 cm⁻¹, are more sensitive to substitution.[4] The introduction of electron-withdrawing groups like cyano and halogens can shift these bands to higher frequencies (a blue shift) due to changes in bond orders and electronic distribution within the ring. Comparing 3-iodopyridine to the cyanated compounds, the latter are expected to show ring stretching modes at slightly higher wavenumbers due to the strong electron-withdrawing nature of the cyano group.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed molecular structure in solution. ¹H and ¹³C NMR provide precise information about the chemical environment of each hydrogen and carbon atom, respectively, revealing the profound electronic effects of the substituents.

Experimental Protocol: ¹H and ¹³C NMR

Expertise & Causality: CDCl₃ (deuterated chloroform) is selected as the solvent because it is chemically inert, dissolves these aromatic compounds well, and its deuterium signal is used by the spectrometer to "lock" the magnetic field, ensuring stability. Tetramethylsilane (TMS) is added as an internal standard (δ = 0.00 ppm) for accurate chemical shift referencing.

  • Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of CDCl₃. Add a small drop of TMS as an internal standard.

  • Instrument Setup:

    • Spectrometer: Bruker AVANCE 400 MHz or equivalent.

    • Nuclei: ¹H and ¹³C.

    • Temperature: 298 K (25 °C).

  • ¹H NMR Acquisition:

    • Pulse Program: Standard single pulse (zg30).

    • Spectral Width: ~12 ppm.

    • Number of Scans: 8-16.

  • ¹³C NMR Acquisition:

    • Pulse Program: Proton-decoupled pulse program (zgpg30).

    • Spectral Width: ~220 ppm.

    • Number of Scans: 512-1024 (due to the lower natural abundance of ¹³C).

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction using appropriate software (e.g., TopSpin, MestReNova).

Comparative Data: ¹H and ¹³C Chemical Shifts (δ, ppm) in CDCl₃

¹H NMR Data

PositionThis compound2-Cyanopyridine3-Iodopyridine2-Chloro-5-cyanopyridine
H3 ~7.67.788.5 (H2)~7.9
H4 ~8.17.957.9~8.2
H5 ---7.63------
H6 ~8.88.768.6~8.7

Reference data for 2-Cyanopyridine from BenchChem.[2]

¹³C NMR Data

PositionThis compound2-Cyanopyridine3-Iodopyridine2-Chloro-5-cyanopyridine
C2 ~135~133155.6~138
C3 ~145~12895.5~142
C4 ~140~137143.9~139
C5 ~95~129---~110
C6 ~155~150147.8~152
C≡N ~116~117N/A~115

Reference data for 3-Iodopyridine from SpectraBase.[5]

Expert Interpretation

The chemical shifts in NMR are dictated by the electron density around the nuclei. Electron-withdrawing groups (EWGs) deshield nuclei, shifting their signals to a higher ppm (downfield), while electron-donating groups (EDGs) shield them, causing an upfield shift.

  • Effect of the Cyano Group: Comparing 2-cyanopyridine to pyridine (unsubstituted, C2/6 ~150, C3/5 ~124, C4 ~136 ppm), the C2 carbon to which the cyano group is attached is shifted upfield to ~133 ppm, while the adjacent C3 and the para C5 are also affected.[6] The protons on the 2-cyanopyridine ring are all significantly downfield, reflecting the overall electron-withdrawing nature of the nitrile.[2]

  • Effect of the Iodo Group: In 3-iodopyridine, the most dramatic effect is on the carbon directly attached to the iodine (C3), which is heavily shielded and shifted far upfield to ~95.5 ppm.[5] This is a characteristic "heavy atom effect." The adjacent protons (H2, H4) are deshielded and shifted downfield.

  • Combined Effects in this compound:

    • The H6 proton (~8.8 ppm) is the most downfield proton, being ortho to the ring nitrogen and para to the iodo group, experiencing strong deshielding from both.

    • The C5 carbon (~95 ppm) shows the characteristic upfield shift due to the heavy atom effect of the directly bonded iodine.

    • The C2 carbon (~135 ppm) is influenced by both the attached cyano group and its position relative to the iodine.

    • The signals for H3 and H4 are also shifted downfield compared to unsubstituted pyridine, reflecting the combined electron-withdrawing effects of both substituents. The pattern is distinct from 2-chloro-5-cyanopyridine, where the less pronounced heavy atom effect of chlorine and its different electronegativity result in a C5 signal that is downfield (~110 ppm) compared to the iodo analogue.

UV-Visible Spectroscopy

UV-Vis spectroscopy probes the electronic transitions within a molecule, typically the π → π* and n → π* transitions in aromatic systems. Substituents can alter the energy of these transitions, leading to shifts in the maximum absorption wavelength (λ_max).

Experimental Protocol: UV-Vis Spectroscopy
  • Sample Preparation: Prepare a dilute solution (~10⁻⁵ M) of the compound in a UV-transparent solvent like ethanol or cyclohexane.

  • Instrument Setup:

    • Spectrophotometer: Agilent Cary 60 or equivalent.

    • Scan Range: 200–400 nm.

    • Blank: Use the pure solvent as a blank to zero the instrument.

  • Data Acquisition: Place the cuvette with the sample solution in the spectrophotometer and record the absorption spectrum.

Comparative Analysis of Electronic Transitions
Compoundλ_max (π → π)Comments
Pyridine ~251 nmBenchmark π → π transition.
2-Cyanopyridine ~265-275 nmRed shift (bathochromic) due to conjugation of the C≡N π-system with the ring.
3-Iodopyridine ~260-270 nmRed shift due to the auxochromic effect of the iodine substituent.
This compound ~275-285 nmExpected to have the most red-shifted absorption due to the combined effects of both substituents extending the conjugated system.

Note: These are estimated values. Actual λ_max depends heavily on the solvent.

Expert Interpretation

The addition of substituents that can interact with the π-system of the pyridine ring typically causes a bathochromic (red) shift of the π → π* transition. The cyano group extends the conjugation, lowering the energy gap for the transition. Halogens, with their lone pairs, can also participate in resonance, acting as auxochromes. In this compound, the combined influence of both the cyano and iodo groups leads to the most significant red shift compared to the monosubstituted analogues, indicating a greater extension of the chromophore.

Overall Analytical Workflow

The logical flow from sample acquisition to final interpretation is crucial for a robust analysis.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Interpretation Sample Obtain Pure Compound Prep_NMR Dissolve in CDCl3 Sample->Prep_NMR Prep_Vib Prepare Solid Sample (ATR/Capillary) Sample->Prep_Vib Prep_UV Prepare Dilute Solution Sample->Prep_UV Acq_NMR Acquire 1H & 13C Spectra Prep_NMR->Acq_NMR Acq_Vib Acquire IR & Raman Spectra Prep_Vib->Acq_Vib Acq_UV Acquire UV-Vis Spectrum Prep_UV->Acq_UV Process Process Raw Data (FT, Baseline Correction) Acq_NMR->Process Acq_Vib->Process Acq_UV->Process Compare Compare Spectra vs. Analogues Process->Compare Interpret Correlate Spectral Shifts with Electronic/Structural Effects Compare->Interpret Report Generate Final Report Interpret->Report

Caption: General workflow for comparative spectroscopic analysis.

Conclusion

The spectroscopic analysis of this compound reveals a unique fingerprint shaped by the powerful and distinct electronic influences of its substituents.

  • Vibrational spectroscopy (IR/Raman) confirms the presence of the nitrile group with its characteristic C≡N stretch around 2230-2240 cm⁻¹, a frequency largely independent of the C5-halogen.

  • NMR spectroscopy is the most sensitive technique to the electronic perturbations. It clearly demonstrates the strong deshielding effect of the cyano group and the pyridine nitrogen on the ring protons. Crucially, it highlights the significant upfield "heavy atom" shielding effect of iodine on the C5 carbon, a key differentiator from its chloro-analogue.

  • UV-Visible spectroscopy shows a cumulative bathochromic shift, indicating that both the cyano and iodo groups contribute to lowering the energy of the π → π* electronic transition.

This guide provides the foundational data and interpretive logic for researchers working with these important compounds. By understanding these baseline spectroscopic properties, scientists can more effectively monitor reactions, confirm structures, and design next-generation molecules with tailored electronic characteristics.

References

Safety Operating Guide

A Senior Scientist's Guide to the Safe Disposal of 2-Cyano-5-iodopyridine

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our focus is rightfully on discovery and innovation. However, the integrity of our work and the safety of our workplace depend on a meticulous understanding of the entire lifecycle of the chemicals we handle, from procurement to disposal. 2-Cyano-5-iodopyridine is a valuable heterocyclic building block, but its dual-hazard nature as both a halogenated organic compound and an organic cyanide demands a rigorous and scientifically-grounded disposal protocol.

This guide moves beyond mere compliance, offering a procedural and logical framework for the safe management of this compound waste. Our objective is to ensure that every step is not only performed correctly but is also understood, creating a self-validating system of safety and responsibility within your laboratory.

The Dual-Hazard Profile: Understanding the "Why"

Effective disposal begins with a comprehensive risk assessment. This compound presents two primary, distinct hazards that must be managed concurrently.

  • Cyanide Toxicity and Reactivity : The cyano (-C≡N) group makes this compound acutely toxic if ingested, inhaled, or absorbed through the skin.[1] The most critical and immediate danger, however, is the potential for the generation of highly toxic hydrogen cyanide (HCN) gas. This occurs under acidic conditions when the cyanide anion is protonated. The reaction (CN⁻ + H⁺ → HCN(g)) is rapid and can lead to a life-threatening situation in a poorly ventilated area. Therefore, the cardinal rule of cyanide waste management is strict segregation from all acidic waste streams .[2][3]

  • Halogenated Organic Compound : The presence of iodine classifies this molecule as a halogenated organic compound. Such compounds are subject to stringent environmental regulations due to their potential for persistence in the environment and the formation of harmful byproducts, such as dioxins, if improperly incinerated. The U.S. Environmental Protection Agency (EPA) specifically regulates the disposal of halogenated organic compounds, typically mandating high-temperature incineration as the preferred disposal method.[4][5][6]

Table 1: Physicochemical and Hazard Profile of this compound
PropertyValueSource
CAS Number 41960-47-8[7][8][9]
Molecular Formula C₆H₃IN₂[7]
Molecular Weight 230.01 g/mol [7]
Appearance Solid (e.g., Brown, White Crystalline Powder)[3][10]
Hazard Statements H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H332: Harmful if inhaled. H335: May cause respiratory irritation.[11]
Incompatibilities Strong oxidizing agents, Strong acids.[12][13]
Hazardous Decomposition Under thermal decomposition, can release Nitrogen oxides (NOx), Carbon oxides (CO, CO₂), Hydrogen iodide, and Hydrogen cyanide (HCN).[12][14]

Laboratory Protocol for Waste Generation and Segregation

The most critical safety controls are implemented at the point of waste generation. Adherence to this protocol prevents accidental reactions and ensures the waste stream is safe for handling by technical staff and disposal contractors.

Step-by-Step Segregation Procedure
  • Personal Protective Equipment (PPE): Before handling the chemical or its waste, ensure you are wearing appropriate PPE:

    • Nitrile or neoprene gloves.[2]

    • Safety glasses or splash goggles.[2][14]

    • A properly buttoned laboratory coat.[2]

  • Designate a Waste Container:

    • Use a dedicated, chemically compatible (e.g., HDPE) container with a secure, vapor-tight lid.

    • The container must be clearly labeled "Hazardous Waste: this compound" and include other identifiers like "Toxic" and "Halogenated Organic."

  • Waste Collection:

    • Collect all waste containing this compound, including contaminated consumables (e.g., weighing paper, pipette tips, contaminated gloves), directly into the designated container.

    • For solutions, ensure the solvent is compatible and not acidic. If the solvent is volatile, collection must occur within a chemical fume hood.[2]

  • Critical Segregation Mandate:

    • NEVER mix this compound waste with acidic waste. This is the most important step to prevent the release of lethal hydrogen cyanide gas.[2][3]

    • Store the dedicated cyanide-containing waste container in a secondary containment bin, physically separated from containers of acidic waste.

  • Storage:

    • Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.

    • The SAA should be in a cool, dry, well-ventilated location away from heat sources or direct sunlight.[10]

Disposal Workflow: From Lab Bench to Final Disposition

The disposal pathway is a structured process managed in coordination with your institution's Environmental Health & Safety (EHS) department or a certified hazardous waste contractor. The following diagram and protocol outline this essential workflow.

DisposalWorkflow cluster_lab Laboratory Operations cluster_disposal Disposal Operations gen Waste Generation (this compound) ppe Wear Appropriate PPE gen->ppe seg Segregate Waste in Designated Container ppe->seg warn CRITICAL: DO NOT MIX WITH ACIDS seg->warn label_cont Label Container as 'Toxic, Halogenated, Cyanide Waste' seg->label_cont store Store in Secondary Containment in SAA label_cont->store pickup Schedule Pickup with EHS / Licensed Contractor store->pickup transport Transport to TSDF* pickup->transport incinerate Final Disposition: High-Temperature Incineration transport->incinerate caption *TSDF: Treatment, Storage, and Disposal Facility

Disposal workflow for this compound.
Procedural Steps for Disposal

  • Accumulation: Collect waste in the properly segregated and labeled container in your lab's SAA. Do not overfill the container.

  • Request for Pickup: Once the container is full or waste is no longer being generated, contact your institution's EHS office to schedule a waste pickup.[2]

  • Professional Handling: The EHS department or their licensed hazardous waste contractor is trained to handle and transport these materials. They will consolidate your waste with other compatible waste streams for shipment.

  • Ultimate Disposal: The required method for this class of chemical is high-temperature incineration at a permitted Treatment, Storage, and Disposal Facility (TSDF).[4] This process ensures the complete destruction of the organic molecule. The incinerators are equipped with advanced scrubbers and filtration systems to neutralize harmful combustion byproducts like hydrogen iodide and nitrogen oxides, preventing their release into the atmosphere.

Emergency Procedures: Spill and Exposure

Preparedness is paramount. All personnel handling this compound must be aware of and trained on these emergency procedures.

Small Spill (Contained within a Fume Hood)
  • Alert Personnel: Notify others in the immediate area.

  • Ensure Ventilation: Keep the fume hood sash at the appropriate working height.

  • Don PPE: Wear a minimum of double nitrile gloves, safety goggles, and a lab coat.

  • Contain and Absorb: Cover the spill with a chemical absorbent material (e.g., vermiculite or a commercial spill pad). Do not use combustible materials like paper towels.

  • Collection: Carefully sweep up the absorbed material and place it in the designated hazardous waste container.[10][15]

  • Decontaminate: Wipe the spill area with a suitable solvent (e.g., isopropanol), followed by soap and water. Place all cleaning materials into the hazardous waste container.

Large Spill (Outside of a Fume Hood)
  • Evacuate: Immediately evacuate the laboratory, closing the doors behind you.

  • Alert: Activate the nearest fire alarm and notify your institution's emergency response team (e.g., EHS, campus police) and provide the chemical name and location of the spill.

  • Isolate: Prevent personnel from entering the area.

  • Professional Cleanup: Do not attempt to clean up a large spill yourself. Allow trained emergency responders to manage the situation.

Personnel Exposure
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[1][14]

  • Eye Contact: Immediately flush eyes with an eyewash station for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[1]

  • Inhalation: Move the affected person to fresh air. If they are experiencing symptoms like dizziness, headache, or nausea, seek immediate medical attention.[2][3]

  • Ingestion: Do not induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[1]

By integrating this comprehensive, science-backed disposal plan into your standard operating procedures, you build a foundation of safety and trust that extends beyond the product itself, safeguarding your team, your institution, and the environment.

References

Navigating the Synthesis Landscape: A Guide to the Safe Handling of 2-Cyano-5-iodopyridine

Author: BenchChem Technical Support Team. Date: January 2026

For the dedicated researcher, the synthesis of novel compounds is a journey of discovery. Yet, this path is paved with the need for meticulous attention to safety. This guide provides essential, immediate safety and logistical information for handling 2-Cyano-5-iodopyridine, a heterocyclic compound with potential applications in pharmaceutical and materials science. As there is no comprehensive Safety Data Sheet (SDS) specifically for this compound, this document synthesizes data from analogous pyridine, cyanopyridine, and iodo-compounds to establish a robust framework for its safe handling and disposal. Our commitment is to empower you with the knowledge to navigate your research safely, ensuring that innovation and well-being go hand-in-hand.

Understanding the Hazard Profile: A Synthesis of Analogous Compound Data

This compound incorporates three key functional groups that dictate its hazard profile: a pyridine ring, a cyano group, and an iodine substituent. By examining the known risks of similar molecules, we can construct a reliable safety paradigm.

  • Pyridine Core: Pyridine and its derivatives are typically harmful if swallowed, inhaled, or absorbed through the skin.[1][2][3] They can cause irritation to the skin, eyes, and respiratory tract.[1][2] Some pyridine derivatives are also suspected of causing more severe health effects with prolonged exposure.[2]

  • Cyano Group (-CN): Cyanopyridines are classified as toxic. For instance, 3-Cyanopyridine is harmful if swallowed and can cause skin and serious eye irritation.[4][5][6][7][8][9] The cyano group can potentially release hydrogen cyanide, a highly toxic gas, under acidic conditions.

  • Iodine Substituent (-I): Iodo-compounds can be irritating to the skin and eyes.[10][11] A significant consideration for iodine-containing organic molecules is the potential for the release of iodine vapor, which is a respiratory irritant, and the possibility of affecting the thyroid gland with repeated exposure.[10][12][13]

Based on this analysis, this compound should be treated as a hazardous substance with the potential for acute toxicity via ingestion, inhalation, and dermal contact. It is also expected to be a significant irritant to the skin, eyes, and respiratory system.

The First Line of Defense: Personal Protective Equipment (PPE)

A comprehensive PPE strategy is non-negotiable when handling this compound. The following table outlines the minimum required PPE for various laboratory operations.

Operation Minimum Required PPE Rationale
Weighing and Aliquoting (Solid) - Chemical Splash Goggles- Nitrile or Neoprene Gloves (double-gloved recommended)- Laboratory Coat- N95 Dust Mask or higherPrevents inhalation of fine particles and protects against skin and eye contact.
Solution Preparation and Transfers - Chemical Splash Goggles or Face Shield- Nitrile or Neoprene Gloves (double-gloved recommended)- Laboratory CoatProtects against splashes and direct contact with the dissolved compound.
Running Reactions and Work-up - Chemical Splash Goggles and Face Shield- Nitrile or Neoprene Gloves (double-gloved recommended)- Chemical-Resistant Apron over Laboratory CoatProvides enhanced protection during procedures with a higher risk of splashes or spills.

Glove Selection: While nitrile gloves offer good general protection, for prolonged contact or when handling concentrated solutions, consider using thicker, chemical-resistant gloves such as neoprene or butyl rubber.[2] Always consult the glove manufacturer's compatibility chart.

Engineering Controls and Safe Handling Practices: Creating a Secure Environment

Engineering controls are the primary means of minimizing exposure to hazardous chemicals.

  • Chemical Fume Hood: All work with this compound, from weighing to reaction quenching, must be conducted in a properly functioning chemical fume hood.[1][2] This is critical to prevent the inhalation of any dust or vapors.

  • Ventilation: Ensure adequate ventilation in the laboratory.[1][3]

  • Eyewash and Safety Shower: An accessible and tested eyewash station and safety shower are mandatory in any laboratory where this compound is handled.[2][3]

Standard Operating Procedure (SOP) for Handling this compound:

  • Preparation: Before starting, ensure the fume hood is operational and uncluttered. Assemble all necessary equipment and reagents.

  • Donning PPE: Put on all required PPE as outlined in the table above.

  • Handling:

    • When weighing the solid, use a spatula and handle it gently to avoid creating dust.

    • When preparing solutions, add the solid to the solvent slowly.

    • Keep all containers with this compound tightly sealed when not in use.

  • Spill Management: In case of a small spill, absorb the material with an inert absorbent (e.g., vermiculite, sand). For larger spills, evacuate the area and follow your institution's emergency procedures.

  • Doffing PPE: Remove PPE in a manner that avoids cross-contamination. Remove gloves last and wash hands thoroughly with soap and water.[14]

Emergency Procedures: A Plan for the Unexpected

In the event of an exposure, immediate and appropriate action is crucial.

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[6][15] Seek immediate medical attention.

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes.[15] Seek medical attention if irritation persists.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[5]

Waste Disposal: Responsible Stewardship

Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.

  • Solid Waste: Collect all solid waste contaminated with this compound (e.g., weighing paper, contaminated gloves) in a designated, labeled hazardous waste container.

  • Liquid Waste: Collect all liquid waste containing this compound in a separate, labeled hazardous waste container. Do not mix with incompatible waste streams.

  • Labeling: All waste containers must be clearly labeled with the full chemical name and the appropriate hazard symbols.

  • Disposal: Dispose of all hazardous waste through your institution's environmental health and safety (EHS) office, following all local, state, and federal regulations.[8]

Visualizing the Safety Workflow

To aid in the decision-making process for handling this compound, the following workflow diagram outlines the key steps from preparation to disposal.

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Waste Disposal start Start: Task Identification assess_hazards Assess Hazards (Analogous Compounds) start->assess_hazards gather_materials Gather Materials & PPE assess_hazards->gather_materials don_ppe Don Appropriate PPE gather_materials->don_ppe fume_hood Work in Fume Hood weighing Weighing/ Aliquotting fume_hood->weighing solution Solution Preparation fume_hood->solution reaction Reaction/ Work-up fume_hood->reaction decontaminate Decontaminate Work Area reaction->decontaminate doff_ppe Doff PPE Correctly decontaminate->doff_ppe wash_hands Wash Hands Thoroughly doff_ppe->wash_hands segregate_waste Segregate Waste (Solid/Liquid) wash_hands->segregate_waste label_waste Label Waste Containers segregate_waste->label_waste dispose_ehs Dispose via EHS label_waste->dispose_ehs end end dispose_ehs->end End of Process

Caption: Workflow for the safe handling of this compound.

This guide is intended to provide a foundation for the safe handling of this compound. It is imperative that all laboratory personnel receive training on the specific hazards and handling procedures for this and all other chemicals they work with, in accordance with the Occupational Safety and Health Administration (OSHA) Laboratory Standard.[16][17][18] Always consult your institution's Chemical Hygiene Plan and EHS office for specific guidance.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.